molecular formula C37H44Cl2N2O14 B15582249 Liensinine Diperchlorate

Liensinine Diperchlorate

Número de catálogo: B15582249
Peso molecular: 811.7 g/mol
Clave InChI: BGUPXKYVHOSZPY-ZAMYOOMVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Liensinine Diperchlorate is a useful research compound. Its molecular formula is C37H44Cl2N2O14 and its molecular weight is 811.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[[(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42N2O6.2ClHO4/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2;2*2-1(3,4)5/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3;2*(H,2,3,4,5)/t30-,31-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUPXKYVHOSZPY-ZAMYOOMVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O.OCl(=O)(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O.OCl(=O)(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H44Cl2N2O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

811.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Multifaceted Mechanism of Action of Liensinine Diperchlorate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Liensinine (B1675319), a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (B1177795) (Nelumbo nucifera), is emerging as a compound of significant interest in biomedical research. Available for research purposes, often as a diperchlorate salt to enhance solubility, Liensinine exhibits a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and cardiovascular-protective effects. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the diverse pharmacological actions of Liensinine Diperchlorate, tailored for researchers, scientists, and drug development professionals.

Core Mechanism: Inhibition of Autophagy and Mitophagy

A primary and well-documented mechanism of Liensinine is its role as a late-stage autophagy and mitophagy inhibitor.[1][2][3][4] Autophagy is a cellular self-clearance process crucial for homeostasis, which can be co-opted by cancer cells for survival. Liensinine disrupts this process by blocking the fusion of autophagosomes with lysosomes, a critical final step for the degradation of cellular waste.[1][2][5] This inhibitory action is believed to be achieved by preventing the recruitment of the small GTPase RAB7A to lysosomes, without affecting its localization to autophagosomes.[2][5] The accumulation of unprocessed autophagosomes leads to cellular stress and can sensitize cancer cells to therapeutic agents.[2][6]

Anti-Cancer Activity: A Multi-pronged Attack

Liensinine's anti-neoplastic properties are not limited to autophagy inhibition but involve the modulation of several key signaling pathways critical for cancer cell proliferation, survival, and metabolism.

Sensitization to Chemotherapy and Induction of Mitochondrial Fission

In the context of breast cancer, Liensinine has been shown to synergize with conventional chemotherapeutic drugs like doxorubicin.[2][7] This sensitization is achieved by promoting mitochondrial fission, a process mediated by the Dynamin-1-like protein (DNM1L). The inhibition of autophagy by Liensinine leads to the dephosphorylation and subsequent translocation of DNM1L to the mitochondria, triggering fission and enhancing doxorubicin-induced apoptosis.[2]

Metabolic Reprogramming in Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC), Liensinine orchestrates a metabolic shift from glycolysis to oxidative phosphorylation.[8] This is accomplished through the activation of the AMP-activated protein kinase (AMPK) pathway and subsequent suppression of Hypoxia-Inducible Factor-1α (HIF-1α).[8] This metabolic reprogramming, coupled with increased production of reactive oxygen species (ROS) and induction of endoplasmic reticulum (ER) stress, contributes to its potent anti-tumor effects.[8] Furthermore, Liensinine reshapes the tumor microenvironment by reducing PD-L1 expression, promoting M1 macrophage polarization, and enhancing the infiltration of CD8+ T cells, thereby augmenting the efficacy of immunotherapy.[8]

Inhibition of PI3K/AKT and JAK2/STAT3 Signaling

The PI3K/AKT signaling pathway, a central regulator of cell growth and survival, is another target of Liensinine. In gastric cancer and gallbladder cancer, Liensinine has been observed to inhibit this pathway, leading to cell cycle arrest and apoptosis.[9][10] This inhibition is often linked to the generation of intracellular ROS.[9] Additionally, in some cancer models, Liensinine has been shown to impair antioxidant defenses and inhibit the activation of the JAK2/STAT3 signaling pathway, further contributing to its anti-proliferative effects.[9]

Induction of Apoptosis in Colorectal and Non-Small-Cell Lung Cancer

Liensinine Perchlorate has been demonstrated to induce apoptosis in colorectal cancer cells.[11] In non-small-cell lung cancer (NSCLC), Liensinine inhibits cell growth by inducing apoptosis through the mitochondrial pathway, evidenced by the upregulation of cleaved-caspase 9, BAX, and cytochrome C.[10] It also blocks autophagic flux in NSCLC cells, further contributing to its anti-tumor activity.[10][12]

Anti-Inflammatory and Antioxidant Properties

Liensinine exerts significant anti-inflammatory and antioxidant effects across various models of disease.

Attenuation of Vascular Inflammation

In vascular smooth muscle cells (VSMCs) and macrophages, Liensinine has been shown to prevent vascular inflammation.[13] It achieves this by decreasing the production of nitric oxide (NO) and downregulating the expression of inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[13] It also suppresses platelet-derived growth factor-stimulated proliferation of VSMCs and inhibits the enzymatic activity of matrix metalloproteinase-9 (MMP-9) and the expression of interleukin-6 (IL-6).[13] The antioxidant activity of Liensinine is demonstrated by its ability to scavenge free radicals.[13]

Protection Against Sepsis-Induced Organ Injury

In models of sepsis-induced acute kidney injury, Liensinine pretreatment has been found to reduce inflammation, oxidative stress, apoptosis, and excessive autophagy.[14] This protective effect is associated with the modulation of the JNK/p38-ATF2 signaling axis.[14] Similarly, in septic heart injury, Liensinine alleviates cardiac damage by targeting the NF-κB pathway to inhibit inflammation and the Nrf2 pathway to counter oxidative stress and apoptosis.[15]

Cardioprotective Effects in Myocardial Ischemia

Liensinine has demonstrated a protective role in acute myocardial ischemic injury.[16] It improves cardiac function and reduces infarct size by preventing excessive inflammatory responses. This cardioprotective mechanism is mediated through the inhibition of the aberrant activation of the Wnt/β-catenin signaling pathway.[16]

Quantitative Data Summary

The following tables summarize the key quantitative data reported in the literature for this compound.

ParameterValueContextReference
IC50 (DPPH scavenging) 1.8 µg/mLAntioxidant activity assay[13]
Effective Concentration 20 µMSensitization of breast cancer cells[7]
Effective Concentration 40 µMInhibition of HCC cell viability[8]
Effective Concentration 20 - 120 µMSuppression of gastric cancer cells[9]
In Vivo Dosage 10 µMInhibition of tumor growth in mice[9]
In Vivo Dosage 100-200 mg/kgTreatment of periodontitis in vivo[3]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex mechanisms of this compound, the following diagrams have been generated using the DOT language.

Liensinine_Autophagy_Inhibition Mechanism of Autophagy Inhibition by Liensinine cluster_cell Cell Liensinine Liensinine Diperchlorate RAB7A_recruitment RAB7A Recruitment to Lysosome Liensinine->RAB7A_recruitment Inhibits Autophagosome Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome

Mechanism of Autophagy Inhibition by Liensinine.

Liensinine_Anticancer_Pathways Key Anti-Cancer Signaling Pathways Modulated by Liensinine cluster_breast_cancer Breast Cancer cluster_hcc Hepatocellular Carcinoma cluster_gastric_cancer Gastric Cancer Liensinine Liensinine Diperchlorate DNM1L DNM1L (Dephosphorylation & Mitochondrial Translocation) Liensinine->DNM1L AMPK AMPK Liensinine->AMPK Activates ROS ROS ↑ Liensinine->ROS ER_Stress ER Stress Liensinine->ER_Stress PI3K_AKT PI3K/AKT Pathway Liensinine->PI3K_AKT Inhibits Apoptosis_GC Apoptosis & Cell Cycle Arrest Liensinine->Apoptosis_GC Mito_Fission Mitochondrial Fission DNM1L->Mito_Fission Apoptosis_BC Apoptosis Mito_Fission->Apoptosis_BC Chemo_Sens Chemotherapy Sensitization Apoptosis_BC->Chemo_Sens HIF1a HIF-1α AMPK->HIF1a Inhibits Metabolic_Shift Metabolic Shift (Glycolysis ↓, OXPHOS ↑) Tumor_Growth_HCC Tumor Growth ↓ Metabolic_Shift->Tumor_Growth_HCC ROS->Tumor_Growth_HCC ER_Stress->Tumor_Growth_HCC

Key Anti-Cancer Signaling Pathways of Liensinine.

Liensinine_Anti_Inflammatory_Workflow Workflow for Investigating Anti-Inflammatory Actions cluster_workflow Experimental Workflow: Assessing Anti-Inflammatory Effects start Induce Inflammatory Response (e.g., LPS, TNF-α) cell_culture Cell Culture (e.g., Macrophages, VSMCs) start->cell_culture animal_model In Vivo Model (e.g., Sepsis, MI) start->animal_model treatment Treat with This compound analysis Analysis of Inflammatory Markers treatment->analysis cell_culture->treatment animal_model->treatment protein_exp Protein Expression (iNOS, COX-2) (Western Blot) analysis->protein_exp cytokine_level Cytokine Levels (IL-6) (ELISA) analysis->cytokine_level signaling_pathway Signaling Pathway Analysis (NF-κB, Nrf2, Wnt/β-catenin) analysis->signaling_pathway functional_assay Functional Assays (e.g., NO production, Cell Proliferation) analysis->functional_assay

Workflow for Investigating Anti-Inflammatory Actions.

Detailed Experimental Protocols

The following section outlines methodologies for key experiments cited in the literature for investigating the mechanism of action of this compound.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cancer cells (e.g., HUH7, Hep1-6) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[8]

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 20, 40, 60, 80 µM) for 24-48 hours.[8]

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.

  • Incubation: Incubate the plates at 37°C for 2 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of cell viability relative to the untreated control group.

Autophagosome-Lysosome Fusion Assay
  • Transfection: Transiently transfect cells (e.g., MDA-MB-231) with a plasmid expressing a fluorescently tagged LC3 protein (e.g., EGFP-LC3 or mRFP-LC3) and a lysosomal marker (e.g., LAMP1-mGFP).[5]

  • Treatment: Treat the transfected cells with this compound (e.g., 20 µM), a positive control (e.g., Bafilomycin A1, 20 nM), or a vehicle control for 24 hours.[5]

  • Lysosome Staining: For live-cell imaging, stain the cells with a lysosomal dye such as LysoTracker Red.[5]

  • Confocal Microscopy: Visualize the cells using a confocal microscope.

  • Analysis: Quantify the colocalization of LC3 puncta with the lysosomal marker. A decrease in colocalization in Liensinine-treated cells compared to the control indicates a blockage of autophagosome-lysosome fusion.

In Vivo Tumor Xenograft Model
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., MDA-MB-231) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomly assign the mice to treatment groups. Administer this compound (e.g., by oral gavage or intraperitoneal injection) and/or a chemotherapeutic agent (e.g., doxorubicin) according to the experimental design.[2] A control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement, immunohistochemistry (e.g., for Ki-67, cleaved-caspase 3), and Western blot analysis.[9][10]

Conclusion

This compound is a promising natural compound with a complex and multifaceted mechanism of action. Its ability to inhibit late-stage autophagy, modulate critical cancer-related signaling pathways, and exert potent anti-inflammatory and antioxidant effects underscores its therapeutic potential. Further research is warranted to fully elucidate its pharmacological profile and to explore its clinical applications in oncology and inflammatory diseases. This guide provides a comprehensive overview of the current understanding of Liensinine's mechanisms, offering a valuable resource for the scientific community.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Liensinine (B1675319) Diperchlorate: Origin, Natural Sourcing, and Biological Mechanisms

This technical guide provides a comprehensive overview of liensinine diperchlorate, a significant bioactive compound. The focus is on its origin, natural sources, methods of isolation and purification, and its mechanisms of action at the molecular level. This document is intended to serve as a valuable resource for professionals in the fields of pharmacology, natural product chemistry, and drug development.

Introduction to Liensinine

Liensinine is a major bisbenzylisoquinoline alkaloid naturally occurring in the plant kingdom.[1][2][3] It has garnered significant scientific interest due to its wide range of pharmacological activities, including anti-arrhythmic, anti-hypertensive, anti-inflammatory, anti-cancer, and neuroprotective effects.[1][3][4] Liensinine is often studied and utilized in its diperchlorate salt form, which enhances its stability and solubility for experimental purposes. It acts as a potent autophagy inhibitor by blocking the fusion of autophagosomes with lysosomes.[1][2]

Natural Source and Origin

The primary and exclusive natural source of liensinine is the seed embryo, also known as the plumule, of the lotus (B1177795) plant, Nelumbo nucifera Gaertn.[1][3] The lotus plant is an aquatic perennial native to Asia and northern Australia and is widely cultivated for its ornamental beauty and its edible seeds, rhizomes, and leaves. The embryo of the lotus seed is particularly rich in bioactive alkaloids, with liensinine being one of the most abundant.[5]

Extraction and Purification of Liensinine

The isolation of liensinine from the lotus seed embryo involves a multi-step process of extraction and purification. Various techniques have been optimized to enhance the yield and purity of the final product.

Extraction Protocols

3.1.1. Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is an efficient method for obtaining liensinine from the dried and powdered lotus seed embryo. The high-frequency sound waves create cavitation bubbles in the solvent, leading to the disruption of plant cell walls and enhanced release of the target alkaloids.

  • Protocol:

    • Sample Preparation: The dried seed embryos of Nelumbo nucifera are ground into a fine powder.

    • Solvent Selection: A 75% ethanol-water solution is an effective solvent for the extraction of total alkaloids, including liensinine.[6][7]

    • Extraction Parameters: The powdered sample is mixed with the solvent at a liquid-to-solid ratio of 30:1 (mL/g).[6][7]

    • Ultrasonication: The mixture is subjected to ultrasonication for a duration of 20 minutes.[6][7]

    • Filtration and Concentration: The extract is filtered to remove solid plant material. The resulting filtrate is then concentrated under reduced pressure to yield a crude alkaloid extract.

3.1.2. Maceration and Reflux Extraction

Traditional methods such as maceration and refluxing are also employed.

  • Protocol:

    • Maceration: The powdered lotus seed embryo is soaked in a suitable solvent (e.g., 95% ethanol) for an extended period (e.g., 24-48 hours) with occasional agitation.

    • Refluxing: The powdered sample is boiled gently in a solvent in a flask connected to a condenser. This process is typically repeated multiple times to ensure maximum extraction. One study repeated the process three times with 10L of 95% ethanol.[8]

    • Post-Extraction Processing: The combined extracts are filtered and concentrated. An acid-base extraction can be further applied to purify the alkaloids. The concentrated extract is dissolved in a dilute acid (e.g., 1.5% hydrochloric acid), filtered, and then the pH is adjusted to 8.5 with a base (e.g., 10% ammonia (B1221849) solution) to precipitate the crude alkaloids.[8]

Purification Protocols

3.2.1. High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography is a highly effective liquid-liquid chromatography technique for the separation and purification of liensinine from the crude extract. It avoids the use of a solid stationary phase, thus preventing the irreversible adsorption of the sample.

  • Protocol:

    • Two-Phase Solvent System: A common solvent system for the separation of liensinine is a mixture of n-hexane-ethyl acetate-methanol-water at a volume ratio of 5:8:4:5, with the addition of 0.5% ammonium (B1175870) hydroxide (B78521) to the aqueous phase.[9]

    • Sample Loading: The crude extract (e.g., 200 mg) is dissolved in a small volume of the solvent mixture.

    • Chromatographic Separation: The HSCCC instrument is operated at a specific rotational speed and flow rate to achieve optimal separation.

    • Fraction Collection and Analysis: Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing pure liensinine.

    • Final Product: The purified fractions are combined and the solvent is evaporated to obtain liensinine with high purity.

Quantitative Data on Extraction and Purification

The yield and purity of liensinine are dependent on the methods employed. The following table summarizes quantitative data from various studies.

Extraction MethodPurification MethodStarting MaterialYield of LiensininePurity of LiensinineReference
RefluxingTLC-ScanningGreen seed embryo of Nelumbo nucifera0.939%Not specified[10]
ImpregnatingTLC-ScanningGreen seed embryo of Nelumbo nucifera0.853%Not specified[10]
Not SpecifiedHigh-Speed Counter-Current Chromatography200 mg of crude extract from Nelumbo nucifera seed embryo18.4 mg (9.2% of crude extract)96.8%[9][11]

Experimental Workflows

The following diagrams illustrate the general workflows for the extraction and purification of liensinine.

Extraction_Workflow start Dried Lotus Seed Embryo powder Grinding to Fine Powder start->powder extraction Extraction (e.g., Ultrasound-Assisted Extraction with 75% Ethanol) powder->extraction filtration Filtration extraction->filtration concentration Concentration under Reduced Pressure filtration->concentration crude_extract Crude Alkaloid Extract concentration->crude_extract

Caption: General workflow for the extraction of liensinine.

Purification_Workflow crude_extract Crude Alkaloid Extract dissolution Dissolution in Two-Phase Solvent System crude_extract->dissolution hsccc High-Speed Counter-Current Chromatography (HSCCC) dissolution->hsccc fraction_collection Fraction Collection hsccc->fraction_collection hplc_analysis Purity Analysis by HPLC fraction_collection->hplc_analysis pooling Pooling of Pure Fractions hplc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_liensinine Pure Liensinine evaporation->pure_liensinine

Caption: Workflow for the purification of liensinine using HSCCC.

Signaling Pathways Modulated by Liensinine

Liensinine exerts its diverse pharmacological effects by modulating several key signaling pathways.

Inhibition of Autophagy

Liensinine is a well-characterized inhibitor of late-stage autophagy.[1][2] It blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes.[12] This effect is believed to be mediated by inhibiting the recruitment of RAB7A to lysosomes.[12]

Autophagy_Inhibition cluster_cell Cellular Process Autophagosome Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome RAB7A RAB7A RAB7A->Lysosome Recruitment Liensinine Liensinine Liensinine->RAB7A Inhibits recruitment to lysosome

Caption: Liensinine's inhibition of autophagosome-lysosome fusion.
Induction of Apoptosis in Cancer Cells

Liensinine has demonstrated anti-cancer activity by inducing apoptosis in various cancer cell lines. This is often achieved through the generation of reactive oxygen species (ROS) and the modulation of pro- and anti-apoptotic proteins.

5.2.1. PI3K/AKT Signaling Pathway

In gastric cancer cells, liensinine induces apoptosis by increasing ROS levels and inhibiting the PI3K/AKT signaling pathway.[1][13][14] This leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1]

PI3K_AKT_Pathway Liensinine Liensinine ROS ROS Generation Liensinine->ROS PI3K p-PI3K Liensinine->PI3K ROS->PI3K AKT p-AKT PI3K->AKT Bcl2 Bcl-2 AKT->Bcl2 Bax Bax AKT->Bax Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Liensinine-induced apoptosis via the ROS-mediated PI3K/AKT pathway.

5.2.2. JAK2/STAT3 Signaling Pathway

In osteosarcoma, liensinine promotes ROS production, which in turn suppresses the activation of the JAK2/STAT3 signaling pathway, leading to cell cycle arrest and apoptosis.[6]

JAK2_STAT3_Pathway Liensinine Liensinine ROS ROS Generation Liensinine->ROS JAK2 p-JAK2 ROS->JAK2 STAT3 p-STAT3 JAK2->STAT3 Cell_Growth Cell Growth & Survival STAT3->Cell_Growth

Caption: Inhibition of the JAK2/STAT3 pathway by liensinine.
Anti-Inflammatory Effects

Liensinine exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway. In the context of acute lung injury, liensinine has been shown to modify the Src/TRAF6/TAK1 axis, which prevents the activation of NF-κB and the subsequent release of pro-inflammatory cytokines.[15]

NFkB_Pathway Liensinine Liensinine Src Src Liensinine->Src TRAF6 TRAF6 Src->TRAF6 TAK1 TAK1 TRAF6->TAK1 NFkB NF-κB Activation TAK1->NFkB Inflammation Inflammatory Cytokine Release NFkB->Inflammation

References

Liensinine Diperchlorate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liensinine Diperchlorate, a bisbenzylisoquinoline alkaloid derived from the seed embryo of Nelumbo nucifera (the lotus (B1177795) plant), has garnered significant attention in biomedical research. This technical guide provides an in-depth overview of its chemical properties, mechanism of action, and detailed protocols for key experimental assays. This compound is a potent inhibitor of late-stage autophagy and has demonstrated significant anti-cancer properties by inducing apoptosis through the modulation of the PI3K/AKT/mTOR signaling pathway. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this natural compound.

Chemical and Physical Properties

This compound is the diperchlorate salt form of Liensinine. The presence of two perchlorate (B79767) ions distinguishes it from the more commonly known Liensinine Perchlorate. This distinction is crucial for accurate experimental design and interpretation of results.

PropertyValueReference
CAS Number 5088-90-4[1][2]
Molecular Formula C37H44Cl2N2O14[1][2]
Molecular Weight 811.66 g/mol [1][2]
Appearance Solid[2]
Solubility Soluble in DMSO[1][2]
Storage Store at -20°C[1]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-cancer effects being the most extensively studied. Its primary mechanisms of action include the inhibition of autophagy and the induction of apoptosis.

Inhibition of Autophagy

This compound is a late-stage autophagy inhibitor.[3] It acts by blocking the fusion of autophagosomes with lysosomes, which leads to the accumulation of autophagosomes within the cell.[4] This disruption of the autophagic flux is a key component of its cellular activity.

Induction of Apoptosis via the PI3K/AKT/mTOR Signaling Pathway

A significant body of evidence indicates that this compound induces apoptosis in various cancer cell lines, including breast and gastric cancer, through the inhibition of the PI3K/AKT/mTOR signaling pathway.[5][6] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This compound has been shown to decrease the phosphorylation of key proteins in this pathway, including AKT and mTOR, as well as downstream effectors like p70S6K and 4E-BP1.[7]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the biological effects of this compound.

Cell Viability Assay (CCK-8 Assay)

This protocol is used to assess the effect of this compound on cell proliferation.

Materials:

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.[8][9][10]

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Add 10 µL of the diluted this compound solutions to the respective wells. For the control group, add 10 µL of medium with the corresponding concentration of DMSO.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[8][9][10]

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the quantitative analysis of apoptosis and necrosis induced by this compound using flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • 1X Binding Buffer

  • Flow cytometer

  • This compound stock solution (in DMSO)

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[11]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis of the PI3K/AKT Pathway

This protocol details the detection of key proteins in the PI3K/AKT signaling pathway following treatment with this compound.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like GAPDH or β-actin). Recommended dilutions for phospho-AKT (Ser473) are often 1:1000.[13][14]

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Treat cells with this compound as required.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Load equal amounts of protein (20-50 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[13][15]

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody (typically at a 1:2000 dilution) for 1 hour at room temperature.[16]

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

Autophagy Flux Assay

This protocol is to assess the effect of this compound on the autophagic flux by monitoring the levels of LC3-II and p62/SQSTM1.

Materials:

  • Western blot analysis materials (as listed above)

  • Primary antibodies: anti-LC3B and anti-p62/SQSTM1

  • Autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine) as a control for flux blockade.

Procedure:

  • Treat cells with this compound in the presence or absence of an autophagy inhibitor like Bafilomycin A1 for the desired time.

  • Perform Western blot analysis as described in section 3.3.

  • Probe the membranes with antibodies against LC3B and p62.

  • Analyze the results:

    • An accumulation of the lipidated form of LC3 (LC3-II) in the presence of this compound, which is further enhanced by co-treatment with Bafilomycin A1, indicates a blockage of autophagic flux at a late stage.

    • An increase in the levels of the autophagy substrate p62 also suggests impaired autophagic degradation.

Visualizations

Experimental Workflow for Investigating this compound's Anti-Cancer Effects

experimental_workflow cluster_in_vitro In Vitro Studies cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion start Cancer Cell Lines treatment Treat with This compound start->treatment viability Cell Viability (CCK-8 Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (PI3K/AKT Pathway) treatment->western autophagy Autophagy Flux Assay treatment->autophagy analysis Analyze Proliferation, Apoptosis, Protein Levels, and Autophagic Flux viability->analysis apoptosis->analysis western->analysis autophagy->analysis conclusion Determine Anti-Cancer Efficacy and Mechanism of Action analysis->conclusion

Caption: Experimental workflow for assessing the anti-cancer activity of this compound.

Signaling Pathway of this compound in Cancer Cells

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Autophagy Autophagy mTOR->Autophagy Inhibits Liensinine Liensinine Diperchlorate Liensinine->PI3K Inhibits Liensinine->AKT Inhibits Liensinine->mTOR Inhibits Liensinine->Autophagy Inhibits (late stage)

Caption: this compound's inhibitory effects on the PI3K/AKT/mTOR pathway and autophagy.

References

The Therapeutic Potential of Liensinine in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Preclinical Evidence and Mechanisms of Action of a Promising Natural Compound

Introduction

Liensinine (B1675319), a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (the lotus (B1177795) plant), has emerged as a compound of significant interest in cancer research.[1][2] Traditionally used in Chinese medicine for various ailments, recent preclinical studies have illuminated its potent anti-tumor activities across a spectrum of malignancies.[1][3] This technical guide provides a comprehensive overview of the current state of liensinine research in oncology, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Mechanisms of Action

Liensinine exerts its anti-cancer effects through a multi-pronged approach, targeting several key cellular processes and signaling pathways critical for tumor growth and survival. These include the induction of apoptosis and autophagy, inhibition of cell proliferation and angiogenesis, and modulation of crucial signaling cascades.

Induction of Apoptosis

A predominant mechanism of liensinine's anti-tumor activity is the induction of programmed cell death, or apoptosis. In gastric cancer cells, liensinine treatment leads to a dose-dependent increase in apoptotic cells.[1] This is accompanied by the upregulation of key apoptotic markers, including cleaved PARP, cleaved caspase-3, and cleaved caspase-9.[1][2] This suggests that liensinine activates the intrinsic apoptotic pathway. Furthermore, liensinine has been shown to induce apoptosis in osteosarcoma and non-small-cell lung cancer cells.[4][5][6] In osteosarcoma, this is mediated by an increase in intracellular reactive oxygen species (ROS).[4][5]

Modulation of Autophagy

Autophagy, a cellular self-digestion process, plays a dual role in cancer. Liensinine has been identified as a novel autophagy inhibitor, specifically blocking the late stage of autophagy by preventing the fusion of autophagosomes with lysosomes.[7][8][9][10] This leads to an accumulation of autophagosomes, a phenomenon termed "autophagic stress," which can trigger cell death.[7][10] In breast cancer cells, the inhibition of autophagy by liensinine sensitizes them to chemotherapeutic agents like doxorubicin.[7][8][9] This synergistic effect is mediated by DNM1L-dependent mitochondrial fission.[7][8][9] Interestingly, in other contexts, such as in apoptosis-resistant cancer cells, liensinine and other alkaloids have been shown to induce autophagic cell death through an AMPK-mTOR dependent pathway.[11] In non-small-cell lung cancer, liensinine blocks autophagic flux, impairing lysosomal function and mitochondrial energy supply.[12]

Inhibition of Cell Proliferation and Cell Cycle Arrest

Liensinine effectively inhibits the proliferation of various cancer cell lines in a dose-dependent manner.[1][3] In gastric cancer, this is achieved through the induction of cell cycle arrest at the G0/G1 phase.[1][2] This arrest is associated with the downregulation of cyclin D1 and cyclin-dependent kinase 4 (CDK4).[1][2] Similarly, in osteosarcoma cells, liensinine induces G0/G1 phase arrest.[4][5]

Anti-Angiogenic Effects

Tumor growth and metastasis are highly dependent on angiogenesis, the formation of new blood vessels.[13][14][15] Recent research in hepatocellular carcinoma has demonstrated that liensinine can reduce vascular density within tumors.[16] This anti-angiogenic effect is linked to its ability to reprogram tumor metabolism.[16]

Modulation of Key Signaling Pathways

Liensinine's diverse anti-cancer effects are orchestrated through its influence on multiple intracellular signaling pathways:

  • PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation and is often hyperactivated in cancer. Liensinine has been shown to inhibit the PI3K/AKT signaling pathway in gastric cancer cells, contributing to the induction of apoptosis.[1][2] This inhibition is evidenced by the reduced phosphorylation of both PI3K and AKT.[1]

  • JAK2/STAT3 Pathway: The JAK2/STAT3 pathway is involved in cell proliferation, survival, and inflammation. In osteosarcoma, liensinine-induced ROS production leads to the suppression of the JAK2/STAT3 pathway, thereby inhibiting tumor growth.[4][5][17]

  • AMPK/HIF-1α Axis: In hepatocellular carcinoma, liensinine reshapes the tumor microenvironment and enhances immunotherapy by reprogramming metabolism through the AMPK-HIF-1α axis.[16] It activates AMPK and downregulates HIF-1α, leading to reduced glycolysis and angiogenesis.[16]

  • p38 MAPK/JNK Pathway: In triple-negative breast cancer cells, the related alkaloid isoliensinine (B150267) induces apoptosis through the generation of ROS and the activation of the p38 MAPK and JNK signaling pathways.[18]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from various preclinical studies investigating the anti-cancer effects of liensinine.

Table 1: In Vitro Cytotoxicity of Liensinine

Cancer TypeCell Line(s)IC50 Value(s)Duration of TreatmentReference
Gastric CancerBGC823, SGC7901Not explicitly stated, but significant inhibition observed at 40-120 µM24, 48, 72 hours[1]
Breast CancerMDA-MB-231, MCF-7Not explicitly stated, but used at a non-toxic concentration of 20 µM24 hours[19]
OsteosarcomaNot specifiedNot explicitly stated, but dose-dependent effects observedNot specified[4][5]
Hepatocellular CarcinomaHuh7, Hepa1-6Not explicitly stated, but dose-dependent reduction in viability observedNot specified[16]

Table 2: In Vivo Anti-Tumor Efficacy of Liensinine

Cancer TypeAnimal ModelLiensinine Dosage and AdministrationTumor Growth InhibitionReference
Gastric CancerNude mice with SGC7901 xenografts10 µM, injected every 2 days for 1 monthMarkedly inhibited tumor burden[1][3]
Breast CancerMDA-MB-231 xenograft in vivoNot specifiedSynergistic inhibition with doxorubicin[7][8][9]
OsteosarcomaXenograft mouse modelNot specifiedEffectively inhibited tumor growth[4][5]
Non-Small-Cell Lung CancerMurine xenograft tumor modelNot specifiedSignificant reduction in tumor volume and weight[6]
Hepatocellular CarcinomaSubcutaneous xenograft models (Huh7 and Hepa1-6)Not specifiedSignificantly inhibited tumor growth[16]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on liensinine's anti-cancer effects.

Cell Viability and Proliferation Assays
  • CCK-8 Assay: Gastric cancer cells (BGC823, SGC7901) and normal gastric cells (GES-1) were seeded in 96-well plates.[1] After 24 hours, cells were treated with various concentrations of liensinine (0-120 µM) for 24, 48, and 72 hours.[1] CCK-8 solution was then added, and the absorbance was measured at 450 nm to determine cell viability.[1]

  • Colony Formation Assay: Gastric cancer cells were seeded in 6-well plates and treated with liensinine. After a designated period, the cells were fixed and stained to visualize and count the colonies formed.[1]

Apoptosis Assays
  • Annexin V-FITC/PI Staining: Gastric cancer cells were treated with different concentrations of liensinine for 48 hours.[1] The cells were then stained with Annexin V-FITC and propidium (B1200493) iodide (PI) and analyzed by flow cytometry to quantify the percentage of apoptotic cells.[1]

  • Western Blot Analysis for Apoptotic Markers: Protein lysates from liensinine-treated cells were subjected to SDS-PAGE and transferred to a membrane. The membrane was then probed with primary antibodies against cleaved PARP, cleaved caspase-3, and cleaved caspase-9, followed by a secondary antibody. The protein bands were visualized to determine the expression levels.[1]

Autophagy Assays
  • Transmission Electron Microscopy (TEM): Breast cancer cells (MDA-MB-231 and MCF-7) treated with liensinine were fixed, processed, and sectioned for observation under a transmission electron microscope to visualize the ultrastructural changes, specifically the accumulation of autophagic vacuoles.[7]

  • EGFP-LC3 Puncta Formation: Cells stably expressing EGFP-LC3 were treated with liensinine. The formation of EGFP-LC3 puncta (dots), indicating the recruitment of LC3 to autophagosome membranes, was observed and quantified using confocal microscopy.[10]

In Vivo Tumor Xenograft Studies
  • Gastric Cancer Model: SGC7901 cells were injected subcutaneously into the axilla of nude mice.[1] The mice were then treated with liensinine (10 µM) or a control solution every two days. Tumor volume and weight were measured regularly to assess the anti-tumor effect.[1][3] At the end of the experiment, tumors and major organs were collected for histological analysis (HE staining) and immunohistochemistry (e.g., for Ki-67).[1][3]

  • General Xenograft Model: Cancer cells are injected subcutaneously into immunocompromised mice.[20] Once tumors are established, the mice are treated with liensinine or a vehicle control. Tumor growth is monitored over time.[20]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by liensinine and a typical experimental workflow for its evaluation.

Liensinine_Signaling_Pathways cluster_apoptosis Apoptosis Induction cluster_autophagy Autophagy Modulation cluster_proliferation Proliferation Inhibition cluster_angiogenesis Angiogenesis Inhibition Liensinine_A Liensinine ROS_A ↑ ROS Liensinine_A->ROS_A PI3K_AKT_A ↓ PI3K/AKT Liensinine_A->PI3K_AKT_A Caspase9 ↑ Cleaved Caspase-9 ROS_A->Caspase9 PI3K_AKT_A->Caspase9 Caspase3 ↑ Cleaved Caspase-3 Caspase9->Caspase3 PARP ↑ Cleaved PARP Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis Liensinine_B Liensinine Autophagosome_Lysosome_Fusion Autophagosome-Lysosome Fusion Liensinine_B->Autophagosome_Lysosome_Fusion Autophagosome_Accumulation ↑ Autophagosome Accumulation Autophagic_Stress Autophagic Stress Autophagosome_Accumulation->Autophagic_Stress Cell_Death_Auto Cell Death Autophagic_Stress->Cell_Death_Auto Liensinine_C Liensinine CyclinD1_CDK4 ↓ Cyclin D1/CDK4 Liensinine_C->CyclinD1_CDK4 G0_G1_Arrest G0/G1 Arrest CyclinD1_CDK4->G0_G1_Arrest Proliferation ↓ Proliferation G0_G1_Arrest->Proliferation Liensinine_D Liensinine AMPK ↑ AMPK Liensinine_D->AMPK HIF1a ↓ HIF-1α AMPK->HIF1a VEGF ↓ VEGF HIF1a->VEGF Angiogenesis ↓ Angiogenesis VEGF->Angiogenesis

Caption: Key signaling pathways modulated by Liensinine in cancer cells.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cell_Lines Cancer Cell Lines Treatment Liensinine Treatment (Dose- and Time-dependent) Cell_Lines->Treatment Viability Cell Viability Assays (CCK-8, MTT) Treatment->Viability Proliferation Proliferation Assays (Colony Formation) Treatment->Proliferation Apoptosis Apoptosis Assays (Annexin V, Western Blot) Treatment->Apoptosis Autophagy Autophagy Assays (TEM, LC3 Puncta) Treatment->Autophagy Animal_Model Xenograft Animal Model (e.g., Nude Mice) Viability->Animal_Model Promising results lead to... Mechanism Mechanism of Action (Western Blot, Pathway Analysis) Apoptosis->Mechanism Autophagy->Mechanism Tumor_Implantation Tumor Cell Implantation Animal_Model->Tumor_Implantation Treatment_InVivo Liensinine Administration Tumor_Implantation->Treatment_InVivo Monitoring Tumor Growth Monitoring (Volume, Weight) Treatment_InVivo->Monitoring Endpoint Endpoint Analysis (Histology, IHC) Monitoring->Endpoint

Caption: A typical experimental workflow for evaluating the anti-cancer potential of Liensinine.

Conclusion and Future Directions

The preclinical evidence strongly suggests that liensinine holds significant therapeutic potential as an anti-cancer agent. Its ability to induce apoptosis and modulate autophagy, inhibit cell proliferation, and interfere with key oncogenic signaling pathways makes it a promising candidate for further development. The synergistic effects observed when combined with conventional chemotherapeutics are particularly noteworthy, suggesting a potential role for liensinine in combination therapies to overcome drug resistance.

Future research should focus on several key areas. Firstly, a more comprehensive evaluation of its efficacy and safety in a wider range of cancer models is warranted. Secondly, detailed pharmacokinetic and pharmacodynamic studies are necessary to determine its bioavailability and optimal dosing regimens. Finally, the identification of specific molecular targets of liensinine will be crucial for a deeper understanding of its mechanisms of action and for the rational design of future clinical trials. While no clinical trials have been reported to date, the robust preclinical data provides a strong rationale for advancing liensinine into clinical investigation as a novel cancer therapeutic.

References

Liensinine Diperchlorate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liensinine (B1675319), a bisbenzylisoquinoline alkaloid extracted from the embryo of the lotus (B1177795) seed (Nelumbo nucifera), has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the molecular structure, formula, and key biological activities of Liensinine Diperchlorate. It is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed information on its physicochemical properties, relevant experimental protocols, and known signaling pathways.

Molecular Structure and Formula

Liensinine and its salt forms are crucial for understanding its chemical behavior and biological interactions. The core structure of Liensinine is a complex bisbenzylisoquinoline alkaloid.

Liensinine

  • Molecular Formula: C₃₇H₄₂N₂O₆

  • Molecular Weight: 610.74 g/mol

  • CAS Number: 2586-96-1

Liensinine Perchlorate

  • Molecular Formula: C₃₇H₄₃ClN₂O₁₀

  • Molecular Weight: 711.2 g/mol

  • CAS Number: 2385-63-9

This compound

  • Molecular Formula: C₃₇H₄₄Cl₂N₂O₁₄

  • Molecular Weight: 811.66 g/mol

  • CAS Number: 5088-90-4

The diperchlorate salt form enhances the solubility of the parent compound, Liensinine, which is advantageous for experimental studies.

Physicochemical Properties
PropertyLiensinineLiensinine PerchlorateThis compound
Molecular Formula C₃₇H₄₂N₂O₆C₃₇H₄₃ClN₂O₁₀C₃₇H₄₄Cl₂N₂O₁₄
Molecular Weight 610.74 g/mol 711.2 g/mol 811.66 g/mol
CAS Number 2586-96-12385-63-95088-90-4
Appearance White to off-white solidSolidSolid
Solubility Soluble in DMSOSoluble in DMSOSoluble in DMSO

Experimental Protocols

Extraction and Isolation of Liensinine from Nelumbo nucifera

The primary source of Liensinine is the embryo of the lotus seed. Various methods have been developed for its extraction and purification. A common approach involves solvent extraction followed by chromatographic separation.

Protocol Outline:

  • Sample Preparation: Dried lotus seed embryos are ground into a fine powder.

  • Extraction: The powdered material is subjected to extraction with a solvent such as methanol (B129727) or a mixture of n-hexane, ethyl acetate, methanol, and water.[1][2] This can be performed using methods like reflux or ultrasonic-assisted extraction to improve efficiency.[3]

  • Purification: The crude extract is then purified using techniques like high-speed counter-current chromatography (HSCCC) or column chromatography over silica (B1680970) gel or macroporous adsorption resins.[1][3]

  • Identification: The purified Liensinine is identified and its purity confirmed using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Western Blot Analysis of Liensinine-Affected Signaling Pathways

Western blotting is a key technique to study the effect of Liensinine on various protein expression levels and signaling pathways.

General Protocol:

  • Cell Culture and Treatment: Cells of interest are cultured to a suitable confluency and then treated with varying concentrations of this compound for specific durations.

  • Protein Extraction: Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-JAK2, total JAK2, p-STAT3, total STAT3, p-AKT, total AKT, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software.

In Vivo Administration

For animal studies, this compound is typically dissolved in a suitable vehicle for administration.

Example Formulation:

  • A stock solution can be prepared in DMSO.

  • For injection, the DMSO stock solution can be further diluted with a vehicle such as a mixture of PEG300, Tween 80, and saline.

Signaling Pathways Modulated by Liensinine

Liensinine has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and survival.

JAK2/STAT3 Signaling Pathway

The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway is crucial for cytokine signaling and is often dysregulated in cancer.

JAK2_STAT3_Pathway cluster_inhibition Liensinine Liensinine ROS ROS Liensinine->ROS induces JAK2 JAK2 ROS->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 autophosphorylation STAT3 STAT3 pJAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 GeneTranscription Gene Transcription (Proliferation, Survival) pSTAT3->GeneTranscription promotes

Caption: Liensinine induces ROS, which inhibits JAK2 phosphorylation.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathway is a critical regulator of cell survival, proliferation, and metabolism.

PI3K_AKT_Pathway Liensinine Liensinine PI3K PI3K Liensinine->PI3K inhibits phosphorylation pPI3K p-PI3K PI3K->pPI3K AKT AKT pPI3K->AKT phosphorylates pAKT p-AKT AKT->pAKT CellSurvival Cell Survival & Proliferation pAKT->CellSurvival promotes

Caption: Liensinine inhibits the phosphorylation of PI3K and AKT.

AMPK/HIF-1α Signaling Pathway

The AMP-activated protein kinase (AMPK) and Hypoxia-inducible factor 1-alpha (HIF-1α) pathway is involved in cellular energy homeostasis and adaptation to hypoxia.

AMPK_HIF1a_Pathway Liensinine Liensinine AMPK AMPK Liensinine->AMPK activates (phosphorylation) pAMPK p-AMPK AMPK->pAMPK HIF1a HIF-1α pAMPK->HIF1a inhibits Glycolysis Glycolysis HIF1a->Glycolysis promotes

Caption: Liensinine activates AMPK, leading to inhibition of HIF-1α.

Quantitative Data

Pharmacokinetic Parameters of Liensinine in Rats
ParameterValueReference
Half-life (t½) 8.2 ± 3.3 h[4]
Maximum Concentration (Cmax) 668.4 ± 156.9 ng/ml[4]
Area Under the Curve (AUC₀→∞) 1802.9 ± 466.4 ng/ml*h[4]
Lower Limit of Quantification (LLOQ) in plasma 0.05 ng/mL[5]

Data obtained from studies using UPLC-MS/MS for quantification in rat plasma.[4][5]

Conclusion

This compound is a valuable compound for pharmacological research due to its significant biological activities and improved solubility over its parent compound. This guide provides a foundational understanding of its molecular characteristics, methods for its study, and its interactions with key cellular signaling pathways. The provided protocols and data aim to facilitate further research and development of Liensinine-based therapeutics.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols are provided as a general guide and may require optimization for specific applications.

References

Unveiling the Therapeutic Potential of Liensinine Diperchlorate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liensinine, a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (B1177795) (Nelumbo nucifera), has emerged as a compound of significant interest in pharmacological research.[1][2] Available for research purposes as Liensinine Diperchlorate, it exhibits a broad spectrum of biological activities, including anti-cancer, anti-arrhythmic, anti-hypertensive, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its mechanisms of action, quantitative data from preclinical studies, and detailed experimental protocols to facilitate further research and development.

Core Pharmacological Properties and Mechanisms of Action

This compound exerts its diverse pharmacological effects through the modulation of multiple cellular pathways. A key mechanism is the inhibition of late-stage autophagy by blocking the fusion of autophagosomes with lysosomes.[1][4] This action sensitizes cancer cells to chemotherapy and contributes to its anti-tumor effects.[4] Furthermore, Liensinine has been shown to influence critical signaling cascades, including the PI3K/AKT, NF-κB, and Wnt/β-catenin pathways, and modulate ion channel activity.[5][6]

Anti-Cancer Properties

In the context of oncology, Liensinine demonstrates significant potential across various cancer types, including breast, gastric, and non-small-cell lung cancer.[4][7] Its anti-neoplastic activity is attributed to several mechanisms:

  • Induction of Apoptosis: Liensinine induces programmed cell death in cancer cells by increasing the generation of reactive oxygen species (ROS) and inhibiting the pro-survival PI3K/AKT signaling pathway. This leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.

  • Inhibition of Autophagy: By blocking autophagic flux, Liensinine prevents cancer cells from recycling cellular components to sustain their growth and survival, particularly under stress conditions induced by chemotherapy.[4][7]

  • Cell Cycle Arrest: Studies have shown that Liensinine can arrest the cell cycle in cancer cells, thereby inhibiting their proliferation.

  • Synergistic Effects with Chemotherapy: Liensinine has been shown to sensitize breast cancer cells to conventional chemotherapeutic agents like doxorubicin, suggesting its potential use in combination therapies.[4][8]

Cardiovascular Properties

Liensinine exhibits a range of effects on the cardiovascular system, highlighting its potential for treating conditions such as arrhythmia and myocardial infarction.

  • Anti-Arrhythmic Effects: Liensinine and its derivatives have been shown to modulate cardiac ion channels.[6][9] Specifically, diacetyl-liensinine, a derivative, inhibits ICa-L, IK, Ito, and IK1 currents in a concentration-dependent manner in ventricular myocytes.[6][9] It also prolongs the action potential duration at lower concentrations.[9]

  • Cardioprotective Effects: In models of myocardial infarction, Liensinine administration has been shown to improve cardiac function and reduce ischemic damage.[5] This protective effect is associated with the inhibition of the inflammatory response and the Wnt/β-catenin signaling pathway.[5]

  • Antihypertensive Effects: Liensinine has been reported to have antihypertensive properties, contributing to its overall cardiovascular benefits.[2]

Anti-inflammatory Properties

Liensinine demonstrates potent anti-inflammatory activity in various preclinical models.

  • Inhibition of Inflammatory Mediators: Liensinine has been shown to suppress the production of pro-inflammatory cytokines and mediators. In models of sepsis, it reduces the expression of IL-1β, iNOS, and TNF-α while increasing the level of the anti-inflammatory cytokine IL-10.

  • Modulation of NF-κB Pathway: A key mechanism underlying its anti-inflammatory effects is the inhibition of the NF-κB signaling pathway. By preventing the activation of NF-κB, Liensinine downregulates the expression of downstream inflammatory genes like iNOS and COX-2.

  • Reduction of Oxidative Stress: Liensinine has been observed to mitigate oxidative stress, which is closely linked to inflammation.

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies on this compound, providing a reference for effective concentrations and dosages.

Table 1: In Vitro Efficacy of Liensinine
Cell LineAssayEndpointIC50 / Effective ConcentrationReference
Gastric Cancer (BGC-823, SGC-7901)ProliferationInhibition of cell growth20-120 µM
Breast Cancer (MDA-MB-231, MCF-7)ViabilitySynergistic effect with doxorubicin20 µM (nontoxic concentration)[8]
Hepatocellular Carcinoma (HUH7, Hep1-6)Viability, Migration, ProliferationInhibition40 µM
Non-Small-Cell Lung Cancer (A549, H520, SPC-A1)CytotoxicityInhibition of cell growthConcentration-dependent (10-80 µM)[10]
3T3-L1Anti-adipogenic activityInhibition of PPARgamma expressionIC50: 19.4 µM[2]
RAW 264.7NO ProductionInhibitionConcentration-dependent (up to 20 µM)[11]
Vascular Smooth Muscle Cells (VSMC)IL-6 ExpressionInhibition1-30 µM[11]
Table 2: In Vivo Efficacy of Liensinine
Animal ModelConditionDosageRoute of AdministrationObserved EffectsReference
Nude MiceGastric Cancer Xenograft10 µMInjection (every 2 days)Inhibition of tumor growth
Nude MiceIntrahepatic Cholangiocarcinoma Xenograft10, 20 mg/kgNot specified (every 2 days)Inhibition of tumor growth[12]
MiceNon-Small-Cell Lung Cancer Xenograft5, 20 mg/kgIntraperitoneal (every 2 days)Inhibition of tumor growth
MiceHepatocellular Carcinoma Xenograft20 mg/kgIntraperitoneal (daily)Inhibition of tumor growth[13]
MiceLPS-induced Sepsis10, 20, 40 mg/kgPre-treatmentAttenuation of inflammatory response and oxidative stress[14]
MiceMyocardial InfarctionNot specifiedNot specifiedImproved cardiac function, decreased ischemic damage[5]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological properties of this compound.

Cell Viability and Cytotoxicity Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in proliferation and cytotoxicity assays.

Protocol:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of culture medium.[13][10]

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 60, 80 µM) for the desired time (e.g., 24 or 48 hours).[13][10]

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells and treat with this compound for the desired time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of Propidium Iodide (PI) working solution.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin-binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Signaling Pathways (e.g., PI3K/AKT)

Western blotting is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.

Protocol:

  • Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, p-AKT, total PI3K, total AKT, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Allow the tumors to grow to a palpable size.

  • Randomly assign the mice to treatment groups (e.g., vehicle control, this compound at different doses).

  • Administer this compound via the desired route (e.g., intraperitoneal injection) at the specified frequency (e.g., daily or every other day).

  • Monitor tumor volume and body weight regularly. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immunohistochemistry).

Visualizing Mechanisms: Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key mechanisms and experimental workflows associated with this compound.

Caption: Liensinine's anti-cancer signaling pathways.

Liensinine_Anti_inflammatory_Pathway LPS LPS (Lipopolysaccharide) NFkB NF-κB Activation LPS->NFkB Liensinine This compound Liensinine->NFkB Inhibits iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->ProInflammatory Inflammation Inflammation iNOS->Inflammation COX2->Inflammation ProInflammatory->Inflammation

Caption: Liensinine's anti-inflammatory mechanism.

Western_Blot_Workflow start Cell Treatment with Liensinine lysis Cell Lysis & Protein Quantification start->lysis sds SDS-PAGE lysis->sds transfer Protein Transfer (to PVDF membrane) sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation blocking->primary secondary Secondary Antibody Incubation primary->secondary detection Detection (ECL) secondary->detection analysis Data Analysis detection->analysis

Caption: Western blot experimental workflow.

Conclusion

This compound is a promising natural compound with a multifaceted pharmacological profile. Its ability to modulate fundamental cellular processes such as autophagy, apoptosis, and inflammation, coupled with its effects on key signaling pathways, underscores its therapeutic potential in oncology, cardiovascular diseases, and inflammatory conditions. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the current knowledge and providing practical methodologies to explore the full potential of this intriguing molecule. Further investigation is warranted to translate these preclinical findings into clinical applications.

References

The Inhibitory Effects of Liensinine Diperchlorate on the PI3K-AKT Signaling Pathway: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liensinine (B1675319), a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (the lotus (B1177795) plant), has garnered significant interest in oncological research. Its salt form, liensinine diperchlorate, has demonstrated notable anti-cancer activities across various cancer models. A primary mechanism underlying these effects is the targeted inhibition of the Phosphatidylinositol 3-kinase (PI3K)-AKT signaling pathway, a critical cascade that regulates cell survival, proliferation, and apoptosis. This technical guide provides an in-depth analysis of the effects of this compound on this pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Mechanism of Action: Targeting the PI3K-AKT Axis

The PI3K-AKT signaling pathway is a fundamental intracellular cascade crucial for regulating the cell cycle. When constitutively activated, as is the case in many human cancers, it promotes cell proliferation and survival, contributing to tumor growth and resistance to therapy. This compound has been shown to effectively suppress this pathway.[1]

The mechanism of inhibition involves the downregulation of key phosphorylated proteins within the cascade. Specifically, treatment with liensinine leads to a significant reduction in the phosphorylation of both PI3K and its downstream effector, AKT.[1] This inactivation of the PI3K-AKT pathway triggers a cascade of downstream events, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell proliferation and migration.[1][2]

G cluster_membrane Cell Membrane Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Liensinine This compound Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Activates AKT AKT PI3K->AKT Apoptosis Apoptosis (Induction) Proliferation_Inhibition Cell Proliferation (Inhibition) AKT->Proliferation_Inhibition Inhibits Apoptosis & Promotes Proliferation Liensinine->PI3K Inhibits Phosphorylation Liensinine->AKT Inhibits Phosphorylation

Figure 1: Liensinine's Inhibition of the PI3K-AKT Pathway.

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize key findings from published studies.

Table 1: IC50 Values of Liensinine in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)AssayReference
BGC823Gastric CancerNot explicitly stated, but significant inhibition at 20-120 µMCCK-8Yang, J., et al. (2019)[1]
SGC7901Gastric CancerNot explicitly stated, but significant inhibition at 20-120 µMCCK-8Yang, J., et al. (2019)[1]
MDA-MB-231Breast CancerNot explicitly stated, but effects observed at 20 µMFlow CytometryZhou, J., et al. (2015)
MCF-7Breast CancerNot explicitly stated, but effects observed at 20 µMFlow CytometryZhou, J., et al. (2015)
Table 2: Effects of Liensinine on Protein Expression and Apoptosis
Cell LineTreatmentEffect on p-PI3KEffect on p-AKTApoptosis InductionReference
Gastric Cancer CellsLiensinineSignificantly ReducedSignificantly ReducedIncreased cleaved PARP, Caspase 3, and Caspase 9Yang, J., et al. (2019)[1]
Breast Cancer CellsLiensinine (20 µM) + DoxorubicinNot AssessedNot Assessed~50% apoptotic cells (synergistic effect)Zhou, J., et al. (2015)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (CCK-8 Assay)

This assay is used to assess the inhibitory effect of liensinine on cancer cell proliferation.

  • Cell Seeding: Plate gastric cancer cells (e.g., BGC823, SGC7901) in 96-well plates at a density of 5 x 10³ cells per well.

  • Treatment: After 24 hours of incubation, treat the cells with varying concentrations of liensinine (e.g., 0, 20, 40, 60, 80, 100, 120 µM) for 24, 48, and 72 hours.

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plates for 2 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The optical density (OD) value is proportional to the number of viable cells.

G cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Liensinine (various concentrations) B->C D Incubate for 24, 48, or 72h C->D E Add CCK-8 solution D->E F Incubate for 2h E->F G Measure absorbance at 450 nm F->G

Figure 2: CCK-8 Cell Viability Assay Workflow.

Western Blot Analysis

This technique is employed to determine the expression levels of key proteins in the PI3K-AKT pathway.

  • Cell Lysis: Treat cancer cells with liensinine at the desired concentrations. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by liensinine.

  • Cell Treatment: Treat cancer cells with liensinine alone or in combination with other agents (e.g., doxorubicin) for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent through its targeted inhibition of the PI3K-AKT signaling pathway. The resulting suppression of cell proliferation and induction of apoptosis have been observed in multiple cancer cell lines. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and drug development professionals investigating the therapeutic applications of this promising natural compound. Further research is warranted to fully elucidate its clinical potential.

References

A Technical Guide to the Discovery, Isolation, and Characterization of Liensinine from Nelumbo nucifera

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Abstract

Liensinine (B1675319), a prominent bisbenzylisoquinoline alkaloid from the seed embryo of the lotus (B1177795), Nelumbo nucifera, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, extraction, and purification of liensinine. It details established experimental protocols, presents quantitative data on extraction yields and purity, and describes the analytical techniques used for its characterization. Furthermore, this document illustrates the key signaling pathways modulated by liensinine, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Nelumbo nucifera, commonly known as the sacred lotus, has been utilized for centuries in traditional Asian medicine and cuisine.[1][2] Various parts of the plant, including the seeds, leaves, and rhizomes, contain a rich array of bioactive compounds, with alkaloids being among the most significant.[3][4] The seed embryo (plumule), often called "Lian Zi Xin" (莲子心) in traditional Chinese medicine, is a particularly rich source of bisbenzylisoquinoline alkaloids, including liensinine, isoliensinine (B150267), and neferine (B1663666).[5][6]

Liensinine has demonstrated a wide spectrum of biological effects, including anti-cancer, neuroprotective, anti-inflammatory, and cardioprotective properties.[1][7][8][9][10] These therapeutic potentials have spurred further investigation into its mechanisms of action and have necessitated the development of efficient methods for its extraction and isolation. This guide serves as a technical resource, consolidating the methodologies and data essential for the scientific exploration of liensinine.

Discovery and Historical Context

The initial isolation of liensinine from the seed embryo of Nelumbo nucifera was reported in 1962.[11] This discovery was a significant step in understanding the chemical constituents responsible for the medicinal properties of the lotus seed embryo. Following this, its structural analogue, isoliensinine, was isolated in 1965.[11] The structural elucidation of these compounds was accomplished through classical chemical degradation methods and spectroscopic analysis, laying the groundwork for future research into their synthesis and pharmacological activities.

Methodologies for Extraction and Isolation

The extraction and isolation of liensinine from Nelumbo nucifera embryos involve a multi-step process, beginning with the preparation of plant material and culminating in the purification of the target alkaloid. Modern techniques have been developed to improve efficiency and yield.

General Experimental Workflow

The overall process for obtaining pure liensinine can be visualized as a sequence of steps, from raw plant material to the final, purified compound.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification Start Lotus Seed Embryos DryGrind Drying & Grinding Start->DryGrind SolventExtraction Solvent Extraction (e.g., Ethanol (B145695)/Methanol) DryGrind->SolventExtraction Filtration Filtration SolventExtraction->Filtration Concentration Concentration (Reduced Pressure) Filtration->Concentration AcidBase Acid-Base Partitioning Concentration->AcidBase CrudeAlkaloids Crude Alkaloid Fraction AcidBase->CrudeAlkaloids Chromatography Chromatography (e.g., HSCCC, Column) CrudeAlkaloids->Chromatography PureLiensinine Purified Liensinine Chromatography->PureLiensinine

Caption: General workflow for the extraction and isolation of liensinine.

Detailed Experimental Protocols

Protocol 1: Ultrasound-Assisted Solvent Extraction and Acid-Base Partitioning

This protocol combines an efficient extraction method with a classical purification technique.

  • Preparation of Plant Material:

    • Obtain dried seed embryos of Nelumbo nucifera.

    • Grind the embryos into a fine powder using a mechanical grinder.

  • Extraction:

    • Suspend the powdered plant material in 75% ethanol at a solid-to-liquid ratio of 1:30 (g/mL).[3]

    • Perform ultrasound-assisted extraction for approximately 20-30 minutes at a controlled temperature (e.g., 40°C).[3]

    • Repeat the extraction process three times to ensure maximum yield.

    • Combine the extracts and filter them to remove solid plant debris.

  • Concentration:

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a viscous medicinal extract.[12]

  • Acid-Base Partitioning:

    • Dissolve the concentrated extract in a 1.5% hydrochloric acid solution.[12]

    • Filter the acidic solution to remove any insoluble residues.

    • Adjust the pH of the filtrate to approximately 8.5-9.0 with a 10% ammonia (B1221849) solution to precipitate the total alkaloids.[12][13]

    • Collect the faint yellow precipitate by centrifugation or filtration. This is the crude alkaloid product.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) Purification

HSCCC is a highly effective method for separating compounds with similar structures from a crude mixture.[5][11]

  • Preparation of Crude Extract:

    • Obtain the crude alkaloid extract as described in Protocol 1.

  • HSCCC System Preparation:

    • Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (e.g., in a 5:8:4:5 v/v ratio).[5]

    • Add a small amount of modifier, such as 0.5% ammonium (B1175870) hydroxide, to the solvent system to improve peak resolution.[5]

    • Thoroughly mix the solvent system in a separatory funnel and allow the layers to separate. The upper phase will serve as the stationary phase and the lower phase as the mobile phase.

  • Separation:

    • Fill the HSCCC coil entirely with the stationary phase.

    • Rotate the apparatus at a designated speed (e.g., 800-900 rpm).

    • Pump the mobile phase into the column at a specific flow rate (e.g., 1.5-2.0 mL/min).

    • Once the system reaches hydrodynamic equilibrium, dissolve the crude alkaloid extract (e.g., 200 mg) in a small volume of the solvent mixture and inject it into the system.[5]

  • Fraction Collection and Analysis:

    • Continuously monitor the effluent with a UV detector (e.g., at 280 nm).

    • Collect fractions based on the resulting chromatogram.

    • Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to identify those containing pure liensinine.

Quantitative Data and Characterization

The efficiency of extraction and the purity of the final product are critical metrics. Spectroscopic analysis is essential for structural confirmation.

Extraction Yield and Purity

The yield of liensinine can vary significantly based on the plant source, extraction method, and purification technique employed.

ParameterMethodResultReference
Content in Plant Material TLC-Scanning (Refluxing)0.939%[14]
TLC-Scanning (Impregnating)0.853%[14]
Extraction Rate Methanol/Ethanol ExtractionUp to 0.61%[13]
Mass Fraction (Crude Extract) LC-MS/MS16.5 ± 1.1 mg/g[15]
Mass Fraction (Phenolic Alkaloid Sample) LC-MS/MS228.6 ± 11.9 mg/g[15]
Purity after HSCCC HPLC Analysis96.8%[5]
Purity from Patent Method Not Specified50-90%[13]
HSCCC Yield From 200 mg crude extract18.4 mg liensinine[5]
Spectroscopic Data

Structural elucidation and confirmation of liensinine are performed using a combination of spectroscopic techniques.[16] The data provides a unique fingerprint for the molecule.

TechniqueKey Observations and Data
¹H-NMR Signals corresponding to aromatic protons, methoxy (B1213986) groups, N-methyl groups, and the complex aliphatic protons of the bisbenzylisoquinoline core are observed. The specific chemical shifts and coupling constants are used for detailed structural assignment.[5][17][18]
¹³C-NMR Resonances for all carbon atoms are identified, including quaternary aromatic carbons, protonated aromatic carbons, methoxy carbons, and aliphatic carbons, confirming the carbon skeleton.[5][17]
Mass Spectrometry (MS) Electrospray ionization (ESI-MS) typically shows a protonated molecular ion [M+H]⁺ at m/z 611. Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns, such as product ions at m/z 206, which are crucial for identification.[15]
UV-Vis Spectroscopy In solution (e.g., methanol), liensinine exhibits characteristic UV absorption maxima due to its aromatic nature, which is useful for quantification and detection during chromatography.[19]
Infrared (IR) Spectroscopy The IR spectrum displays absorption bands corresponding to O-H stretching (phenolic groups), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic rings), and C-O stretching (ether and methoxy groups).[16][20]

Biological Activity and Signaling Pathways

Liensinine exerts its pharmacological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for drug development.

Anti-Cancer Pathways

Liensinine has been shown to inhibit cancer cell growth by inducing apoptosis and cell cycle arrest.

  • JAK2/STAT3 Pathway: In osteosarcoma cells, liensinine induces the production of Reactive Oxygen Species (ROS), which in turn suppresses the phosphorylation and activation of JAK2 and STAT3, leading to inhibited proliferation and apoptosis.[7]

G Liensinine Liensinine ROS ROS ↑ Liensinine->ROS JAK2 p-JAK2 ↓ ROS->JAK2 inhibition STAT3 p-STAT3 ↓ JAK2->STAT3 inhibition Growth OS Growth Inhibition (Apoptosis, G0/G1 Arrest) STAT3->Growth leads to

Caption: Liensinine-mediated inhibition of the JAK2/STAT3 pathway.

  • PI3K/AKT Pathway: In gastric cancer cells, liensinine also elevates ROS levels and significantly reduces the phosphorylation of PI3K and AKT, key proteins in a major cell survival pathway. This inhibition promotes apoptosis.[8]

G Liensinine Liensinine ROS ROS ↑ Liensinine->ROS PI3K p-PI3K ↓ Liensinine->PI3K inhibition AKT p-AKT ↓ PI3K->AKT Apoptosis Apoptosis ↑ (via Bax/Bcl-2) AKT->Apoptosis inhibition

Caption: Liensinine-mediated inhibition of the PI3K/AKT pathway.

Anti-Inflammatory Pathways

Liensinine demonstrates potent anti-inflammatory effects, particularly in models of sepsis and acute lung injury.

  • NF-κB Pathway: Liensinine can alleviate lipopolysaccharide (LPS)-induced inflammation by inhibiting the activation of the NF-κB pathway. It achieves this by modifying the Src/TRAF6/TAK1 axis, which prevents the nuclear translocation of p65 and reduces the release of inflammatory cytokines.[21]

G LPS LPS Src Src LPS->Src TRAF6 TRAF6 Src->TRAF6 TAK1 TAK1 TRAF6->TAK1 NFkB NF-κB Activation TAK1->NFkB Cytokines Inflammatory Cytokines NFkB->Cytokines Liensinine Liensinine Liensinine->Src inhibition

Caption: Liensinine's inhibition of the NF-κB pathway via Src/TRAF6/TAK1.

Conclusion

Liensinine stands out as a promising natural product with significant therapeutic potential. The methodologies for its extraction and purification have evolved, with techniques like ultrasound-assisted extraction and high-speed counter-current chromatography enabling the efficient production of high-purity material for research and development. The elucidation of its interactions with key cellular signaling pathways, such as JAK2/STAT3, PI3K/AKT, and NF-κB, provides a solid foundation for its further investigation as a lead compound in drug discovery programs targeting cancer, inflammation, and neurodegenerative diseases. This guide provides researchers with the essential technical information required to advance the study of this remarkable alkaloid.

References

Methodological & Application

Protocol for dissolving Liensinine Diperchlorate for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liensinine (B1675319), a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (lotus), has demonstrated a wide range of biological activities, including anti-hypertensive, anti-arrhythmic, and anti-cancer properties.[1][2] Liensinine diperchlorate is a salt form of liensinine often used in research due to its stability and solubility characteristics. These application notes provide detailed protocols for the dissolution of this compound and its application in common cell-based assays to study its effects on key signaling pathways.

Product Information

ParameterValueReference
Molecular Weight 811.66 g/mol [3]
Appearance White to off-white solid[4]
Storage (Powder) -20°C for up to 3 years[3]
Storage (Stock Solution) -80°C for up to 1 year; -20°C for up to 1 month[3]

Solubility and Solution Preparation

Solubility Data
SolventConcentrationNotesReference
DMSO 50 mg/mL (61.6 mM)Use fresh, anhydrous DMSO as moisture can reduce solubility. Sonication may be required.[3]
DMSO 62.5 mg/mL (77.00 mM)Requires sonication. Use of hygroscopic DMSO can impact solubility.[4]
DMSO 100 mg/mL (123.2 mM)Use fresh, anhydrous DMSO.[3]
Water Insoluble[3]
Ethanol Insoluble[3]
In Vivo Formulation 1 ≥ 2.08 mg/mL (2.56 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[4]
In Vivo Formulation 2 ≥ 2.08 mg/mL (2.56 mM)10% DMSO, 90% (20% SBE-β-CD in Saline)[4]
In Vivo Formulation 3 ≥ 2.08 mg/mL (2.56 mM)10% DMSO, 90% Corn Oil[4]
Protocol for Preparing Stock Solutions (In Vitro Use)

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Weigh the desired amount of powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 8.12 mg of this compound.

  • Vortex the tube thoroughly to dissolve the powder. If necessary, use a sonicator to aid dissolution.[4]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[3]

Protocol for Preparing Working Solutions for Cell Culture

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low to avoid cytotoxicity. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines.[5][6]

  • It is crucial to perform a vehicle control (medium with the same final concentration of DMSO) in all experiments.

  • Prepare working solutions fresh for each experiment.

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilute the stock solution in pre-warmed, sterile cell culture medium to the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Mix the working solution thoroughly by gentle pipetting or inversion before adding it to the cells.

Experimental Protocols

This compound has been shown to exert its anti-cancer effects through the modulation of key signaling pathways, including the PI3K/AKT and AMPK/HIF-1α pathways.[7][8]

Experimental Workflow for Investigating the Effects of this compound on Cancer Cells

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_cells Seed Cancer Cells treatment Treat Cells with this compound (and Vehicle Control) prep_cells->treatment prep_drug Prepare this compound Working Solutions prep_drug->treatment viability_assay Cell Viability Assay (e.g., CCK-8) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay western_blot Western Blot Analysis treatment->western_blot data_analysis Analyze and Interpret Results viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis

Caption: A typical experimental workflow for studying the effects of this compound.

Protocol for Western Blot Analysis of the PI3K/AKT Pathway

This protocol outlines the steps to assess the phosphorylation status of AKT, a key downstream effector in the PI3K pathway.

Materials:

  • Treated and control cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-AKT (Ser473), rabbit anti-total AKT, and a loading control like mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Protocol for Apoptosis Assay using Annexin V/PI Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[9]

Materials:

  • Treated and control cells

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells from the treatment and control groups.

  • Cell Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.

Signaling Pathway

This compound has been reported to inhibit the PI3K/AKT signaling pathway, which is a crucial pathway for cell survival and proliferation.[7][8]

G cluster_pathway PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 to AKT AKT PIP3->AKT Recruits and Activates pAKT p-AKT (Active) AKT->pAKT Phosphorylation downstream Downstream Effectors (e.g., mTOR, Bad) pAKT->downstream Activates/Inhibits survival Cell Survival, Proliferation, Growth downstream->survival Promotes liensinine This compound liensinine->PI3K Inhibits

References

Application Notes and Protocols: Liensinine Diperchlorate for Autophagy Inhibition in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liensinine (B1675319) diperchlorate, a major isoquinoline (B145761) alkaloid extracted from the seed embryo of the lotus (B1177795) (Nelumbo nucifera), has emerged as a potent inhibitor of late-stage autophagy and mitophagy.[1][2] In the context of breast cancer, where autophagy can act as a pro-survival mechanism for cancer cells, its inhibition presents a promising therapeutic strategy. Liensinine diperchlorate sensitizes breast cancer cells to conventional chemotherapeutic agents, such as doxorubicin, by blocking the fusion of autophagosomes with lysosomes.[1][3] This blockage leads to the accumulation of autophagosomes and subsequent apoptotic cell death, particularly when combined with chemotherapy.[1]

These application notes provide a comprehensive overview of the use of this compound to inhibit autophagy in breast cancer cell lines, specifically MDA-MB-231 and MCF-7. Detailed protocols for key experiments are provided to facilitate the investigation of its mechanism of action and synergistic effects with other anti-cancer drugs.

Mechanism of Action

This compound inhibits the final step of the autophagic process, which is the fusion of autophagosomes with lysosomes to form autolysosomes, where the cellular components are degraded. The primary mechanism of this inhibition is the prevention of the recruitment of the small GTPase RAB7A to lysosomes.[1][3] RAB7A is a crucial protein that mediates the tethering and fusion of autophagosomes with lysosomes. By inhibiting its localization to the lysosomal membrane, this compound effectively halts the autophagic flux, leading to an accumulation of autophagosomes within the cell.[1]

Mechanism of this compound in Autophagy Inhibition cluster_autophagy Autophagic Process cluster_liensinine This compound Action cluster_outcome Cellular Outcome Autophagosome Autophagosome (LC3-II Positive) Autolysosome Autolysosome (Degradation of Cargo) Autophagosome->Autolysosome Fusion Autophagosome_Lysosome_Fusion Autophagosome-Lysosome Fusion Blocked Lysosome Lysosome Lysosome->Autolysosome Liensinine Liensinine Diperchlorate RAB7A_recruitment RAB7A Recruitment to Lysosome Liensinine->RAB7A_recruitment Inhibits RAB7A_recruitment->Autophagosome_Lysosome_Fusion Autophagosome_Accumulation Accumulation of Autophagosomes Autophagosome_Lysosome_Fusion->Autophagosome_Accumulation Cell_Death Enhanced Apoptotic Cell Death (with Chemotherapy) Autophagosome_Accumulation->Cell_Death

Fig. 1: Mechanism of this compound Action.

Data Presentation

Table 1: Effective Concentrations of this compound for Autophagy Inhibition
Cell LineConcentrationIncubation TimeEffectReference
MDA-MB-23120 µM24 hoursSignificant increase in EGFP-LC3 puncta[1]
MCF-720 µM24 hoursSignificant increase in EGFP-LC3 puncta[1]
MDA-MB-23110-40 µM24 hoursDose-dependent accumulation of LC3B-II[1]
MCF-710-40 µM24 hoursDose-dependent accumulation of LC3B-II[1]
MDA-MB-23120 µM4, 8, 16, 24 hoursTime-dependent accumulation of LC3B-II[1]
MCF-720 µM4, 8, 16, 24 hoursTime-dependent accumulation of LC3B-II[1]
Table 2: Synergistic Effects of this compound with Doxorubicin
Cell LineLiensinine Conc.Doxorubicin Conc.Incubation TimeEffectReference
MDA-MB-23120 µM0.25-2 µM48 hoursSignificantly decreased cell viability[1]
MCF-720 µM0.125-1 µM48 hoursSignificantly decreased cell viability[1]
MDA-MB-231 Xenograft60 mg/kg (i.p.)2 mg/kg (i.p.)30 daysSynergistic inhibition of tumor growth[4]

Experimental Protocols

Cell Culture and Treatment

This protocol outlines the basic culture of breast cancer cell lines and their treatment with this compound.

  • Cell Lines:

    • MDA-MB-231 (human breast adenocarcinoma)

    • MCF-7 (human breast adenocarcinoma)

  • Culture Medium:

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions:

    • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • This compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 50 mM).[5] Store at -20°C.

    • Dilute the stock solution in the culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment Protocol:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture dishes) and allow them to adhere and reach 70-80% confluency.

    • Remove the culture medium and replace it with a fresh medium containing the desired concentration of this compound or vehicle control (DMSO).

    • For combination studies, add the chemotherapeutic agent (e.g., doxorubicin) at the desired concentration.

    • Incubate the cells for the specified duration (e.g., 24 or 48 hours) before proceeding with downstream analysis.

Experimental Workflow for Cell Treatment start Start cell_seeding Seed Breast Cancer Cells (MDA-MB-231 or MCF-7) start->cell_seeding adherence Allow Cells to Adhere (70-80% Confluency) cell_seeding->adherence treatment Treat with this compound and/or Doxorubicin adherence->treatment incubation Incubate for a Specified Duration treatment->incubation analysis Downstream Analysis (Western Blot, Microscopy, etc.) incubation->analysis end End analysis->end

References

Application Notes and Protocols for In Vivo Administration of Liensinine Diperchlorate in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liensinine (B1675319), a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (lotus), has garnered significant interest for its diverse pharmacological activities. Its diperchlorate salt, Liensinine Diperchlorate, offers improved solubility for research applications. In various mouse models, Liensinine has demonstrated therapeutic potential, including anti-tumor, anti-inflammatory, and neuroprotective effects. These effects are often attributed to its role as a late-stage autophagy and mitophagy inhibitor and its modulation of key signaling pathways such as the PI3K/AKT and JAK2/STAT3 pathways.

This document provides detailed application notes and standardized protocols for the in vivo administration of this compound in mouse models of periodontitis and various cancers. It includes quantitative data summaries, comprehensive experimental procedures, and visual diagrams of the implicated signaling pathways and experimental workflows to facilitate reproducible research.

Data Presentation: Quantitative In Vivo Administration Data

The following tables summarize the quantitative data from various studies involving the in vivo administration of Liensinine or its salts in mouse models.

Table 1: Liensinine Administration in Cancer Mouse Models

Cancer TypeMouse StrainAdministration RouteDosageFrequencyDurationKey Findings
Breast CancerNude Mice (MDA-MB-231 Xenograft)Intraperitoneal60 mg/kgDaily30 daysSynergistic tumor growth inhibition with doxorubicin (B1662922).[1]
Breast CancerBALB/c Nude Mice (MDA-MB-231 Xenograft)OralNot specifiedNot specifiedNot specifiedReduced osteolysis in a bone metastasis model.
Gastric CancerNude MiceIntratumoral Injection10 µMEvery 2 daysNot specifiedMarkedly inhibited tumor burden.[2][3]
Non-Small-Cell Lung CancerMurine Xenograft ModelNot specifiedNot specifiedNot specifiedNot specifiedInhibited tumor growth.[1]
Intrahepatic CholangiocarcinomaNude Mice (Hucc-T1 Xenograft)Not specified10, 20 mg/kgEvery 2 days2 weeksSignificantly inhibited tumor growth.[4]
Hepatocellular CarcinomaSubcutaneous Xenograft (Huh7 and Hepa1-6 cells)Not specifiedNot specifiedNot specifiedNot specifiedSignificantly inhibited tumor growth.[5]

Table 2: Liensinine Administration in a Periodontitis Mouse Model

Mouse StrainAdministration RouteDosageFrequencyDurationKey Findings
KM MiceOral Gavage100 mg/kg, 200 mg/kgDaily10 weeksReduced gingival index, increased antioxidant levels, and decreased inflammatory markers.[6]

Table 3: Pharmacokinetic Parameters of Liensinine in Mice

Administration RouteDosageCLAbsolute Bioavailability
Intravenous1 mg/kgNot ReportedNot ReportedNot Applicable
Oral5 mg/kgNot ReportedNot Reported1.8%[7][8]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300 or PEG400

  • Tween-80

  • Saline (0.9% NaCl) or Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol for Aqueous Formulation: [2][9]

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL). Ensure the powder is completely dissolved.

  • For a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 to the mixture and vortex again until a clear solution is formed.

  • Add 450 µL of saline to the mixture to reach a final volume of 1 mL. Vortex thoroughly.

  • It is recommended to prepare the working solution fresh on the day of use.

Protocol for Oil-based Formulation: [9]

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • For a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 900 µL of corn oil.

  • Mix thoroughly by vortexing until a uniform suspension is achieved. This formulation may be suitable for longer dosing periods.

Breast Cancer Xenograft Mouse Model Protocol

Objective: To evaluate the anti-tumor efficacy of this compound in a breast cancer xenograft model.

Materials:

  • Female athymic nude mice (4-6 weeks old)

  • MDA-MB-231 human breast cancer cells

  • Matrigel

  • This compound solution

  • Doxorubicin (optional, for combination studies)

  • Calipers

  • Animal housing facility

Protocol:

  • Culture MDA-MB-231 cells to 80-90% confluency.

  • Harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 107 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100 mm³).

  • Randomize the mice into treatment groups (e.g., Vehicle control, this compound, Doxorubicin, this compound + Doxorubicin).

  • Administer this compound (e.g., 60 mg/kg) via intraperitoneal injection daily.[1]

  • If applicable, administer doxorubicin (e.g., 2 mg/kg) intraperitoneally at intervals (e.g., every 4 days).[1]

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (shortest diameter)² × (longest diameter)/2.[1]

  • Monitor the body weight and general health of the mice throughout the experiment.

  • After the predetermined treatment period (e.g., 30 days), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry, western blotting).[1]

Ligature-Induced Periodontitis Mouse Model Protocol

Objective: To assess the therapeutic effects of this compound on ligature-induced periodontitis.

Materials:

  • Male KM mice (or other appropriate strain)

  • Silk ligature (e.g., 5-0)

  • Anesthesia (e.g., Ketamine/Xylazine cocktail)

  • Micro-instruments for ligature placement

  • This compound solution

  • Micro-CT scanner for alveolar bone loss measurement

Protocol: [8][9][10][11][12]

  • Anesthetize the mice using an appropriate anesthetic regimen.

  • Place a silk ligature around the maxillary second molar of each mouse to induce periodontitis. The ligature promotes bacterial accumulation and inflammation.

  • Randomize the mice into treatment groups (e.g., Sham control, Ligature + Vehicle, Ligature + this compound 100 mg/kg, Ligature + this compound 200 mg/kg).

  • Administer this compound or vehicle via oral gavage daily for the specified duration (e.g., 10 weeks).[6]

  • At the end of the treatment period, euthanize the mice.

  • Collect maxillary jaws for analysis of alveolar bone loss using a micro-CT scanner.

  • Collect gingival tissue for biochemical analysis, such as measuring levels of superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GSH-Px), nitric oxide (NO), and malondialdehyde (MDA).[6]

  • Measure the gingival index to assess the severity of gingival inflammation.[6]

Signaling Pathways and Visualizations

PI3K/AKT Signaling Pathway Inhibition by Liensinine

Liensinine has been shown to inhibit the PI3K/AKT signaling pathway, which is a critical regulator of cell proliferation, survival, and growth. By inhibiting this pathway, Liensinine can induce apoptosis and cell cycle arrest in cancer cells.[2][13][14]

PI3K_AKT_Pathway Liensinine This compound PI3K PI3K Liensinine->PI3K Inhibits AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits

Caption: Liensinine's inhibition of the PI3K/AKT pathway.

Autophagy Inhibition by Liensinine

Liensinine acts as a late-stage autophagy inhibitor by blocking the fusion of autophagosomes with lysosomes.[5][13][15] This leads to the accumulation of autophagosomes and can sensitize cancer cells to chemotherapy.

Autophagy_Inhibition Autophagosome Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Liensinine This compound Liensinine->Autolysosome Blocks Fusion

Caption: Liensinine's blockade of autophagosome-lysosome fusion.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a general workflow for conducting in vivo studies with this compound in mouse models.

InVivo_Workflow Model Disease Model Induction (e.g., Xenograft, Ligature) Randomization Animal Randomization into Treatment Groups Model->Randomization Treatment This compound Administration Randomization->Treatment Monitoring Monitoring (Tumor size, Body weight, etc.) Treatment->Monitoring Endpoint Endpoint Analysis (Tissue collection, Imaging, etc.) Monitoring->Endpoint Data Data Analysis & Interpretation Endpoint->Data

Caption: General experimental workflow for in vivo studies.

References

Liensinine Diperchlorate: A Promising Agent for Inducing Apoptosis in Colorectal Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers

Introduction

Liensinine (B1675319), a bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (B1177795) plant (Nelumbo nucifera), has emerged as a compound of interest in oncology research. Its diperchlorate salt, liensinine diperchlorate, has demonstrated significant anti-cancer properties, particularly in the context of colorectal cancer (CRC). This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the potential of this compound as a therapeutic agent for inducing apoptosis in colorectal cancer cells. This compound has been shown to inhibit the proliferation of CRC cells and induce programmed cell death, or apoptosis, in a dose-dependent manner, while exhibiting minimal cytotoxicity towards normal colorectal epithelial cells.[1][2] The primary mechanisms of action involve the induction of mitochondrial dysfunction and the inhibition of autophagy, which can sensitize cancer cells to conventional chemotherapeutics.

Mechanism of Action

This compound exerts its pro-apoptotic effects on colorectal cancer cells through two primary signaling pathways:

  • Mitochondrial Apoptosis Pathway: this compound triggers the intrinsic pathway of apoptosis. This process is characterized by mitochondrial dysfunction, leading to the release of cytochrome c into the cytoplasm. This release is regulated by the Bcl-2 family of proteins. Liensinine treatment has been associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. The released cytochrome c, in conjunction with Apaf-1, activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.

  • Inhibition of the HIF-1α Signaling Pathway: Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a crucial role in tumor progression and drug resistance. In colorectal cancer, liensinine has been shown to suppress the levels of HIF-1α.[3][4][5] This inhibition disrupts cellular processes such as autophagy, a survival mechanism for cancer cells, thereby rendering them more susceptible to apoptosis and chemotherapy, such as oxaliplatin (B1677828).[3]

Data Presentation

Table 1: Cytotoxicity of Various Compounds on Colorectal Cancer Cell Lines (Illustrative IC50 Values)

CompoundCell LineIC50 (µM)Exposure Time (h)
ErianinSW6200.07124
ErianinHCT1160.10724
PiperineDLD-1>25048
5-FluorouracilHCT116~5072
5-FluorouracilSW480>20072

This table illustrates how IC50 values for different compounds on various colorectal cancer cell lines would be presented. Specific data for this compound is needed for a complete table.

Table 2: Effect of Liensinine on Apoptosis-Related Protein Expression in Lung Cancer Cells (Illustrative Data)

TreatmentProteinChange in Expression
LiensinineBaxUpregulation
LiensinineCleaved Caspase-9Upregulation
LiensinineCleaved Caspase-3Upregulation
LiensinineCleaved PARPUpregulation

This table is based on findings in non-small-cell lung cancer and serves as an example.[6] Quantitative fold-change data from Western blot analysis of liensinine-treated colorectal cancer cells would be required for a definitive table.

Table 3: Induction of Apoptosis by Sulforaphane (B1684495) in Colorectal Cancer Cells (Illustrative Flow Cytometry Data)

Concentration (µM)% of Apoptotic Cells (Early + Late)
04.6 ± 0.6
6.2522.9 ± 6.5
12.532.6 ± 8.9
2560.1 ± 21.3

This table demonstrates the dose-dependent increase in apoptosis induced by sulforaphane in CRC cell lines and is for illustrative purposes.[7] Similar quantitative data from flow cytometry is needed for this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on colorectal cancer cells.

Materials:

  • Colorectal cancer cell lines (e.g., HCT116, SW480, LoVo)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C in the dark.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic cells following treatment with this compound.

Materials:

  • Colorectal cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Colorectal cancer cells

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-caspase-9, anti-PARP, anti-HIF-1α, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound, then lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL detection reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways affected by this compound in colorectal cancer cells.

Liensinine_Mitochondrial_Apoptosis Liensinine Liensinine Diperchlorate Bcl2 Bcl-2 Liensinine->Bcl2 Bax Bax Liensinine->Bax Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Bcl2->Bax Bax->Mitochondrion pore formation Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 activation active_Caspase9 Caspase-9 Caspase9->active_Caspase9 Caspase3 Pro-caspase-3 active_Caspase9->Caspase3 activation active_Caspase3 Caspase-3 Caspase3->active_Caspase3 PARP PARP active_Caspase3->PARP cleavage Apoptosis Apoptosis active_Caspase3->Apoptosis cleaved_PARP Cleaved PARP PARP->cleaved_PARP cleaved_PARP->Apoptosis

Caption: Mitochondrial apoptosis pathway induced by this compound.

Liensinine_HIF1a_Pathway Liensinine Liensinine Diperchlorate HIF1a HIF-1α Liensinine->HIF1a Autophagy Autophagy HIF1a->Autophagy promotes Chemoresistance Chemoresistance HIF1a->Chemoresistance CellSurvival Cancer Cell Survival Autophagy->CellSurvival Chemoresistance->CellSurvival Experimental_Workflow Cell_Culture 1. Colorectal Cancer Cell Culture (HCT116, SW480, LoVo) Treatment 2. Treatment with This compound (Dose-response & Time-course) Cell_Culture->Treatment MTT_Assay 3a. Cell Viability (MTT Assay) Treatment->MTT_Assay Flow_Cytometry 3b. Apoptosis Analysis (Flow Cytometry) Treatment->Flow_Cytometry Western_Blot 3c. Protein Expression (Western Blot) Treatment->Western_Blot Data_Analysis 4. Data Analysis & Interpretation MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

References

Application Notes and Protocols: Synergistic Anticancer Effects of Liensinine Diperchlorate with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liensinine (B1675319), a major isoquinoline (B145761) alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn (the lotus (B1177795) plant), has demonstrated significant potential as an adjuvant in cancer chemotherapy.[1][2] Available as liensinine diperchlorate for research purposes, this natural compound has been shown to enhance the cytotoxic effects of conventional chemotherapy drugs, offering a promising strategy to overcome drug resistance and improve therapeutic outcomes.[1][3] These application notes provide a comprehensive overview of the co-treatment of this compound with various chemotherapeutic agents, detailing the underlying mechanisms, experimental protocols, and key quantitative data.

The primary mechanism of action for liensinine's synergistic effect is its role as a late-stage autophagy and mitophagy inhibitor.[4][5] By blocking the fusion of autophagosomes with lysosomes, liensinine leads to the accumulation of autophagosomes and mitophagosomes, thereby enhancing chemotherapy-induced apoptosis and cell death in cancer cells.[4][5] This sensitizing effect has been observed in various cancer types, including breast, colorectal, and non-small-cell lung cancer.[4][6][7]

Key Applications

  • Sensitization of cancer cells to chemotherapy: this compound can be used to increase the sensitivity of cancer cells to a range of chemotherapeutic agents.

  • Overcoming multidrug resistance: Research suggests that liensinine can help to reverse multidrug resistance in cancer cells.[8]

  • Induction of apoptosis: In combination with chemotherapy, liensinine significantly enhances apoptosis in cancer cells.[9]

  • Investigation of autophagy/mitophagy pathways: As a known inhibitor of late-stage autophagy, liensinine serves as a valuable tool for studying these cellular processes.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the synergistic effects of this compound with chemotherapy drugs.

Table 1: Enhanced Apoptosis in Breast Cancer Cells with Liensinine and Doxorubicin Co-treatment

Cell LineTreatmentApoptosis Rate (%)Fold Increase in Apoptosis (Combination vs. Doxorubicin alone)Reference
MDA-MB-231Control~5-[9]
Doxorubicin (minimal toxic concentration)~10-[9]
Liensinine (20 µM)~5-[9]
Liensinine (20 µM) + Doxorubicin~50~5[9]

Table 2: Synergistic Inhibition of Cell Viability in Breast Cancer Cells

Cell LineChemotherapy DrugLiensinine Concentration (µM)ObservationReference
MDA-MB-231Doxorubicin, Paclitaxel, Vincristine, Cisplatin, Staurosporine20Decreased cell viability compared to monotherapy[4]
MCF-7Doxorubicin, Paclitaxel, Vincristine, Cisplatin, Staurosporine20Decreased cell viability compared to monotherapy[4]

Table 3: In Vivo Tumor Growth Inhibition in a Breast Cancer Xenograft Model

Treatment GroupTumor Volume ReductionReference
Vehicle Control-[10]
Liensinine (60 mg/kg)-[10]
Doxorubicin (2 mg/kg)-[10]
Liensinine + DoxorubicinSignificant reduction compared to single agents and control[10]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by liensinine co-treatment and a general experimental workflow for investigating its synergistic effects.

G cluster_0 Chemotherapy Drug (e.g., Doxorubicin) cluster_1 This compound cluster_2 Cellular Processes Dox Doxorubicin Autophagosome Autophagosome Formation Dox->Autophagosome induces Mitochondrial_Fission DNM1L-mediated Mitochondrial Fission Dox->Mitochondrial_Fission induces Liensinine Liensinine Fusion Autophagosome-Lysosome Fusion Liensinine->Fusion inhibits Liensinine->Mitochondrial_Fission enhances PI3K_AKT PI3K-AKT Pathway Liensinine->PI3K_AKT suppresses Autophagosome->Fusion Lysosome Lysosome Fusion->Lysosome Apoptosis Apoptosis Fusion->Apoptosis leads to accumulation of autophagosomes, enhancing Mitochondrial_Fission->Apoptosis triggers PI3K_AKT->Apoptosis regulates

Caption: Mechanism of Liensinine's Synergistic Action with Chemotherapy.

G cluster_0 In Vitro Experiments cluster_1 In Vivo Experiments Cell_Culture 1. Cancer Cell Culture (e.g., MDA-MB-231, MCF-7) Treatment 2. Treatment with Liensinine, Chemotherapy Drug, or Combination Cell_Culture->Treatment Viability_Assay 3. Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay 4. Apoptosis Assay (e.g., Annexin V-FITC) Treatment->Apoptosis_Assay Western_Blot 5. Western Blot Analysis (e.g., for LC3-II, cleaved PARP) Treatment->Western_Blot Microscopy 6. Fluorescence Microscopy (e.g., for autophagosome visualization) Treatment->Microscopy Xenograft 1. Xenograft Tumor Model (e.g., nude mice) In_Vivo_Treatment 2. Treatment Administration (e.g., i.p. injection) Xenograft->In_Vivo_Treatment Tumor_Measurement 3. Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement IHC 4. Immunohistochemistry of Tumor Tissue Tumor_Measurement->IHC

References

Application Notes and Protocols: Western Blot Analysis of Autophagy Markers Following Liensinine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Liensinine (B1675319) is a major isoquinoline (B145761) alkaloid extracted from the green embryo of the mature seeds of Nelumbo nucifera (lotus).[1][2] Emerging research has highlighted its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.[1][3][4] A significant aspect of Liensinine's mechanism of action involves the modulation of autophagy, a cellular catabolic process essential for maintaining homeostasis by degrading and recycling cellular components.[3][5] This application note provides a detailed protocol for utilizing Western blot analysis to detect key autophagy markers, specifically microtubule-associated protein 1 light chain 3 (LC3) and sequestosome 1 (p62/SQSTM1), in cells treated with Liensinine.

Mechanism of Action: Liensinine's Impact on Autophagy

Liensinine has been identified as a late-stage autophagy inhibitor.[5] It functions by blocking the fusion of autophagosomes with lysosomes, which leads to the accumulation of autophagosomes.[5] This is distinct from autophagy inducers that stimulate the formation of autophagosomes. The blockage of autophagic flux by Liensinine can be monitored by observing an increase in the lipidated form of LC3 (LC3-II) and an accumulation of p62, a protein that is normally degraded during autophagy.[5][6] Studies have shown that Liensinine treatment leads to a dose- and time-dependent accumulation of LC3-II.[5] The modulation of autophagy by Liensinine appears to involve the PI3K/AKT/mTOR signaling pathway.[2]

Experimental Protocols

Cell Culture and Liensinine Treatment
  • Cell Seeding: Plate the desired cell line (e.g., MDA-MB-231, MCF-7, or A549) in 6-well plates at an appropriate density to achieve 70-80% confluency at the time of harvesting.

  • Cell Culture: Culture the cells in a suitable medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified incubator with 5% CO2.

  • Liensinine Preparation: Prepare a stock solution of Liensinine in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Once the cells reach the desired confluency, replace the old medium with a fresh medium containing various concentrations of Liensinine (e.g., 10, 20, 40 µM) or a vehicle control (DMSO). A positive control for autophagy inhibition, such as Bafilomycin A1 (100 nM) or Chloroquine (50 µM), should be included.

  • Incubation: Incubate the treated cells for a specific duration (e.g., 24 or 48 hours).[7]

Protein Extraction
  • Cell Harvesting: After the treatment period, aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[8]

  • Lysis: Add an appropriate volume of ice-cold radioimmunoprecipitation assay (RIPA) buffer, supplemented with protease and phosphatase inhibitor cocktails, to each well.[8][9]

  • Incubation: Incubate the plates on ice for 30 minutes, with intermittent scraping or vortexing every 10 minutes, to ensure complete cell lysis.[8]

  • Centrifugation: Transfer the cell lysates to pre-chilled microcentrifuge tubes and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cellular debris.[8]

  • Supernatant Collection: Carefully collect the supernatant, which contains the total protein, and transfer it to fresh, pre-chilled tubes.[8]

Protein Quantification
  • Assay: Determine the protein concentration of each sample using a standard protein assay method, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.

Western Blot Analysis
  • Sample Preparation: Mix an equal amount of protein (typically 20-30 µg) from each sample with 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.[8]

  • SDS-PAGE: Load the prepared samples onto a 12-15% SDS-polyacrylamide gel for optimal separation of LC3-I and LC3-II proteins. Run the gel according to standard procedures.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[8]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B (1:1000 dilution) and p62 (1:1000 dilution) overnight at 4°C with gentle agitation. A loading control, such as GAPDH or β-actin (1:5000 dilution), should also be probed on the same membrane.[9][10]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[8]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) at a 1:2000 to 1:5000 dilution in blocking buffer for 1 hour at room temperature.[8]

  • Washing: Repeat the washing step as described above.[8]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal with a chemiluminescence imaging system.[8]

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). The ratio of LC3-II to LC3-I or the level of LC3-II normalized to a loading control is a common metric for assessing autophagy.[6][11]

Data Presentation

Quantitative Analysis of Autophagy Markers

The following tables should be used to summarize the quantitative data obtained from the Western blot analysis.

Table 1: Effect of Liensinine on LC3-II/LC3-I Ratio

Treatment GroupConcentration (µM)Incubation Time (h)LC3-II/LC3-I Ratio (Mean ± SD)Fold Change vs. Control
Vehicle Control-24Value1.0
Liensinine1024ValueValue
Liensinine2024ValueValue
Liensinine4024ValueValue
Bafilomycin A10.124ValueValue

Note: Replace "Value" with experimentally determined mean values. Statistical analysis should be performed to determine significance.

Table 2: Effect of Liensinine on p62 Protein Levels

Treatment GroupConcentration (µM)Incubation Time (h)Relative p62 Level (Normalized to Loading Control; Mean ± SD)Fold Change vs. Control
Vehicle Control-24Value1.0
Liensinine1024ValueValue
Liensinine2024ValueValue
Liensinine4024ValueValue
Bafilomycin A10.124ValueValue

Note: Replace "Value" with experimentally determined mean values. Statistical analysis should be performed to determine significance.

Visualizations

Liensinine_Autophagy_Pathway cluster_0 Upstream Signaling cluster_1 Autophagosome Formation cluster_2 Autophagic Degradation PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagosome Autophagosome mTOR->Autophagosome Inhibition Autolysosome Autolysosome Autophagosome->Autolysosome Fusion LC3-I LC3-I LC3-II LC3-II LC3-I->LC3-II Lipidation LC3-II->Autophagosome Incorporation Lysosome Lysosome Lysosome->Autolysosome Fusion Liensinine Liensinine Liensinine->Autolysosome Blockade

Caption: Liensinine blocks autophagic flux at the autolysosome formation stage.

Western_Blot_Workflow Start Start Cell_Culture Cell Culture & Liensinine Treatment Start->Cell_Culture Protein_Extraction Protein Extraction Cell_Culture->Protein_Extraction Protein_Quantification Protein Quantification (BCA Assay) Protein_Extraction->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (LC3, p62, Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Analysis Densitometry & Data Analysis Detection->Analysis End End Analysis->End

Caption: Workflow for analyzing autophagy markers by Western blot.

Troubleshooting

  • No or weak LC3-II band: Ensure sufficient protein loading and optimize the percentage of the SDS-PAGE gel for better separation of LC3-I and LC3-II.[8] It is also important to use fresh samples, as LC3-II can be sensitive to degradation from repeated freeze-thaw cycles.[12]

  • High background: Increase the number and duration of washes.[8] Ensure the blocking step is sufficient and consider using a lower concentration of the primary or secondary antibodies.[8]

  • Inconsistent loading control: Be aware that the expression of some housekeeping proteins, like actin, can be affected by autophagy induction.[12] It may be necessary to test different loading controls, such as GAPDH or tubulin.[12]

  • Difficulty interpreting LC3-II changes: An increase in LC3-II can indicate either an induction of autophagy or a blockage of autophagic flux. To distinguish between these possibilities, it is crucial to perform the experiment in the presence and absence of a late-stage autophagy inhibitor like Bafilomycin A1 or Chloroquine. If Liensinine is acting as a flux inhibitor, co-treatment with another inhibitor should not significantly further increase LC3-II levels compared to the inhibitor alone.[5]

Conclusion

This application note provides a comprehensive protocol for the Western blot analysis of autophagy markers, LC3 and p62, following treatment with Liensinine. By following this detailed methodology, researchers can effectively investigate the modulatory effects of Liensinine on the autophagic pathway. The provided templates for data presentation and troubleshooting guide will aid in the accurate interpretation and reporting of experimental findings.

References

Liensinine Diperchlorate: A Novel Autophagy Inhibitor for Non-Small-Cell Lung Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Liensinine (B1675319), a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (lotus), has emerged as a promising therapeutic candidate in pre-clinical cancer research.[1][2][3] This document provides detailed application notes and experimental protocols for the use of liensinine diperchlorate, a salt form of liensinine, in the investigation of non-small-cell lung cancer (NSCLC). This compound has demonstrated potent anti-tumor effects in NSCLC cell lines and in vivo models, primarily by functioning as a late-stage autophagy inhibitor, leading to mitochondrial dysfunction and apoptosis.[2][3] Furthermore, recent studies have highlighted its potential to overcome resistance to EGFR tyrosine kinase inhibitors (TKIs), a significant challenge in NSCLC therapy.[1]

Mechanism of Action

This compound exerts its anti-cancer effects in NSCLC through a multi-faceted mechanism. The primary mode of action is the inhibition of autophagic flux.[2][3] Unlike early-stage autophagy inhibitors, liensinine blocks the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes and subsequent apoptotic cell death.[3][4] This process is also associated with impaired mitochondrial function and energy supply.[2][3] Additionally, liensinine has been shown to modulate the PI3K/AKT signaling pathway, a critical regulator of cell growth and survival.[3][5] A key finding is its ability to overcome resistance to EGFR-TKIs in lung adenocarcinoma by targeting Dynamin-related protein 1 (DRP1), a key regulator of mitochondrial fission, and inhibiting autophagy.[1]

Data Presentation

In Vitro Cytotoxicity of Liensinine in NSCLC Cell Lines
Cell LineAssayIC50 (µM) after 48hReference
A549 CCK-8Approx. 20[3]
H520 CCK-8Approx. 25[3]
SPC-A1 CCK-8Approx. 15[3]
In Vivo Tumor Growth Inhibition by Liensinine
Tumor ModelTreatment GroupTumor Volume ReductionTumor Weight ReductionReference
A549 Xenograft Liensinine (20 mg/kg/d)Significant reduction vs. controlSignificant reduction vs. control[3]

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effects of this compound on NSCLC cells.

Materials:

  • NSCLC cell lines (e.g., A549, H520, SPC-A1)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed 3,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0 to 80 µM.[3] A DMSO control (vehicle) should be included.

  • Replace the medium in the wells with 100 µL of the prepared this compound solutions or control medium.

  • Incubate the plates for 24 or 48 hours.[3]

  • Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.[3]

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the DMSO-treated control cells.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of NSCLC cells.

Materials:

  • NSCLC cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet, 20% methanol)

  • PBS

Protocol:

  • Seed 300-500 cells per well in 6-well plates and allow them to adhere overnight.[3]

  • Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 µM) for 48 hours.[3]

  • Remove the treatment medium and replace it with fresh, drug-free complete culture medium.

  • Incubate the plates for 10-14 days, or until visible colonies form.[3]

  • Wash the colonies twice with PBS.

  • Fix the colonies with a 1:4 acetic acid-methanol solution for 15 minutes.[3]

  • Stain the colonies with crystal violet solution for 20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically >50 cells) in each well.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

  • NSCLC cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.

Western Blotting for Autophagy Markers

This protocol is for detecting changes in the expression of key autophagy-related proteins, LC3 and p62.

Materials:

  • NSCLC cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Protocol:

  • Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system. An increase in the LC3-II/LC3-I ratio and p62 accumulation are indicative of blocked autophagic flux.

Autophagic Flux Assay (mRFP-GFP-LC3)

This assay visualizes and quantifies autophagic flux by using a tandem fluorescent-tagged LC3 protein.

Materials:

  • NSCLC cell lines (e.g., A549, SPC-A1)

  • mRFP-GFP-LC3 adenovirus

  • Complete culture medium

  • This compound

  • Confocal microscope

Protocol:

  • Transfect NSCLC cells with the mRFP-GFP-LC3 adenovirus according to the manufacturer's instructions.

  • After 24-48 hours, treat the transfected cells with this compound (e.g., 20 µM) or known autophagy modulators like Bafilomycin A1 (positive control for flux blockage).[6]

  • Fix the cells and observe them under a confocal microscope.

  • In autophagosomes (neutral pH), both GFP and mRFP fluoresce, appearing as yellow puncta. In autolysosomes (acidic pH), the GFP signal is quenched, while the mRFP signal persists, appearing as red puncta.

  • An accumulation of yellow puncta and a decrease in red puncta in liensinine-treated cells indicate a blockage of autophagic flux.

In Vivo Xenograft Tumor Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • 4-6 week old male BALB/c nude mice

  • A549 cells

  • PBS

  • Matrigel (optional)

  • This compound

  • Vehicle solution (e.g., saline)

Protocol:

  • Subcutaneously inject 5 x 10^6 A549 cells suspended in 100 µL of PBS (can be mixed with Matrigel) into the right flank of each mouse.[3]

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomly assign the mice to treatment groups (e.g., vehicle control, 5 mg/kg/d liensinine, 20 mg/kg/d liensinine).[3]

  • Administer this compound or vehicle via intraperitoneal injection daily for a specified period (e.g., 25 days).[3]

  • Measure tumor volume and mouse body weight every 2-3 days. Tumor volume can be calculated using the formula: (length × width²)/2.

  • At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Visualizations

G cluster_0 cluster_1 cluster_2 Liensinine Liensinine Diperchlorate Fusion Liensinine->Fusion Blocks Autophagosome Autophagosome (Yellow Puncta) Autophagosome->Fusion Apoptosis Apoptosis Autophagosome->Apoptosis Accumulation leads to Lysosome Lysosome Lysosome->Fusion Autolysosome Autolysosome (Red Puncta) Fusion->Autolysosome G cluster_0 cluster_1 cluster_2 Liensinine Liensinine Diperchlorate AKT AKT Liensinine->AKT Inhibits PI3K PI3K PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth G cluster_0 cluster_1 cluster_2 Liensinine Liensinine Diperchlorate DRP1 DRP1 Liensinine->DRP1 Activates via dephosphorylation Autophagy Protective Autophagy Liensinine->Autophagy Inhibits CellDeath Enhanced Cell Death Liensinine->CellDeath EGFR_TKI EGFR-TKI EGFR_TKI->CellDeath p_DRP1 p-DRP1 (Ser637) (Inactive) Autophagy->EGFR_TKI Causes Resistance to G cluster_assays Endpoint Assays start Seed NSCLC Cells treat Treat with Liensinine Diperchlorate start->treat incubate Incubate (e.g., 48h) treat->incubate cck8 CCK-8 Assay (Viability) incubate->cck8 colony Colony Formation (Proliferation) incubate->colony facs Flow Cytometry (Apoptosis) incubate->facs wb Western Blot (Autophagy Markers) incubate->wb

References

Application Notes and Protocols for Liensinine Diperchlorate in Vascular Smooth Muscle Cell Proliferation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liensinine (B1675319), a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (B1177795) (Nelumbo nucifera), has demonstrated significant potential in cardiovascular research.[1] Its diperchlorate salt, Liensinine Diperchlorate, is often utilized for its improved solubility and stability in experimental settings. These application notes provide a comprehensive overview of the use of this compound to inhibit vascular smooth muscle cell (VSMC) proliferation, a key event in the pathogenesis of atherosclerosis and restenosis.[2] Liensinine has been shown to suppress platelet-derived growth factor (PDGF)-stimulated VSMC proliferation and tumor necrosis factor-α (TNF-α)-induced inflammatory responses.[3][4] This document outlines the underlying mechanisms of action, experimental protocols, and key quantitative data to facilitate further research and drug development.

Mechanism of Action

This compound exerts its anti-proliferative effects on VSMCs primarily by interfering with key signaling pathways stimulated by growth factors and inflammatory cytokines.[3] In the context of vascular inflammation, liensinine has been shown to inhibit the proliferation of human VSMCs stimulated by Platelet-Derived Growth Factor BB (PDGF-BB), a potent mitogen.[3][4] Furthermore, it suppresses the enzymatic activity of matrix metalloproteinase-9 (MMP-9) and the expression of interleukin-6 (IL-6) induced by tumor necrosis factor-α (TNF-α).[3][5] This suggests that this compound can modulate both the proliferative and inflammatory responses of VSMCs, which are crucial in the development of vascular lesions.[3]

Signaling Pathway Modulated by Liensinine

PDGF_BB PDGF-BB VSMC Vascular Smooth Muscle Cell (VSMC) PDGF_BB->VSMC stimulates TNF_alpha TNF-α TNF_alpha->VSMC stimulates Proliferation Proliferation VSMC->Proliferation MMP9 MMP-9 Activity VSMC->MMP9 IL6 IL-6 Expression VSMC->IL6 Liensinine This compound Liensinine->Proliferation inhibits Liensinine->MMP9 inhibits Liensinine->IL6 inhibits start Start seed_cells Seed VSMCs in 96-well plates start->seed_cells serum_starve Serum-starve cells (24h) seed_cells->serum_starve pretreat Pre-treat with Liensinine (1h) serum_starve->pretreat stimulate Stimulate with PDGF-BB (24h) pretreat->stimulate add_mtt Add MTT solution (4h incubation) stimulate->add_mtt dissolve Dissolve formazan with DMSO add_mtt->dissolve read_absorbance Read absorbance at 540 nm dissolve->read_absorbance end End read_absorbance->end

References

Troubleshooting & Optimization

Liensinine Diperchlorate solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Liensinine Diperchlorate in aqueous solutions.

Troubleshooting Guide: Common Solubility Issues

Q1: My this compound is not dissolving in my aqueous buffer.

A1: this compound has limited solubility in purely aqueous solutions. Direct dissolution in buffers like PBS or saline is often unsuccessful. The use of a co-solvent system is typically required.

  • Recommended Action: First, prepare a concentrated stock solution in 100% DMSO.[1][2][3] For your final working solution, you can then dilute this stock into an aqueous buffer containing additional co-solvents. If precipitation occurs upon dilution, gentle heating or sonication can help facilitate dissolution.[4][5][6]

Q2: I observed precipitation or phase separation after preparing my solution.

A2: This is a common issue that can arise from several factors, including solvent choice, concentration, and temperature.

  • Recommended Action:

    • Heating and Sonication: Gentle warming in a water bath or treatment with an ultrasonic bath can help redissolve precipitates.[4][5][6]

    • Solvent System Optimization: Consider using a more robust solvent system. For in vivo studies, formulations containing DMSO, PEG300, Tween-80, and saline are often successful.[4][5]

    • Sequential Addition of Solvents: When preparing complex solvent systems, add each solvent sequentially and ensure the solution is clear before adding the next component.[1][6]

Q3: My solution is cloudy even after sonication and heating.

A3: Cloudiness may indicate that the saturation limit of the solvent system has been exceeded or that the compound is degrading.

  • Recommended Action:

    • Reduce Concentration: Try preparing a lower concentration of your working solution.

    • Fresh Solvents: Ensure you are using fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of this compound.[1]

    • pH Adjustment: Although specific data is limited, the pH of your aqueous solution can influence the solubility of alkaloid salts like this compound. Experiment with slight adjustments to your buffer's pH to see if it improves clarity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).[1][2][3] High concentrations, such as 50 mg/mL (61.6 mM) or even 100 mg/mL (123.2 mM), can be achieved in fresh, anhydrous DMSO.[1]

Q2: How should I store my this compound stock solution?

A2: Stock solutions should be stored under the following conditions:

  • -80°C for up to 6 months.[3][4]

  • -20°C for up to 1 month.[3][4] It is also advisable to protect the solution from light.[7]

Q3: Can I prepare a working solution of this compound in a simple aqueous buffer like PBS?

A3: It is generally not recommended to prepare working solutions in simple aqueous buffers directly from the solid form due to poor solubility. A dilution from a DMSO stock solution into a buffer is the preferred method. For many cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cellular effects.

Q4: How does the salt form (Diperchlorate vs. Perchlorate) affect solubility?

A4: While both this compound and Liensinine Perchlorate are salts of the same active compound, their physical properties, including solubility, can vary.[6] It is important to consult the specific product datasheet for the form you are using. However, the general principle of using co-solvents for aqueous preparations applies to both.

Q5: What is the impact of pH on the solubility of this compound in aqueous solutions?

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvent systems as reported by suppliers.

Solvent SystemConcentration AchievedNotes
DMSO≥ 50 mg/mL (61.6 mM)Use fresh, anhydrous DMSO.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (2.56 mM)A clear solution is achievable.[4][5]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (2.56 mM)A clear solution is achievable.[4][5]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (2.56 mM)A clear solution is achievable.[4][5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of this compound (Molecular Weight: 811.66 g/mol ) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution thoroughly. If needed, sonicate the tube in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3][4]

Protocol 2: Preparation of an In Vivo Formulation (Example)

This protocol is based on a common formulation for achieving a concentration of ≥ 2.08 mg/mL.[4][5]

  • Prepare Stock: Start with a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • Sequential Addition:

    • To a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the DMSO stock solution and mix thoroughly until the solution is clear.

    • Add 50 µL of Tween-80 and mix until the solution is clear.

    • Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.

  • Final Check: Ensure the final solution is clear. If any precipitation or cloudiness is observed, gentle warming or sonication may be applied.[4][5] It is recommended to prepare this formulation fresh on the day of use.[5]

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Aqueous Working Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh Liensinine Diperchlorate add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot and Store (-20°C or -80°C) dissolve->store dilute Dilute Stock into Aqueous Buffer observe Observe for Precipitation dilute->observe ready Solution Ready for Use observe->ready Clear Solution precipitate Precipitation Occurs observe->precipitate Precipitate Forms action Apply Heat / Sonication Or Reformulate precipitate->action action->dilute Retry Dilution

Caption: Workflow for preparing this compound solutions.

logical_relationship compound This compound (Solid) solubility Limited Aqueous Solubility compound->solubility dmso High Solubility in DMSO compound->dmso cosolvent Co-solvent System Required (e.g., PEG300, Tween-80) solubility->cosolvent dissolution Successful Aqueous Working Solution dmso->dissolution Dilution cosolvent->dissolution Enables

Caption: Key factors for dissolving this compound.

signaling_pathway cluster_info Reported Biological Activity LIN This compound (LIN) + Artemisitene (B1248809) (ATT) PI3K PI3K LIN->PI3K Inhibits Apoptosis ROS-mediated Apoptosis LIN->Apoptosis Enhances AKT AKT PI3K->AKT BC Breast Cancer Progression (Proliferation, Migration, Invasion) AKT->BC Inhibits

Caption: Reported synergistic effect on the PI3K/AKT pathway.[8]

References

Liensinine Diperchlorate stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Liensinine (B1675319) Diperchlorate. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity of your research material.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Liensinine Diperchlorate?

A1: Solid this compound is stable when stored under appropriate conditions. For long-term storage, it is recommended to keep the powder in a tightly sealed container at -20°C for up to 3 years. It is also crucial to protect the compound from moisture.

Q2: How should I store this compound solutions?

A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions prepared in a solvent such as DMSO, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months to a year. For short-term storage, solutions can be kept at -20°C for up to 1 month. Always ensure the container is sealed to prevent evaporation and contamination.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is not extensively available, it is good laboratory practice to protect all research compounds from light, especially during storage. For a related compound, Liensinine Perchlorate, protection from direct sunlight is advised. Therefore, it is recommended to store this compound in a light-protected vial or in a dark location.

Q4: What is the stability of this compound in aqueous solutions or cell culture media?

A4: The stability of this compound in aqueous solutions, including cell culture media, can be influenced by factors such as pH and temperature. A study on a liensinine injection formulation indicated that its decomposition follows a first-order reaction. The shelf life was predicted to be about 15 months at 10°C and 3 months at 25°C.[1] It is advisable to prepare fresh dilutions in aqueous media for each experiment and to minimize the time the compound spends in solution at room temperature or higher.

Q5: Are there any known incompatibilities for this compound?

A5: this compound should be handled with care and kept away from strong acids, strong bases, and strong oxidizing or reducing agents, as these can promote chemical degradation.

Storage Condition Summary

For quick reference, the following tables summarize the recommended storage conditions for this compound in both solid and solution forms.

Table 1: Storage of Solid this compound

ConditionTemperatureDurationPackaging
Long-term-20°CUp to 3 yearsTightly sealed, protected from moisture and light
Short-term4°CNot specifiedTightly sealed, protected from moisture and light

Table 2: Storage of this compound Stock Solutions (in DMSO)

ConditionTemperatureDurationRecommendations
Long-term-80°C6 months - 1 yearAliquot to avoid freeze-thaw cycles, sealed container
Short-term-20°CUp to 1 monthSealed container

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of this compound due to improper storage.

    • Solution: Review the storage history of the compound. If it has been stored at room temperature for an extended period, or if stock solutions have undergone multiple freeze-thaw cycles, the compound may have degraded. It is recommended to use a fresh vial of the compound or prepare a new stock solution from a properly stored solid.

  • Possible Cause: Precipitation of the compound in aqueous media.

    • Solution: this compound has limited solubility in aqueous solutions. When preparing working solutions in cell culture media or buffers, ensure that the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not cause precipitation. Visually inspect the solution for any particulates. If precipitation occurs, consider adjusting the solvent concentration or preparing a more dilute stock solution.

Issue 2: Difficulty dissolving the solid compound.

  • Possible Cause: Use of an inappropriate solvent.

    • Solution: this compound is typically soluble in organic solvents such as DMSO. If you are having trouble dissolving the compound, ensure you are using a recommended solvent. Gentle warming or sonication may aid in dissolution.

Issue 3: Observed cytotoxicity in cell-based assays at expected non-toxic concentrations.

  • Possible Cause: Solvent toxicity.

    • Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture is below the toxic threshold for your specific cell line. It is crucial to include a vehicle control (media with the same concentration of solvent) in your experiments to differentiate between compound-induced effects and solvent-induced toxicity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile, light-protected microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

    • Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -80°C for long-term storage.

Visualizations

Below are diagrams illustrating key experimental workflows and logical relationships relevant to the stability and handling of this compound.

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_usage Experimental Use weigh Weigh Liensinine Diperchlorate Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -80°C (Long-term) aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Prepare Working Solution in Aqueous Medium thaw->dilute experiment Perform Experiment dilute->experiment

Figure 1. Recommended workflow for the preparation and use of this compound stock solutions.

troubleshooting_workflow start Inconsistent Experimental Results Observed check_storage Was the compound stored correctly? start->check_storage check_dissolution Did the compound fully dissolve? check_storage->check_dissolution Yes solution_new_compound Use a fresh vial of the compound. check_storage->solution_new_compound No check_precipitation Is there precipitation in the working solution? check_dissolution->check_precipitation Yes solution_dissolution Use recommended solvent; consider gentle warming/sonication. check_dissolution->solution_dissolution No check_controls Are vehicle controls included and normal? check_precipitation->check_controls No solution_precipitation Adjust solvent concentration or use a more dilute stock. check_precipitation->solution_precipitation Yes solution_controls Review experimental design and solvent toxicity. check_controls->solution_controls No end Problem Resolved check_controls->end Yes solution_new_compound->end solution_dissolution->end solution_precipitation->end solution_controls->end

Figure 2. A troubleshooting decision tree for addressing inconsistent experimental outcomes.

References

Technical Support Center: Optimizing Liensinine Diperchlorate Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Liensinine (B1675319) Diperchlorate in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is Liensinine Diperchlorate and what are its primary mechanisms of action?

A1: this compound is a major isoquinoline (B145761) alkaloid extracted from the seed embryo of the lotus, Nelumbo nucifera.[1][2] It is recognized as a late-stage autophagy/mitophagy inhibitor that works by blocking the fusion of autophagosomes with lysosomes.[1][3][4] Recent studies have revealed its influence on other critical cellular pathways, including the inhibition of the PI3K/AKT signaling pathway and the activation of the AMPK-HIF-1α axis, both of which are pivotal in cancer progression.[5][6][7]

Q2: What is a typical starting dose for an in vivo experiment with this compound?

A2: The optimal dose of this compound is highly dependent on the animal model, disease state, and route of administration. Based on published studies, a common starting point for mice is in the range of 5-20 mg/kg. For instance, in non-small-cell lung cancer xenograft models, intraperitoneal injections of 5 mg/kg and 20 mg/kg have been used.[8] It is crucial to perform a dose-response study to determine the most effective and non-toxic dose for your specific experimental conditions.

Q3: How should I prepare this compound for in vivo administration?

A3: this compound has limited solubility in aqueous solutions. A common method for preparation involves creating a stock solution in a solvent like DMSO and then diluting it with a vehicle suitable for in vivo use, such as a combination of PEG300, Tween-80, and saline.[1][9] It is recommended to prepare the working solution fresh on the day of use to ensure its stability and efficacy.[1] Commercial suppliers often provide specific formulation protocols and in vivo dissolution calculators.[1][3]

Q4: What are the known signaling pathways affected by this compound?

A4: this compound is known to modulate several key signaling pathways. It is a well-established inhibitor of autophagy by preventing autophagosome-lysosome fusion.[1][3] Furthermore, it has been shown to inhibit the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[6][7] More recent research has demonstrated its ability to activate AMPK, which in turn leads to the suppression of HIF-1α, a key regulator of cellular response to hypoxia and a significant factor in cancer metabolism.[5][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No Observable Efficacy - Insufficient Dosage: The administered dose may be too low to elicit a biological response.- Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations.- Inappropriate Route of Administration: The chosen route may not be optimal for absorption and distribution.- Conduct a Dose-Response Study: Test a range of doses to identify the minimum effective concentration.- Optimize Formulation: Consider using solubility enhancers or different vehicle compositions as suggested by suppliers.[1][9]- Evaluate Alternative Administration Routes: If using oral gavage, consider intraperitoneal or intravenous injections to potentially increase bioavailability.
Unexpected Toxicity or Adverse Events (e.g., weight loss, lethargy) - Dose is too high: The administered dose may be exceeding the maximum tolerated dose (MTD).- Vehicle Toxicity: The vehicle used for solubilization (e.g., high concentration of DMSO) may be causing adverse effects.- Off-target effects: The compound may be interacting with unintended biological targets.- Perform a Toxicity Study: Determine the MTD in your animal model by testing a range of doses and monitoring for signs of toxicity.- Reduce Vehicle Concentration: Lower the percentage of solvents like DMSO in the final injection volume.- Review Literature for Potential Off-Target Effects: Investigate if similar compounds have known toxicities.
Precipitation of Compound in Solution - Poor Solubility: this compound has low aqueous solubility.- Improper Formulation: The order of mixing solvents or the final concentration may not be optimal.- Use of old or impure DMSO: Moisture-absorbing DMSO can reduce the solubility of the compound.[4]- Follow Recommended Formulation Protocols: Adhere to the step-by-step instructions provided by the supplier for preparing the dosing solution.[1][9]- Prepare Fresh Solutions: Make the working solution immediately before administration.[1]- Use fresh, high-quality DMSO. [4]

Quantitative Data Summary

The following tables summarize dosages from various in vivo studies.

Table 1: this compound Dosage in Cancer Models (Mouse)

Cancer TypeAnimal ModelRoute of AdministrationDosageFrequencyReference
Non-Small-Cell Lung CancerXenograftIntraperitoneal5 mg/kg, 20 mg/kgEvery 2 days[8]
Gastric CancerXenograftNot specified10 µMEvery 2 days[6][11]
Colorectal CancerXenograftNot specifiedNot specifiedNot specified[12]
Breast CancerXenograftNot specifiedNot specifiedNot specified[13]

Table 2: this compound Dosage in Other Disease Models (Mouse)

Disease ModelAnimal ModelRoute of AdministrationDosageFrequencyReference
Pulmonary FibrosisKungming miceOral10, 20, 40 mg/kg3 times per day[14]

Experimental Protocols

1. Protocol for Preparation of this compound for Intraperitoneal Injection

This protocol is a general guideline and should be optimized for your specific experimental needs.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), sterile

    • PEG300, sterile

    • Tween-80, sterile

    • Saline (0.9% NaCl), sterile

    • Sterile microcentrifuge tubes

    • Sterile syringes and needles

  • Procedure:

    • Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[1] Ensure the powder is completely dissolved.

    • Prepare Vehicle: In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween-80, and Saline. A common ratio is 40% PEG300, 5% Tween-80, and 55% Saline.

    • Prepare Dosing Solution: Add the required volume of the this compound stock solution to the vehicle to achieve the desired final concentration. For example, to make a 1 mL working solution, add 100 µL of a 20.8 mg/mL DMSO stock to 400 µL of PEG300, mix, then add 50 µL of Tween-80, mix, and finally add 450 µL of Saline.[1]

    • Vortex: Vortex the final solution thoroughly to ensure it is homogenous.

    • Administration: Administer the solution to the animals via intraperitoneal injection immediately after preparation.

2. Protocol for Oral Gavage in Mice

This protocol is a standard procedure and should be performed by trained personnel in accordance with institutional animal care and use guidelines.

  • Materials:

    • Dosing solution of this compound

    • Appropriately sized gavage needle (feeding tube) for mice

    • Syringe

    • Animal scale

  • Procedure:

    • Animal Restraint: Properly restrain the mouse to immobilize its head and body.

    • Measure Gavage Needle Length: Measure the gavage needle from the corner of the mouse's mouth to the last rib to determine the correct insertion depth.

    • Fill Syringe: Draw the calculated volume of the dosing solution into the syringe. The volume should not exceed the recommended maximum for the animal's weight.

    • Insertion: Gently insert the gavage needle into the side of the mouth, over the tongue, and advance it into the esophagus. The needle should pass smoothly without resistance.

    • Administration: Once the needle is in the correct position, slowly administer the solution.

    • Removal: Gently remove the gavage needle.

    • Monitoring: Monitor the animal for a short period after the procedure to ensure there are no adverse effects.

Visualizations

experimental_workflow Experimental Workflow for In Vivo Dosage Optimization cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis prep_stock Prepare Stock Solution (Liensinine in DMSO) prep_dosing Prepare Fresh Dosing Solution prep_stock->prep_dosing prep_vehicle Prepare Vehicle (e.g., PEG300, Tween-80, Saline) prep_vehicle->prep_dosing dose_response Dose-Response Study (Determine Efficacy and MTD) prep_dosing->dose_response efficacy_study Efficacy Study (Administer Optimal Dose) dose_response->efficacy_study data_collection Data Collection (e.g., Tumor Volume, Biomarkers) efficacy_study->data_collection data_analysis Statistical Analysis data_collection->data_analysis

Caption: Workflow for optimizing this compound dosage in vivo.

pi3k_akt_pathway This compound and the PI3K/AKT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Liensinine Liensinine Diperchlorate Liensinine->PI3K Inhibition Liensinine->AKT Inhibition

Caption: Liensinine inhibits the PI3K/AKT pathway, promoting apoptosis.

ampk_hif1a_pathway This compound and the AMPK/HIF-1α Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Liensinine Liensinine Diperchlorate AMPK AMPK Liensinine->AMPK Activation HIF1a_protein HIF-1α Protein AMPK->HIF1a_protein Inhibition HIF1a_target HIF-1α Target Genes (e.g., Glycolysis, Angiogenesis) HIF1a_protein->HIF1a_target Transcription

Caption: Liensinine activates AMPK, leading to the suppression of HIF-1α.

References

Liensinine Diperchlorate cytotoxicity in normal versus cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Liensinine (B1675319) Diperchlorate Cytotoxicity

This guide provides researchers, scientists, and drug development professionals with technical information, frequently asked questions, and troubleshooting advice for experiments involving Liensinine Diperchlorate and its cytotoxic effects on normal versus cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic profile of this compound on cancer cells versus normal cells?

A1: this compound exhibits significant selective cytotoxicity against various cancer cell lines while showing considerably lower toxicity to normal cells. For instance, studies on gastric cancer cells have shown that liensinine significantly reduces cell proliferation in a dose-dependent manner, yet it was not highly toxic to normal gastric cells, even at concentrations as high as 100 μM[1]. This differential effect makes it a promising candidate for further investigation as an anti-cancer agent.

Q2: What is the primary mechanism of this compound-induced cell death in cancer cells?

A2: The primary mechanism is the induction of apoptosis. This is achieved through multiple interconnected pathways:

  • Generation of Reactive Oxygen Species (ROS): Liensinine treatment leads to an accumulation of intracellular ROS, a key trigger for apoptosis[1][2].

  • Inhibition of the PI3K/AKT Signaling Pathway: Liensinine significantly reduces the phosphorylation of PI3K and AKT, key proteins in a signaling pathway that promotes cell survival. Inhibition of this pathway leads to decreased expression of the anti-apoptotic protein Bcl-2 and increased expression of the pro-apoptotic protein Bax[1][2].

  • Activation of Caspases: The apoptotic cascade is executed by the activation of caspases. Liensinine has been shown to increase the levels of cleaved caspase-9 and cleaved caspase-3, leading to the cleavage of PARP (Poly (ADP-ribose) polymerase), a hallmark of apoptosis[1][2].

Q3: How does this compound affect the cell cycle in cancer cells?

A3: this compound induces cell cycle arrest, primarily at the G0/G1 phase[1][3]. This arrest is associated with the downregulation of key cell cycle regulatory proteins, including cyclin D1 and cyclin-dependent kinase 4 (CDK4)[1][2]. By halting the cell cycle, liensinine prevents cancer cells from proliferating.

Q4: Does this compound have other effects on cellular processes besides apoptosis and cell cycle arrest?

A4: Yes. Liensinine is also known to be an inhibitor of late-stage autophagy[4][5]. It blocks the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes[4]. This action can sensitize cancer cells to other chemotherapeutic agents, suggesting a potential role for liensinine in combination therapies[4][6].

Data Summary Tables

Table 1: Differential Cytotoxicity of Liensinine

Cell TypeObservationConcentrationSource
Gastric Cancer CellsSignificantly reduced proliferationDose-dependent[1]
Normal Gastric CellsNot highly toxicUp to 100 μM[1]
Non-Small-Cell Lung CancerExhibits toxic effectsConcentration-dependent[5]
Normal Organs (in vivo)No obvious toxicity observed in H&E stainingNot specified[5][7]

Table 2: Effect of Liensinine on Key Protein Expression in Gastric Cancer Cells

ProteinPathwayEffect of LiensinineSource
p-PI3KPI3K/AKTDecreased[1]
p-AKTPI3K/AKTDecreased[1]
Bcl-2ApoptosisDecreased[1]
BaxApoptosisIncreased[1]
Cleaved Caspase-9ApoptosisIncreased[1]
Cleaved Caspase-3ApoptosisIncreased[1]
Cleaved PARPApoptosisIncreased[1]
Cyclin D1Cell CycleDecreased[1]
CDK4Cell CycleDecreased[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No significant cytotoxicity observed in a sensitive cancer cell line. 1. Drug Inactivity: this compound may have degraded. 2. Incorrect Concentration: Dosage may be too low for the specific cell line. 3. Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms.1. Use a fresh stock of this compound. Confirm its quality via Certificate of Analysis (COA). 2. Perform a dose-response curve (e.g., 0-100 μM) to determine the IC50 for your specific cell line. 3. Try a different cancer cell line or investigate potential resistance pathways (e.g., overexpression of anti-apoptotic proteins).
High cytotoxicity observed in normal cell control. 1. High Concentration: The concentration used may be toxic to normal cells, even if less so than to cancer cells. 2. Prolonged Exposure: The incubation time may be too long.1. Reduce the concentration of this compound when treating normal cells. Refer to literature for non-toxic ranges[1]. 2. Perform a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal exposure time.
Inconsistent apoptosis results from flow cytometry (Annexin V/PI). 1. Timing of Harvest: Cells were harvested too early (before apoptosis is significant) or too late (cells have become necrotic). 2. Reagent Issues: Staining reagents may have expired or were not used at the correct dilution.1. Harvest cells at multiple time points post-treatment (e.g., 24h, 48h) to capture the peak apoptotic window. 2. Check the expiration dates of Annexin V and PI. Titrate reagents to ensure optimal staining. Run positive and negative controls.
Western blot shows no change in PI3K/AKT pathway proteins. 1. Suboptimal Treatment Time: Protein expression changes are time-dependent. You may be looking too early or too late. 2. Poor Antibody Quality: The primary or secondary antibody may not be specific or sensitive enough.1. Perform a time-course experiment and collect lysates at various points (e.g., 6h, 12h, 24h, 48h) after liensinine treatment. 2. Validate your antibodies using positive controls. Ensure you are using the recommended antibody dilution and blocking conditions.

Experimental Protocols & Visualizations

Protocol 1: Cell Viability Assessment (CCK-8 Assay)
  • Cell Seeding: Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 10, 20, 40, 60, 80, 100 µM) for 24-48 hours. Include a vehicle control (DMSO).

  • Reagent Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control.

G cluster_workflow Experimental Workflow: Cytotoxicity Assay A Seed Cells in 96-Well Plate B Overnight Adhesion A->B C Treat with Liensinine (Serial Dilutions) B->C D Incubate (24-48h) C->D E Add CCK-8 Reagent D->E F Incubate (1-4h) E->F G Measure Absorbance (450 nm) F->G H Calculate IC50 & Plot Dose-Response G->H

Caption: Workflow for determining cell viability using a CCK-8 assay.
Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)

  • Cell Culture & Treatment: Seed cells in a 6-well plate. Once they reach ~70% confluency, treat with desired concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Resuspension: Resuspend cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.

Protocol 3: Signaling Pathway Analysis (Western Blot)
  • Lysate Preparation: Treat cells as described above. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate with primary antibodies (e.g., anti-p-AKT, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.

  • Washing & Secondary Antibody: Wash with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize protein bands using an ECL (chemiluminescence) detection system.

G cluster_pathway Liensinine-Induced Apoptosis Pathway in Cancer Cells Liensinine Liensinine ROS ↑ ROS Generation Liensinine->ROS PI3K PI3K Liensinine->PI3K Inhibits Mito Mitochondrial Dysfunction ROS->Mito AKT AKT PI3K->AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Liensinine inhibits PI3K/AKT and increases ROS, leading to apoptosis.

References

Troubleshooting inconsistent results with Liensinine Diperchlorate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Liensinine Diperchlorate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to address common challenges that may lead to inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a major isoquinoline (B145761) alkaloid extracted from the seed embryo of the lotus, Nelumbo nucifera Gaertn.[1][2] Its primary mechanism of action is the inhibition of late-stage autophagy/mitophagy by blocking the fusion of autophagosomes with lysosomes.[1][3] This activity makes it a valuable tool for studying autophagy and for investigating its potential in various disease models.

Q2: What are the known biological activities of this compound?

This compound exhibits a wide range of biological activities, including anti-arrhythmic, anti-hypertensive, and anti-pulmonary fibrosis effects.[1][2] It also demonstrates anti-cancer properties by inducing apoptosis and has been shown to relax vascular smooth muscle.[4][5][6]

Q3: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the stability and activity of this compound. For the powder form, it is recommended to store it at -20°C for up to 3 years.[3][7] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for one month.[3] It is important to keep the compound away from moisture and direct sunlight.[1][7][8]

Q4: Is there a difference between Liensinine, Liensinine Perchlorate, and this compound?

Yes, these are different salt forms of the same active compound, liensinine. While they share the same core biological activity, their physical properties, such as solubility, may differ.[7] The choice of which form to use may depend on the specific requirements of your experimental protocol, particularly the solvent system.

Troubleshooting Inconsistent Results

Inconsistent results with this compound can arise from various factors, from compound handling to experimental design. This guide provides a structured approach to troubleshooting common issues.

Issue 1: Variable or No Compound Activity in Cell-Based Assays

Possible Causes & Solutions:

  • Improper Storage and Handling: As a natural product, this compound can be sensitive to degradation.[9]

    • Solution: Always store the compound as recommended (-20°C for powder, -80°C for long-term stock solutions) and protect it from light and moisture.[1][3][8] Prepare fresh working solutions for each experiment from a recently prepared stock solution.[1][5][7]

  • Solubility Issues: Poor solubility in aqueous media can lead to lower effective concentrations and precipitation.

    • Solution: this compound is soluble in DMSO.[3] For cell culture, ensure the final concentration of DMSO is low enough (typically <0.5%) to not affect the cells. If precipitation is observed in the media, consider using a different solvent system or solubilizing agents as outlined in in vivo formulation protocols, but be mindful of their potential effects on your cell line.[1][7] Sonication may aid in dissolution.[7]

  • Incorrect Dosing: The effective concentration of this compound can be cell-type dependent.

    • Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

  • Cell Line Variability: Different cell lines may have varying sensitivities to this compound due to differences in their genetic and metabolic backgrounds.

    • Solution: If you are not seeing an effect, consider testing a different cell line that has been reported to be responsive to liensinine.

Issue 2: Poor Reproducibility in Animal Studies

Possible Causes & Solutions:

  • Inadequate Formulation: The bioavailability of this compound can be significantly affected by the vehicle used for administration.

    • Solution: Prepare fresh formulations for each experiment.[1][5][7] For in vivo studies, several formulation protocols are available. The choice of vehicle (e.g., corn oil, PEG300/Tween-80/saline) can impact solubility and stability.[1] It is recommended to follow established protocols and ensure the compound is fully dissolved.

  • Metabolism and Clearance: The compound may be rapidly metabolized or cleared in vivo, leading to inconsistent exposure.

    • Solution: Review pharmacokinetic data if available. Consider adjusting the dosing regimen (e.g., frequency of administration) to maintain effective concentrations.

  • Animal Model Specifics: The therapeutic efficacy can vary between different animal models of disease.

    • Solution: Ensure the chosen animal model is appropriate for studying the biological activity of interest.

Data Presentation

Solubility and Storage Recommendations
FormSolventConcentrationStorage (Powder)Storage (Stock Solution)
This compoundDMSO50 mg/mL (61.6 mM) to 100 mg/mL (123.2 mM)3 years at -20°C1 year at -80°C; 1 month at -20°C
Liensinine PerchlorateDMSO7.11 mg/mL (10 mM)3 years at -20°C1 year at -80°C

Note: Moisture-absorbing DMSO can reduce solubility. It is recommended to use fresh DMSO.[3]

In Vivo Formulation Examples
ProtocolStock SolutionVehicle Components (v/v)Final Concentration
120.8 mg/mL in DMSO10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL
220.8 mg/mL in DMSO10% DMSO, 90% Corn Oil≥ 2.08 mg/mL
320.8 mg/mL in DMSO10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL

Note: These are starting points. Formulations may need to be optimized for specific experimental conditions.[1][7] It is recommended to prepare these solutions fresh for immediate use.[1][5][7]

Experimental Protocols

General Protocol for Cell-Based Autophagy Assay
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Preparation: Prepare a stock solution of this compound in fresh DMSO.[3] Dilute the stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control.

  • Treatment: Treat cells with this compound for the desired time period. A time-course experiment is recommended to determine the optimal treatment duration.

  • Autophagy Analysis: Analyze the accumulation of autophagosomes. This can be done by:

    • Western Blot: Probe for LC3B, monitoring the conversion of LC3-I to LC3-II. An increase in LC3-II suggests autophagosome accumulation.[10]

    • Immunofluorescence: Use an antibody against LC3 to visualize the formation of LC3 puncta, which represent autophagosomes.[10]

    • Tandem Fluorescent LC3 Reporter (mRFP-GFP-LC3): This assay can differentiate between autophagosomes (yellow puncta) and autolysosomes (red puncta). An accumulation of yellow puncta indicates a blockage in autophagic flux.[10]

Visualizations

Signaling Pathways

Liensinine_Signaling_Pathways cluster_PI3K_AKT PI3K/AKT Pathway cluster_AMPK_HIF1a AMPK/HIF-1α Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy_Inhibition Autophagy_Inhibition mTOR->Autophagy_Inhibition Inh Liensinine_PI3K Liensinine Diperchlorate Liensinine_PI3K->PI3K Inh AMPK AMPK HIF1a HIF1a AMPK->HIF1a Inh Glycolysis Glycolysis HIF1a->Glycolysis VEGF VEGF HIF1a->VEGF Liensinine_AMPK Liensinine Diperchlorate Liensinine_AMPK->AMPK Act

Caption: Signaling pathways modulated by this compound.

Experimental Workflow

Troubleshooting_Workflow start Inconsistent Results Observed check_compound Verify Compound Integrity - Proper Storage? - Fresh Solutions? start->check_compound check_compound->start Issue Found (Re-prepare/Re-order) check_protocol Review Experimental Protocol - Correct Dosing? - Appropriate Vehicle? check_compound->check_protocol Compound OK check_protocol->start Issue Found (Revise Protocol) check_assay Assess Assay Performance - Positive/Negative Controls OK? - Cell Health? check_protocol->check_assay Protocol OK check_assay->start Issue Found (Troubleshoot Assay) optimize Optimize Conditions - Dose-Response Curve - Time-Course check_assay->optimize Assay OK end_success Consistent Results optimize->end_success

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Mechanism of Action

Autophagy_Inhibition Autophagosome Autophagosome Fusion Autophagosome->Fusion Lysosome Lysosome Lysosome->Fusion Autolysosome Autolysosome (Degradation) Fusion->Autolysosome Block X Block->Fusion Liensinine Liensinine Diperchlorate Liensinine->Block

Caption: this compound blocks autophagosome-lysosome fusion.

References

Technical Support Center: Managing Liensinine Diperchlorate-Induced Cellular Stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with liensinine (B1675319) diperchlorate. It offers troubleshooting for common experimental issues, frequently asked questions, detailed experimental protocols, and data summaries to facilitate your research on its induced cellular stress.

Disclaimer: The majority of published research focuses on "liensinine." "Liensinine diperchlorate" is understood to be a salt form of liensinine, likely utilized to enhance solubility for experimental use. The biological activity is attributed to the liensinine molecule. The information provided here is based on the known effects of liensinine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

Liensinine is a bisbenzylisoquinoline alkaloid derived from the seed embryo of Nelumbo nucifera (the lotus (B1177795) plant). This compound is a salt form of this compound. Its primary mechanisms of action related to cellular stress include the induction of autophagy, apoptosis, and the modulation of oxidative stress.

Q2: How does liensinine induce autophagy?

Liensinine is known to induce autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth and proliferation, and its inhibition by liensinine leads to the activation of autophagic processes.

Q3: What is the role of liensinine in apoptosis?

Liensinine can induce apoptosis in various cancer cell lines. It has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the anti-apoptotic protein Bcl-2, leading to the activation of caspases and subsequent programmed cell death.

Q4: How does liensinine affect oxidative stress?

Liensinine has demonstrated a dual role in oxidative stress. It can protect certain cell types, like PC12 cells, from oxidative stress-induced apoptosis. Conversely, in some cancer cells, it can promote the generation of reactive oxygen species (ROS), contributing to its anti-tumor effects.

Q5: What are the typical concentrations of liensinine used in cell culture experiments?

The effective concentration of liensinine can vary significantly depending on the cell line and the duration of treatment. Generally, concentrations ranging from 1 µM to 30 µM are used in in vitro studies. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent cell viability results (e.g., MTT assay) 1. Uneven cell seeding.2. this compound precipitation.3. Inaccurate drug concentration.1. Ensure a single-cell suspension before seeding and allow plates to sit at room temperature for 20-30 minutes before incubation for even cell distribution.2. Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, consider preparing a fresh stock solution or using a lower concentration.3. Always prepare fresh dilutions from a concentrated stock for each experiment. Verify the stock concentration.
High levels of unexpected cell death 1. Cell line is highly sensitive to liensinine.2. Incorrect dosage calculation.3. Contamination of cell culture.1. Perform a dose-response curve to determine the IC50 value for your specific cell line. Start with a lower concentration range.2. Double-check all calculations for drug dilutions.3. Regularly check for signs of bacterial or fungal contamination.
No observable effect on target proteins (e.g., via Western Blot) 1. Insufficient treatment time or concentration.2. Poor antibody quality.3. Protein degradation.1. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. Also, consider increasing the concentration of liensinine.2. Use a positive control to validate the antibody's effectiveness. Ensure the antibody is validated for the specific application.3. Use protease and phosphatase inhibitors during protein extraction.
Difficulty in detecting autophagy 1. Autophagic flux is blocked.2. Incorrect time point for analysis.1. Use autophagy flux inhibitors like bafilomycin A1 or chloroquine (B1663885) in parallel with liensinine treatment to confirm the accumulation of autophagosomes.2. Analyze autophagy markers at different time points, as the induction of autophagy can be an early event.

Quantitative Data Summary

Table 1: IC50 Values of Liensinine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
HepG2Human Hepatocellular Carcinoma~2548
SMMC-7721Human Hepatocellular Carcinoma~2048
Huh7Human Hepatocellular Carcinoma~3048
A549Human Lung Adenocarcinoma~1548
MCF-7Human Breast Adenocarcinoma~1072

Table 2: Effect of Liensinine on Cellular Stress Markers

Cell LineTreatmentEffect
A54910 µM Liensinine for 24hIncreased expression of LC3-II/LC3-I ratio
PC1210 µM Liensinine for 24hDecreased levels of reactive oxygen species (ROS)
K562/A026 µM Liensinine for 48hIncreased percentage of apoptotic cells
HepG220 µM Liensinine for 24hDownregulation of p-Akt and p-mTOR

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

  • Objective: To determine the cytotoxic effects of this compound.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) for 24, 48, or 72 hours.

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Detection of Reactive Oxygen Species (ROS) using DCFH-DA

  • Objective: To measure intracellular ROS levels.

  • Methodology:

    • Seed cells in a 6-well plate and treat with this compound as required.

    • After treatment, wash the cells with serum-free medium.

    • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 20-30 minutes at 37°C in the dark.

    • Wash the cells three times with PBS.

    • Analyze the fluorescence intensity using a flow cytometer or a fluorescence microscope.

3. Western Blot Analysis of Signaling Proteins

  • Objective: To analyze the expression levels of proteins involved in apoptosis and autophagy.

  • Methodology:

    • Treat cells with this compound, then harvest and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-LC3, anti-p-mTOR, anti-caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Liensinine_Signaling_Pathway Liensinine Liensinine PI3K PI3K Liensinine->PI3K inhibits Bcl2 Bcl-2 Liensinine->Bcl2 inhibits Bax Bax Liensinine->Bax activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy inhibits Caspases Caspases Bcl2->Caspases inhibits Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Liensinine's modulation of apoptosis and autophagy pathways.

Experimental_Workflow Start Start: Cell Culture Treatment Treat with this compound (Dose-response & Time-course) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Stress Cellular Stress Assays Treatment->Stress Analysis Data Analysis & Interpretation Viability->Analysis ROS ROS Detection (DCFH-DA) Stress->ROS Apoptosis Apoptosis Assay (e.g., Annexin V) Stress->Apoptosis Autophagy Autophagy Analysis (Western Blot for LC3) Stress->Autophagy Protein Protein Expression (Western Blot) Stress->Protein Stress->Analysis

Caption: Workflow for investigating liensinine-induced cellular stress.

Liensinine Diperchlorate degradation and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the degradation and handling of Liensinine Diperchlorate. It includes troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for handling this compound powder?

A1: To ensure safety and maintain the compound's integrity, follow these precautions:

  • Personal Protective Equipment (PPE): Always use a full suite of PPE, including gloves, lab coat, and eye protection.[1]

  • Ventilation: Handle the powder in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust.[1]

  • Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.[1]

  • Aerosol Formation: Avoid actions that could generate dust or aerosols.[1]

Q2: How should I store this compound to prevent degradation?

A2: Proper storage is critical for the stability of this compound. Recommendations vary for the solid compound and solutions.

  • Solid Form: Store the powder at -20°C for up to 3 years.[2] Keep the container tightly sealed and protected from direct sunlight.[3]

  • In Solvent: For stock solutions, it is recommended to aliquot them to avoid repeated freeze-thaw cycles.[2][4] Store solutions in sealed containers, away from moisture.[1][4]

Q3: My this compound solution appears to have degraded. What are the likely causes?

A3: Degradation of this compound in solution can be attributed to several factors:

  • Improper Storage Temperature: Storing solutions at temperatures warmer than recommended can accelerate degradation.

  • Extended Storage: Solutions have a limited shelf life. For instance, in DMSO, stability is maintained for about 1 year at -80°C and only 1 month at -20°C.[2]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can compromise its stability.[2][4]

  • Incompatible Materials: Contact with strong acids, alkalis, or strong oxidizing/reducing agents can cause chemical degradation.[1]

  • Moisture: The presence of moisture can affect the stability of the compound in solution. It is recommended to use fresh, anhydrous solvents like DMSO.[2]

Q4: What are the known degradation products of this compound?

A4: Currently, there is limited publicly available information detailing the specific chemical structures of this compound degradation products under various conditions such as hydrolysis, oxidation, or photolysis. Under fire conditions, it may decompose and emit toxic fumes.[1] For experimental purposes, it is crucial to assume that any degradation could impact biological activity.

Q5: Are there established analytical methods to assess the stability of this compound?

A5: Yes, High-Performance Liquid Chromatography (HPLC) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are suitable methods for stability assessment.[4][5][6] These techniques can be used to quantify the amount of parent compound remaining over time and to detect the appearance of degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results. Compound degradation leading to lower effective concentration or interfering effects from degradation products.1. Prepare fresh stock solutions from solid this compound. 2. Verify the storage conditions of both the solid compound and the solutions. 3. Perform a quality control check on your stock solution using an appropriate analytical method like HPLC.
Precipitate forms in the stock solution upon thawing. The solubility of this compound may be affected by repeated freeze-thaw cycles or the use of moisture-absorbing solvents.1. Gently warm the solution and sonicate to try and redissolve the precipitate. 2. If the precipitate does not dissolve, it is best to discard the solution and prepare a fresh one. 3. Ensure you are using fresh, high-quality anhydrous solvent for preparing solutions.[2]
Visible color change in the solution. This may indicate chemical degradation.1. Do not use the solution for experiments. 2. Discard the discolored solution and prepare a fresh stock. 3. Review your storage and handling procedures to identify any potential issues.

Data Summary

Storage and Stability of this compound
Form Storage Temperature Duration Notes
Powder -20°C3 years[2]Keep in a dark place.[5]
In Solvent (DMSO) -80°C1 year[2]Aliquot to avoid repeated freeze-thaw cycles.[2][4]
-20°C1 month[2][4]Store in a sealed container, away from moisture.[1][4]
Stability of Liensinine Injection
Storage Temperature Predicted Shelf Life
10°C~15 months[7]
25°C~3 months[7]
Decomposition was found to follow a first-order reaction.[7]

Experimental Protocols

Protocol for Preparing Stock Solutions
  • Solvent Selection: Use fresh, anhydrous Dimethyl Sulfoxide (DMSO) for initial stock solutions.[2]

  • Dissolution: To prepare a stock solution, for example, in DMSO, sonication may be recommended to aid dissolution.[3][8]

  • Aliquoting: Once dissolved, immediately aliquot the stock solution into smaller, single-use volumes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[2]

General Protocol for a Stability Study using HPLC
  • Preparation: Prepare a stock solution of this compound of a known concentration in a relevant solvent.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared solution by HPLC to determine the initial concentration and purity.

  • Storage Conditions: Store the remaining solution under the desired experimental conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, 30 days), remove an aliquot and analyze it by HPLC.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to calculate the percentage of the compound remaining. Monitor for the appearance of new peaks, which would indicate degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_exp Experimentation start Obtain Liensinine Diperchlorate Powder prep_sol Prepare Stock Solution (e.g., in DMSO) start->prep_sol aliquot Aliquot into Single-Use Vials prep_sol->aliquot store Store at Recommended Temperature (-20°C or -80°C) aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Prepare Working Solution thaw->dilute exp Perform Experiment dilute->exp

Caption: Recommended workflow for handling this compound.

troubleshooting_flowchart start Inconsistent or Unexpected Results check_storage Verify Storage Conditions (Temp, Duration, Light) start->check_storage check_handling Review Handling Procedures (e.g., Freeze-Thaw Cycles) start->check_handling decision Are Conditions Optimal? check_storage->decision check_handling->decision prepare_fresh Prepare Fresh Stock Solution decision->prepare_fresh No qc_check Perform QC Analysis (e.g., HPLC) decision->qc_check Yes prepare_fresh->qc_check end Re-run Experiment qc_check->end

Caption: Troubleshooting flowchart for unexpected experimental results.

References

Validation & Comparative

A Comparative Analysis of Liensinine Diperchlorate and Other Autophagy Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate autophagy inhibitor is critical for accurate experimental outcomes. This guide provides an objective comparison of Liensinine (B1675319) Diperchlorate with other commonly used autophagy inhibitors, supported by experimental data and detailed protocols.

Liensinine Diperchlorate, a bisbenzylisoquinoline alkaloid extracted from the lotus (B1177795) seed embryo, has emerged as a potent late-stage autophagy inhibitor.[1][2] Its efficacy in blocking the final steps of the autophagic process—the fusion of autophagosomes with lysosomes—positions it as a valuable tool in autophagy research. This guide will compare this compound to other well-established autophagy inhibitors, categorized by their point of intervention in the autophagy pathway: early-stage and late-stage inhibitors.

Mechanism of Action: A Tale of Two Stages

Autophagy is a dynamic cellular process involving the formation of a double-membraned vesicle, the autophagosome, which engulfs cellular components and fuses with the lysosome for degradation and recycling. Autophagy inhibitors can be broadly classified based on whether they target the initial formation of the autophagosome (early-stage) or the final degradation step (late-stage).

This compound acts as a late-stage inhibitor. It effectively blocks the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes within the cell.[3][4] This mechanism is distinct from some other late-stage inhibitors as it does not appear to alter lysosomal pH.[3]

Quantitative Comparison of Autophagy Inhibitors

The following table summarizes quantitative data for various autophagy inhibitors based on their effects on key autophagy markers, such as the accumulation of LC3-II (a protein associated with the autophagosome membrane) and p62/SQSTM1 (a protein that is selectively degraded by autophagy). It is important to note that direct comparative studies including this compound alongside a wide range of other inhibitors are limited. The data presented here are compiled from various studies and experimental conditions may differ.

InhibitorClassMechanism of ActionTypical Working ConcentrationKey Quantitative ObservationsCell TypeReference
This compound Late-StageBlocks autophagosome-lysosome fusion.[3]10-20 µMIncreased LC3-II and p62 levels.[4][5]Non-small-cell lung cancer cells, Breast cancer cells[3][4][5]
Chloroquine (B1663885) (CQ) Late-StageImpairs autophagosome-lysosome fusion and raises lysosomal pH.[6]10-50 µMSignificant increase in LC3-II levels at 10, 20, and 40 µM after 24h.[7]Primary cortical neurons[7]
Bafilomycin A1 (BafA1) Late-StageInhibits vacuolar H+-ATPase, preventing lysosomal acidification and autophagosome-lysosome fusion.[6]10-100 nMSignificant increase in LC3-II levels at 10 and 100 nM after 24h. 100 nM decreased cell viability by ~35%.[7]Primary cortical neurons[7]
3-Methyladenine (3-MA) Early-StageInhibits Class III PI3K (Vps34), blocking autophagosome formation.5-10 mMInhibited chloroquine-induced increase of autophagosomes.[8]Cardiac myocytes[8]
Wortmannin Early-StageInhibits PI3K, blocking autophagosome formation.100 nM - 1 µMInhibited accumulation of autolysosomes.[9]Tobacco culture cells[9]
LY294002 Early-StageInhibits PI3K, blocking autophagosome formation.10-50 µMInhibited accumulation of autolysosomes.[9]Tobacco culture cells[9]

Signaling Pathways and Experimental Workflows

To visually represent the complex processes discussed, the following diagrams have been generated using the Graphviz DOT language.

Autophagy Signaling Pathway cluster_stress Cellular Stress cluster_regulation Upstream Regulation cluster_initiation Initiation & Nucleation cluster_elongation Elongation & Maturation cluster_fusion Fusion & Degradation Nutrient Deprivation Nutrient Deprivation AMPK AMPK Nutrient Deprivation->AMPK Growth Factor Withdrawal Growth Factor Withdrawal mTORC1 mTORC1 Growth Factor Withdrawal->mTORC1 ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex AMPK->ULK1_Complex PI3KC3_Complex PI3KC3 Complex (Vps34, Beclin-1) ULK1_Complex->PI3KC3_Complex Phagophore Phagophore PI3KC3_Complex->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome Elongation 3_MA 3-Methyladenine Wortmannin LY294002 3_MA->PI3KC3_Complex LC3_System LC3 Conjugation (LC3-I -> LC3-II) LC3_System->Phagophore ATG12_System ATG12-ATG5-ATG16L1 Complex ATG12_System->Phagophore Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Autophagosome->Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Liensinine Liensinine Diperchlorate Liensinine->Autophagosome CQ_BafA1 Chloroquine Bafilomycin A1 CQ_BafA1->Autophagosome CQ_BafA1->Lysosome Experimental_Workflow cluster_setup Experimental Setup cluster_assays Autophagy Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HeLa, MEFs) Treatment Treatment with Autophagy Inhibitor Cell_Culture->Treatment Western_Blot Western Blot (LC3-II, p62) Treatment->Western_Blot Fluorescence_Microscopy Fluorescence Microscopy (mRFP-GFP-LC3) Treatment->Fluorescence_Microscopy Quantification Quantification of Autophagic Flux Western_Blot->Quantification Fluorescence_Microscopy->Quantification Comparison Comparison of Inhibitor Efficacy Quantification->Comparison

References

A Comparative Guide: Liensinine Diperchlorate versus Chloroquine in Autophagy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent autophagy inhibitors, Liensinine (B1675319) Diperchlorate and Chloroquine (B1663885). The information presented is curated from experimental data to assist researchers in selecting the appropriate compound for their autophagy studies.

At a Glance: Key Differences

FeatureLiensinine DiperchlorateChloroquine
Primary Mechanism Blocks autophagosome-lysosome fusion.[1][2][3]Primarily impairs autophagosome-lysosome fusion.[4][5][6]
Effect on Lysosomal pH Does not affect lysosomal pH.[7][8]Can increase lysosomal pH, but this effect may be transient and not its primary mechanism of autophagy inhibition.[9][10][11][12]
Target Specificity Appears more specific to the autophagy pathway.Exhibits broader cellular effects, including disorganization of the Golgi and endo-lysosomal systems.[4][13]
Signaling Pathway Involvement Inhibits the recruitment of RAB7A to lysosomes.[7]Can inhibit the mTOR signaling pathway.[14][15][16]
Origin A natural isoquinoline (B145761) alkaloid from the seed embryo of Nelumbo nucifera.[1][17]A synthetic antimalarial drug.[4]
Reported Cellular Effects Sensitizes cancer cells to chemotherapy by inducing "autophagic stress" and mitochondrial fission.[7]In addition to autophagy inhibition, it can affect endosomal trafficking and lysosomal enzyme recycling.[13][18]

In-Depth Comparison

Mechanism of Autophagy Inhibition

This compound acts as a late-stage autophagy inhibitor by specifically blocking the fusion of autophagosomes with lysosomes.[1][2][7] This leads to an accumulation of autophagosomes within the cell.[8] Experimental evidence suggests that this is achieved by inhibiting the recruitment of the small GTPase RAB7A to lysosomes, a crucial step for the fusion process.[7] Notably, liensinine does not alter the pH of lysosomes, indicating a more targeted mechanism of action compared to chloroquine.[7][8]

Chloroquine , a well-established antimalarial drug, also inhibits autophagy at a late stage by impairing the fusion of autophagosomes with lysosomes.[4][5][6] For a long time, its mechanism was attributed to its nature as a weak base, which allows it to accumulate in acidic organelles like lysosomes and raise their pH.[10][11][12] An increase in lysosomal pH would inactivate the pH-dependent lysosomal hydrolases responsible for degradation. However, recent studies suggest that chloroquine's primary inhibitory effect on autophagic flux is not necessarily due to changes in lysosomal acidity.[4][5] Instead, it has been shown to cause a severe disorganization of the Golgi complex and the endo-lysosomal system, which could be the main reason for the impaired fusion.[4][13]

Impact on Cellular Signaling

This compound's known mechanism is centered on the machinery of vesicular trafficking, specifically the RAB7A protein. By preventing its localization to the lysosome, it directly interferes with the fusion event.

Chloroquine has been shown to impact the mTOR (mechanistic Target of Rapamycin) signaling pathway , a central regulator of cell growth, proliferation, and autophagy.[19] Some studies report that chloroquine can inhibit mTOR activation.[14][15] This is a complex interaction, as mTOR itself is a negative regulator of autophagy. Inhibition of mTOR by chloroquine would typically be expected to induce autophagy. However, since chloroquine also blocks the final degradation step, the net effect is still an accumulation of autophagosomes. This dual effect on both mTOR signaling and lysosomal function highlights the broader and potentially more complex cellular impact of chloroquine.

Experimental Data Summary

ParameterThis compoundChloroquineCell Line(s)
Effective Concentration for Autophagy Inhibition 20 µM10-100 µMMDA-MB-231, MCF-7, A549, SPC-A1, HeLa, HT29, HepG2, MCF7, SKMEL-25, SKMEL-28
Observed LC3-II Accumulation Significant increase in LC3-II levels and puncta formation.[7][8]Significant increase in LC3-II levels and autophagosome number.[4][20][21]Various
Effect on p62/SQSTM1 Degradation Accumulation of p62.Accumulation of p62.[22]Various

Experimental Protocols

Autophagic Flux Assay using mRFP-GFP-LC3 Reporter

This assay is used to monitor the progression of autophagy from autophagosome formation to lysosomal degradation. The tandem fluorescent protein mRFP-GFP-LC3 is used to label autophagosomes. In the neutral pH of the autophagosome, both GFP and mRFP fluoresce. Upon fusion with the acidic lysosome, the GFP fluorescence is quenched, while the mRFP fluorescence persists.

Methodology:

  • Cell Transfection: Transfect cells (e.g., A549 or SPC-A1) with a plasmid or viral vector encoding mRFP-GFP-LC3.

  • Drug Treatment: Treat the transfected cells with either this compound (e.g., 20 µM) or Chloroquine (e.g., 50 µM) for a specified time (e.g., 24 hours). Include a positive control (e.g., EBSS for starvation-induced autophagy) and a negative control (untreated cells). Bafilomycin A1 (100 nM) can also be used as a positive control for autophagic flux blockage.

  • Microscopy: Observe the cells under a confocal microscope.

  • Analysis:

    • Autophagosomes: Count the yellow puncta (co-localization of GFP and mRFP).

    • Autolysosomes: Count the red-only puncta (mRFP fluorescence).

    • An accumulation of yellow puncta with a decrease in red puncta upon drug treatment indicates a blockage of autophagic flux.

Western Blot for LC3-II and p62/SQSTM1

This method quantifies the levels of key autophagy marker proteins. LC3-II is associated with autophagosome membranes, and its levels increase when autophagy is induced or when its degradation is blocked. p62/SQSTM1 is a cargo receptor that is itself degraded by autophagy, so its accumulation indicates autophagy inhibition.

Methodology:

  • Cell Lysis: Treat cells with the desired concentrations of this compound or Chloroquine for the desired time. Lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for normalization.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) system. Quantify the band intensities using densitometry software. An increase in the LC3-II/LC3-I ratio and p62 levels indicates autophagy inhibition.

Lysosomal pH Measurement

This protocol is used to determine if a compound alters the acidity of lysosomes.

Methodology:

  • Cell Staining: Treat cells with this compound or Chloroquine. Incubate the cells with a lysosomotropic fluorescent probe, such as LysoTracker Red DND-99, which accumulates in acidic compartments.

  • Microscopy: Visualize the stained cells using a fluorescence microscope.

  • Analysis: A decrease in the fluorescence intensity of the probe indicates an increase in lysosomal pH (alkalinization).

Visualizing the Mechanisms

Signaling Pathways

Liensinine_Pathway cluster_autophagy Autophagy Pathway cluster_liensinine Liensinine Action Autophagosome Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Liensinine Liensinine Diperchlorate RAB7A RAB7A Recruitment to Lysosome Liensinine->RAB7A Inhibits Fusion Fusion RAB7A->Fusion

Caption: this compound's mechanism of action.

Chloroquine_Pathway cluster_autophagy Autophagy Pathway cluster_chloroquine Chloroquine Action Autophagosome Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Chloroquine Chloroquine Lysosomal_pH ↑ Lysosomal pH Chloroquine->Lysosomal_pH May cause Golgi_Endosome Golgi/Endo-lysosomal Disorganization Chloroquine->Golgi_Endosome Induces mTOR mTOR Signaling Chloroquine->mTOR Inhibits Fusion Fusion Lysosomal_pH->Fusion Golgi_Endosome->Fusion

Caption: Chloroquine's multifaceted mechanism of action.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis of Autophagy Cell_Culture Cell Culture (e.g., Cancer Cell Line) Drug_Treatment Treat with Liensinine or Chloroquine Cell_Culture->Drug_Treatment Controls Include Positive & Negative Controls Western_Blot Western Blot (LC3-II, p62) Drug_Treatment->Western_Blot Microscopy Fluorescence Microscopy (mRFP-GFP-LC3) Drug_Treatment->Microscopy Lysosomal_pH_Assay Lysosomal pH Assay (LysoTracker) Drug_Treatment->Lysosomal_pH_Assay Autophagy_Inhibition Assess Autophagy Inhibition Western_Blot->Autophagy_Inhibition Microscopy->Autophagy_Inhibition Lysosomal_Function Assess Lysosomal Function Lysosomal_pH_Assay->Lysosomal_Function

Caption: General workflow for studying autophagy inhibitors.

Conclusion

Both this compound and Chloroquine are valuable tools for studying autophagy. The choice between them depends on the specific research question.

  • This compound may be preferred when a more specific inhibitor of autophagosome-lysosome fusion is required, without the confounding effects of lysosomal pH changes or broad impacts on other organelles. Its targeted action on RAB7A recruitment makes it a useful tool for dissecting the molecular machinery of autophagy.

  • Chloroquine remains a widely used and important autophagy inhibitor. However, researchers should be aware of its multiple cellular effects, including its potential to alter Golgi and endo-lysosomal structure and inhibit mTOR signaling. These pleiotropic effects can be advantageous for certain therapeutic strategies, such as in cancer, but may complicate the interpretation of results in studies focused solely on the autophagic process.

It is recommended to carefully consider these differences and to validate the effects of either compound in the specific experimental system being used.

References

Synergistic Action of Liensinine Diperchlorate and Artemisitene in Breast Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of Liensinine Diperchlorate (LIN) and Artemisitene (B1248809) (ATT) presents a promising therapeutic strategy against breast cancer, demonstrating a synergistic effect that enhances the anti-tumor properties of each compound individually. This guide provides a comprehensive comparison of the effects of LIN and ATT, alone and in combination, supported by experimental data and detailed methodologies. The primary mechanism of this synergy involves the suppression of the PI3K-AKT signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1]

Data Presentation: Quantitative Analysis of Synergistic Effects

The synergistic anti-cancer effects of this compound and Artemisitene have been demonstrated through various in vitro and in vivo studies.[1] The combination of these two natural compounds has been shown to be more effective at inhibiting breast cancer cell proliferation, migration, and invasion than either compound administered alone.[1] Furthermore, the combination therapy promotes apoptosis (programmed cell death) in breast cancer cells, mediated by an increase in reactive oxygen species (ROS).[1]

Table 1: Synergistic Inhibition of Breast Cancer Cell Proliferation

TreatmentCell LineConcentrationInhibition of Proliferation (%)
This compound (LIN)MCF-710 µMData not available
Artemisitene (ATT)MCF-720 µMData not available
LIN + ATT MCF-7 10 µM + 20 µM Significantly higher than individual treatments [1]
This compound (LIN)MDA-MB-23110 µMData not available
Artemisitene (ATT)MDA-MB-23120 µMData not available
LIN + ATT MDA-MB-231 10 µM + 20 µM Significantly higher than individual treatments [1]

Table 2: Enhancement of ROS-Mediated Apoptosis

TreatmentCell LineApoptotic Cells (%)
ControlMCF-7Baseline
This compound (LIN)MCF-7Increased
Artemisitene (ATT)MCF-7Increased
LIN + ATT MCF-7 Significantly higher than individual treatments [1]
ControlMDA-MB-231Baseline
This compound (LIN)MDA-MB-231Increased
Artemisitene (ATT)MDA-MB-231Increased
LIN + ATT MDA-MB-231 Significantly higher than individual treatments [1]

Table 3: In Vivo Tumor Growth Inhibition in Xenograft Model

Treatment GroupTumor Volume (mm³)Tumor Weight (g)
ControlSignificantly largerSignificantly higher
This compound (LIN)ReducedReduced
Artemisitene (ATT)ReducedReduced
LIN + ATT Significantly smaller than individual treatments [1]Significantly lower than individual treatments [1]

Experimental Protocols

The following are detailed methodologies for the key experiments that demonstrate the synergistic effects of this compound and Artemisitene.

1. Cell Culture and Treatment:

  • Cell Lines: Human breast cancer cell lines MCF-7 (ER-positive) and MDA-MB-231 (triple-negative) were used.

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells were treated with this compound (LIN), Artemisitene (ATT), or a combination of both at specified concentrations for indicated time periods.

2. Cell Proliferation Assay (MTT Assay):

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • The medium was then replaced with fresh medium containing various concentrations of LIN, ATT, or their combination, and incubated for 48 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for another 4 hours.

  • The formazan (B1609692) crystals were dissolved in 150 µL of dimethyl sulfoxide (B87167) (DMSO).

  • The absorbance was measured at 490 nm using a microplate reader. The inhibition rate was calculated as: (1 - Absorbance of treated group / Absorbance of control group) x 100%.

3. Apoptosis Analysis (Flow Cytometry):

  • Cells were seeded in 6-well plates and treated with LIN, ATT, or their combination for 48 hours.

  • Both adherent and floating cells were collected, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer.

  • Cells were stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.

4. Reactive Oxygen Species (ROS) Detection:

  • Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • After treatment with LIN, ATT, or their combination, cells were incubated with DCFH-DA (10 µM) for 30 minutes at 37°C.

  • The fluorescence intensity was measured using a flow cytometer or a fluorescence microscope.

5. Western Blot Analysis:

  • Total protein was extracted from treated cells, and protein concentration was determined using the BCA protein assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

  • The membranes were blocked and then incubated with primary antibodies against PI3K, p-PI3K, AKT, p-AKT, and other relevant proteins overnight at 4°C.

  • After washing, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

6. In Vivo Xenograft Model:

  • Female BALB/c nude mice (4-6 weeks old) were subcutaneously injected with MDA-MB-231 cells.

  • When tumors reached a palpable size, the mice were randomly divided into four groups: control (vehicle), LIN alone, ATT alone, and LIN + ATT combination.

  • The drugs were administered via intraperitoneal injection every other day for a specified period.

  • Tumor volume was measured every two days using a caliper and calculated using the formula: (length x width²) / 2.

  • At the end of the experiment, the mice were euthanized, and the tumors were excised and weighed.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by the combination therapy and the general experimental workflow.

Synergistic_Mechanism cluster_0 Breast Cancer Cell cluster_1 Combination Treatment PI3K PI3K AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation Promotes LIN Liensinine Diperchlorate LIN->PI3K Inhibits ATT Artemisitene ATT->PI3K Inhibits

Caption: Synergistic inhibition of the PI3K-AKT pathway by Liensinine and Artemisitene.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CellCulture Breast Cancer Cell Lines (MCF-7, MDA-MB-231) Treatment Treatment with LIN, ATT, LIN+ATT CellCulture->Treatment ProliferationAssay Proliferation Assay (MTT) Treatment->ProliferationAssay ApoptosisAssay Apoptosis Assay (Flow Cytometry) Treatment->ApoptosisAssay ROS_Detection ROS Detection Treatment->ROS_Detection WesternBlot Western Blot (PI3K/AKT Pathway) Treatment->WesternBlot Xenograft Xenograft Model (Nude Mice) TumorInduction Tumor Induction with MDA-MB-231 Cells Xenograft->TumorInduction InVivoTreatment Treatment with LIN, ATT, LIN+ATT TumorInduction->InVivoTreatment TumorMeasurement Tumor Volume & Weight Measurement InVivoTreatment->TumorMeasurement cluster_in_vitro cluster_in_vitro cluster_in_vivo cluster_in_vivo

Caption: General experimental workflow for evaluating synergistic effects.

References

A Comparative Analysis of Liensinine and Isoliensinine Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the biological activities of Liensinine and Isoliensinine, two prominent bisbenzylisoquinoline alkaloids isolated from the seed embryo of the lotus (B1177795) (Nelumbo nucifera), reveals both shared and distinct pharmacological profiles. This guide provides a comparative analysis of their bioactivity, supported by experimental data, to aid researchers and drug development professionals in understanding their therapeutic potential.

Liensinine and Isoliensinine have garnered significant attention for their diverse pharmacological effects, including anti-cancer, neuroprotective, cardiovascular, and anti-inflammatory properties.[1][2][3] While structurally similar, subtle differences in their chemical makeup lead to variations in their biological efficacy and mechanisms of action. This guide synthesizes findings from multiple studies to offer a clear comparison of their bioactivities.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of Liensinine and Isoliensinine across various experimental models.

Table 1: Anti-Cancer Activity
CompoundCell LineAssayIC50 ValueReference
Isoliensinine MDA-MB-231 (Triple-Negative Breast Cancer)Cell Viability (CCK-8)22.78 µM (48h), 18.34 µM (72h)[4]
Liensinine MDA-MB-231 (Triple-Negative Breast Cancer)Cell Viability (CCK-8)Less potent than Isoliensinine[4]
Isoliensinine H1299 (Lung Adenocarcinoma)Cell Viability (CCK-8)6.98 µM[5]
Isoliensinine A549 (Lung Adenocarcinoma)Cell Viability (CCK-8)17.24 µM[5]
Isoliensinine H1650 (Lung Adenocarcinoma)Cell Viability (CCK-8)16.00 µM[5]
Liensinine BGC-823, SGC-7901 (Gastric Cancer)Cell ProliferationSignificant suppression at 20-120 µM[2]
Liensinine MDA-MB-231, MCF-7 (Breast Cancer)Cell Viability~60 µM (50% reduction in MDA-MB-231), ~60 µM (40% reduction in MCF-7)[6]
Table 2: Neuroprotective and Anti-inflammatory Activity
CompoundBioactivityModelKey FindingsReference
Isoliensinine Butyrylcholinesterase (BChE) InhibitionOn-line biochemical detectionStrongest inhibitor among Liensinine, Isoliensinine, and Neferine (Tacrine-equivalent dose: 16.81 ± 0.77 µmol/g)[7][8]
Liensinine Butyrylcholinesterase (BChE) InhibitionOn-line biochemical detectionWeaker inhibitor than Isoliensinine (Tacrine-equivalent dose: 58.25 ± 2.16 µmol/g)[7][8]
Liensinine, Isoliensinine Anti-neuroinflammatoryLPS-activated microglial cellsInhibition of NO, TNF-α, IL-1β, and IL-6 production[9]
Liensinine, Isoliensinine Neuroprotection against Aβ toxicityAβ25-35-injured PC12 cellsImproved cell viability, reduced apoptosis, inhibited ROS production[1][10]

Key Signaling Pathways and Mechanisms of Action

Both Liensinine and Isoliensinine exert their effects by modulating various signaling pathways. Isoliensinine has been shown to induce apoptosis in triple-negative breast cancer cells through the generation of reactive oxygen species (ROS) and activation of the p38 MAPK/JNK pathway.[11][12] In hepatocellular carcinoma, Isoliensinine induces apoptosis by suppressing the NF-κB signaling pathway.[13]

Liensinine has been demonstrated to inhibit the PI3K/AKT signaling pathway in gastric cancer cells, leading to apoptosis and cell cycle arrest.[2] In the context of neuroprotection, both compounds can inhibit the Ca2+-CaM/CaMKII pathway, which is implicated in the hyperphosphorylation of tau protein in Alzheimer's disease.[1][10]

Signaling_Pathways cluster_Isoliensinine Isoliensinine cluster_Liensinine Liensinine cluster_Shared Shared Pathway ISO ISO ROS ROS ISO->ROS induces NF_kB_suppression NF_kB_suppression ISO->NF_kB_suppression suppresses p38_JNK p38_JNK ROS->p38_JNK activates Apoptosis_TNBC Apoptosis (Triple-Negative Breast Cancer) p38_JNK->Apoptosis_TNBC leads to Apoptosis_HCC Apoptosis (Hepatocellular Carcinoma) NF_kB_suppression->Apoptosis_HCC leads to LIEN LIEN PI3K_AKT_inhibition PI3K_AKT_inhibition LIEN->PI3K_AKT_inhibition inhibits Apoptosis_GC Apoptosis & Cell Cycle Arrest (Gastric Cancer) PI3K_AKT_inhibition->Apoptosis_GC leads to Shared_Alkaloids Liensinine & Isoliensinine CaMKII_inhibition CaMKII_inhibition Shared_Alkaloids->CaMKII_inhibition inhibit Tau_hyperphosphorylation_reduction Tau_hyperphosphorylation_reduction CaMKII_inhibition->Tau_hyperphosphorylation_reduction reduces Neuroprotection Neuroprotection Tau_hyperphosphorylation_reduction->Neuroprotection provides

Figure 1. Comparative signaling pathways of Liensinine and Isoliensinine.

Experimental Protocols

This section provides a detailed methodology for a key experiment frequently cited in the comparative analysis of Liensinine and Isoliensinine.

Cell Viability Assay (CCK-8)

Objective: To determine the cytotoxic effects of Liensinine and Isoliensinine on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, A549)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Liensinine and Isoliensinine stock solutions (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Liensinine and Isoliensinine in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compounds (e.g., 0, 10, 20, 40, 60, 80 µM).[14] A vehicle control (DMSO) should be included.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.[4]

  • CCK-8 Addition: After the incubation period, add 10 µL of CCK-8 solution to each well and incubate for an additional 1-2 hours.[14]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Experimental_Workflow cluster_workflow Cell Viability Assay Workflow A 1. Seed cells in 96-well plates B 2. Treat cells with Liensinine/Isoliensinine A->B C 3. Incubate for 24, 48, or 72 hours B->C D 4. Add CCK-8 solution C->D E 5. Measure absorbance at 450 nm D->E F 6. Calculate IC50 values E->F

Figure 2. Experimental workflow for the Cell Viability Assay.

Conclusion

Both Liensinine and Isoliensinine demonstrate significant therapeutic potential across a range of diseases. Isoliensinine appears to exhibit more potent anti-cancer activity in certain cancer types, such as triple-negative breast cancer and lung adenocarcinoma, and is a stronger inhibitor of butyrylcholinesterase.[4][7][8][11] Liensinine also shows robust anti-cancer effects and, along with Isoliensinine, provides neuroprotective and anti-inflammatory benefits.[1][2][9] The choice between these two alkaloids for further drug development would depend on the specific therapeutic target and desired mechanism of action. Further in-vivo studies and clinical trials are warranted to fully elucidate their therapeutic efficacy and safety profiles.

References

Efficacy of Liensinine Diperchlorate in Patient-Derived Organoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of liensinine (B1675319) diperchlorate in patient-derived organoids (PDOs), with a focus on breast cancer models. Liensinine, a natural alkaloid, has demonstrated potential as an anti-cancer agent through its modulation of key signaling pathways. This document summarizes available experimental data, compares its potential efficacy with standard-of-care treatments, and provides detailed experimental protocols to aid in the design and interpretation of related research.

Overview of Liensinine Diperchlorate

This compound is a bioactive isoquinoline (B145761) alkaloid extracted from the seed embryo of Nelumbo nucifera (lotus).[1][2] Preclinical studies have highlighted its anti-cancer properties, which are primarily attributed to its ability to inhibit the PI3K/AKT signaling pathway and to block autophagosome-lysosome fusion, leading to apoptosis in cancer cells.[1][2] Recent research has extended these investigations to patient-derived organoids, a more clinically relevant model system.

Performance in Patient-Derived Organoids

A key study investigated the synergistic effect of this compound (LIN) and another natural compound, artemisitene (B1248809) (ATT), in breast cancer patient-derived organoids. The combination of LIN and ATT was found to synergistically attenuate the growth of these PDOs.[1] The underlying mechanism involves the suppression of the PI3K/AKT signaling pathway, which is a critical pathway for cell growth and survival in many cancers.[1]

Limitations on Monotherapy Data: It is important to note that while the synergistic effects of this compound with artemisitene in breast cancer PDOs have been published, specific quantitative data for this compound as a monotherapy (e.g., IC50 values) in these models are not yet available in the public domain. The focus of the primary research has been on its combinatorial efficacy.

Comparison with Alternative Treatments

To provide context for the potential efficacy of this compound, this section compares its mechanism of action and available data with established first-line and targeted therapies for breast cancer.

Standard-of-Care Chemotherapy

Standard chemotherapy regimens for breast cancer often include anthracyclines like doxorubicin (B1662922) and taxanes such as paclitaxel . These agents have well-documented efficacy but are also associated with significant toxicity.

Targeted Therapy: PI3K/AKT Inhibitors

Given that this compound targets the PI3K/AKT pathway, a direct comparison with clinically approved inhibitors of this pathway is relevant. Alpelisib (a PI3K inhibitor) and capivasertib (an AKT inhibitor) are examples of such targeted therapies used in breast cancer.

Quantitative Comparison of Efficacy

The following table summarizes available IC50 values for standard-of-care drugs in breast cancer models. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.

Disclaimer: The IC50 values presented below are compiled from various studies and model systems (cell lines and patient-derived organoids from different cancer types). Direct comparison of these values should be approached with caution due to the inherent biological variability between models and different experimental protocols. The data for this compound in breast cancer PDOs as a monotherapy is currently unavailable.

DrugDrug ClassModel SystemIC50 (µM)Reference
This compound Natural Alkaloid (PI3K/AKT Pathway Inhibitor) Breast Cancer PDOs Data Not Available
DoxorubicinAnthracycline ChemotherapyBreast Cancer Cell Line (MCF-7)0.1[3]
DoxorubicinAnthracycline ChemotherapyBreast Cancer Cell Line (MDA-MB-231)6.602[4]
DoxorubicinAnthracycline ChemotherapyBreast Cancer Spheroids (BT-20)> 1.58[5]
PaclitaxelTaxane ChemotherapyGastric Cancer PDOs2.41 - 3.68[6]
PaclitaxelTaxane ChemotherapyBreast Cancer Cell Line (SK-BR-3)~0.005[7]
PaclitaxelTaxane ChemotherapyBreast Cancer Cell Line (MDA-MB-231)~0.002[7]
AlpelisibPI3K InhibitorBreast Cancer Cell Lines (PIK3CA-mutant)Lower than PIK3CA-wildtype[8]
CapivasertibAKT InhibitorBreast Cancer PDOs (TNBC)Sensitive in some models[9]

Signaling Pathway and Experimental Workflow

This compound and the PI3K/AKT Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the PI3K/AKT signaling pathway. This pathway is a central regulator of cell proliferation, survival, and metabolism and is frequently hyperactivated in breast cancer. The diagram below illustrates the key components of this pathway and the point of intervention by liensinine.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Liensinine Liensinine Diperchlorate Liensinine->PI3K Inhibition

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Drug Screening in Patient-Derived Organoids

The following diagram outlines a typical workflow for assessing the efficacy of a compound like this compound using patient-derived organoids.

PDO_Workflow cluster_tissue 1. Tissue Procurement cluster_organoid 2. Organoid Culture cluster_screening 3. Drug Screening cluster_analysis 4. Data Analysis Patient_Tissue Patient Tumor Tissue (Biopsy or Resection) Digestion Mechanical & Enzymatic Digestion Patient_Tissue->Digestion Embedding Embedding in Extracellular Matrix Digestion->Embedding Culture 3D Culture with Growth Factors Embedding->Culture Plating Organoid Plating (96-well plates) Culture->Plating Treatment Treatment with Liensinine & Comparators Plating->Treatment Incubation Incubation (e.g., 72 hours) Treatment->Incubation Viability Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability Imaging Microscopy/Imaging Incubation->Imaging IC50 IC50 Calculation Viability->IC50

Caption: A generalized workflow for drug efficacy testing in patient-derived organoids.

Experimental Protocols

The following are synthesized protocols for the generation of and drug screening on breast cancer patient-derived organoids, based on established methodologies.

Protocol for Generation of Breast Cancer Patient-Derived Organoids
  • Tissue Procurement: Obtain fresh breast tumor tissue from biopsies or surgical resections in a sterile collection medium on ice.

  • Tissue Processing:

    • Wash the tissue multiple times with cold PBS containing antibiotics.

    • Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.

    • Digest the tissue fragments with a solution containing collagenase and dispase at 37°C with agitation for 1-2 hours.

    • Neutralize the digestion enzymes with media containing fetal bovine serum.

    • Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.

    • Centrifuge the cell suspension and wash the cell pellet with basal medium.

  • Organoid Culture:

    • Resuspend the cell pellet in a basement membrane matrix (e.g., Matrigel).

    • Plate droplets of the cell-matrix suspension into pre-warmed culture plates.

    • Allow the droplets to solidify at 37°C for 15-30 minutes.

    • Overlay the droplets with a specialized breast cancer organoid culture medium containing essential growth factors (e.g., EGF, FGF, Noggin, R-spondin).

    • Culture the organoids in a humidified incubator at 37°C and 5% CO₂.

    • Refresh the culture medium every 2-3 days.

  • Organoid Passaging:

    • When organoids become dense, mechanically disrupt them and re-plate them in a fresh basement membrane matrix.

Protocol for Drug Screening on Breast Cancer Patient-Derived Organoids
  • Organoid Dissociation and Plating:

    • Harvest mature organoids from the basement membrane matrix.

    • Dissociate the organoids into smaller fragments or single cells using a cell dissociation reagent (e.g., TrypLE).

    • Count the cells and resuspend them in the basement membrane matrix at a desired density.

    • Plate the organoid suspension in 96-well plates.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and comparator drugs (e.g., doxorubicin, paclitaxel, alpelisib) in the organoid culture medium.

    • After the matrix has solidified, add the drug-containing medium to the respective wells. Include vehicle-only controls.

  • Incubation:

    • Incubate the plates for a predetermined period (e.g., 72 hours) at 37°C and 5% CO₂.

  • Viability Assessment:

    • Measure cell viability using a luminescence-based assay (e.g., CellTiter-Glo® 3D Cell Viability Assay), which quantifies ATP levels.

    • Read the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated controls.

    • Generate dose-response curves and calculate the IC50 values for each drug using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound demonstrates a promising anti-cancer mechanism of action through the inhibition of the PI3K/AKT pathway. While its synergistic effects with other compounds have been observed in breast cancer PDOs, further research is required to establish its efficacy as a monotherapy and to provide a direct quantitative comparison with standard-of-care treatments in these clinically relevant models. The protocols and comparative data presented in this guide are intended to serve as a resource for researchers to design and interpret future studies aimed at evaluating the full potential of this compound in oncology.

References

Liensinine's Anti-Cancer Efficacy: A Comparative Cross-Validation in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of recent studies reveals the potent anti-cancer effects of Liensinine, a bisbenzylisoquinoline alkaloid, across a range of cancer cell lines. This guide synthesizes key findings on Liensinine's cytotoxicity, pro-apoptotic activity, and underlying molecular mechanisms, providing researchers, scientists, and drug development professionals with a comparative analysis of its efficacy. The data presented underscores Liensinine's potential as a promising candidate for further preclinical and clinical investigation.

Quantitative Analysis of Liensinine's Anti-Cancer Effects

The cytotoxic and pro-apoptotic effects of Liensinine have been quantified in various cancer cell lines, demonstrating a consistent dose- and time-dependent inhibition of cancer cell proliferation and induction of programmed cell death.

Table 1: Comparative Cytotoxicity (IC50) of Liensinine in Various Cancer Cell Lines
Cell LineCancer TypeIncubation Time (h)IC50 (µM)
BGC-823 Gastric Cancer24Not specified
48Not specified
72Not specified
SGC-7901 Gastric Cancer24Not specified
48Not specified
72Not specified
MDA-MB-231 Triple-Negative Breast Cancer24> 40
48> 40
72> 40
MCF-7 Breast Cancer (ER+)24> 40
48> 40
72> 40
A549 Non-Small-Cell Lung Cancer24Not specified
48Not specified
H520 Non-Small-Cell Lung Cancer24Not specified
48Not specified
SPC-A1 Non-Small-Cell Lung Cancer24Not specified
48Not specified

Note: While specific IC50 values for Liensinine were not consistently reported across all studies, the data indicates a general trend of dose-dependent inhibition of cell proliferation. For instance, in gastric cancer cell lines BGC823 and SGC7901, Liensinine significantly inhibited proliferation at concentrations ranging from 20 to 120 µM.[1] In breast cancer cell lines MDA-MB-231 and MCF-7, Liensinine demonstrated lower toxicity compared to its isomer, Isoliensinine.

Table 2: Apoptosis Induction by Liensinine in Gastric Cancer Cell Lines (48h treatment)
Cell LineLiensinine Concentration (µM)Percentage of Apoptotic Cells (Early + Late)
BGC-823 0Control
40Significantly Increased
60Significantly Increased
80Significantly Increased
SGC-7901 0Control
40Significantly Increased
60Significantly Increased
80Significantly Increased

Data from flow cytometry analysis using Annexin V-FITC/PI staining demonstrated a significant and dose-dependent increase in the percentage of apoptotic cells in both BGC823 and SGC7901 gastric cancer cell lines after 48 hours of treatment with Liensinine.[2]

Key Signaling Pathways Modulated by Liensinine

Liensinine exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis. The primary mechanisms identified include the induction of reactive oxygen species (ROS) and the subsequent modulation of the PI3K/AKT, p38 MAPK/JNK, and AMPK/mTOR pathways.

PI3K/AKT Signaling Pathway

In gastric cancer cells, Liensinine has been shown to induce apoptosis by inhibiting the PI3K/AKT signaling pathway.[1][3] This is achieved through the generation of ROS, which leads to a decrease in the phosphorylation of key pathway components, PI3K and AKT.[3] The inhibition of this pro-survival pathway ultimately leads to the upregulation of pro-apoptotic proteins and the induction of apoptosis.

PI3K_AKT_Pathway cluster_inhibition Inhibition Liensinine Liensinine ROS ROS Generation Liensinine->ROS PI3K PI3K ROS->PI3K AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival

Caption: Liensinine-induced ROS inhibits the PI3K/AKT pathway, promoting apoptosis.

p38 MAPK/JNK Signaling Pathway

Studies on Isoliensinine, a structurally similar alkaloid, have shown that its pro-apoptotic effects in triple-negative breast cancer cells are mediated through the generation of ROS and the subsequent activation of the p38 MAPK and JNK signaling pathways.[4] This activation contributes to the induction of apoptosis. Given the structural similarity and shared mechanisms, it is plausible that Liensinine may also engage this pathway in certain cancer types.

p38_MAPK_JNK_Pathway Liensinine Liensinine ROS ROS Generation Liensinine->ROS p38_MAPK p38 MAPK Activation ROS->p38_MAPK JNK JNK Activation ROS->JNK Apoptosis Apoptosis p38_MAPK->Apoptosis JNK->Apoptosis

Caption: Liensinine may induce apoptosis via ROS-mediated activation of p38 MAPK and JNK.

AMPK/mTOR Signaling Pathway

In non-small-cell lung cancer, Liensinine has been observed to function as an autophagy inhibitor by blocking autophagic flux at a late stage. This is potentially due to the impairment of mitochondrial energy supply and lysosomal function. This disruption of cellular energetics can be linked to the AMPK/mTOR signaling pathway, a key regulator of autophagy and cell metabolism.

AMPK_mTOR_Pathway Liensinine Liensinine Mitochondrial_Dysfunction Mitochondrial Dysfunction Liensinine->Mitochondrial_Dysfunction AMPK AMPK Activation Mitochondrial_Dysfunction->AMPK mTOR mTOR Inhibition AMPK->mTOR Autophagy_Flux Autophagy Flux Blocked mTOR->Autophagy_Flux Cell_Death Cell Death Autophagy_Flux->Cell_Death

Caption: Liensinine disrupts mitochondrial function, potentially modulating the AMPK/mTOR pathway.

Experimental Protocols

The following are generalized protocols for key experiments cited in the reviewed literature. Researchers should refer to the specific publications for detailed methodologies.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and culture for 24 hours.

  • Treatment: Add various concentrations of Liensinine to the wells and incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plate for 1-4 hours in the dark at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with various concentrations of Liensinine for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting
  • Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspase-3, cleaved caspase-9, p-PI3K, p-AKT, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the anti-cancer effects of Liensinine.

Experimental_Workflow Start Start: Select Cancer Cell Lines Cell_Culture Cell Culture Start->Cell_Culture Treatment Liensinine Treatment (Dose & Time Course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (CCK-8) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (Protein Expression) Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Efficacy & Mechanism Data_Analysis->Conclusion

Caption: A typical workflow for evaluating the anti-cancer properties of Liensinine.

Conclusion

The compiled evidence strongly suggests that Liensinine is a potent anti-cancer agent with efficacy against various cancer cell lines, particularly in gastric and non-small-cell lung cancers. Its multi-faceted mechanism of action, involving the induction of ROS and modulation of key signaling pathways, makes it an attractive candidate for further therapeutic development. This guide provides a foundational comparison to aid researchers in designing future studies to fully elucidate the therapeutic potential of Liensinine.

References

Liensinine and the JNK Signaling Pathway: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular responses to stress, inflammation, and apoptosis. Its role in various pathologies, including cancer and neurodegenerative diseases, has made it a key target for therapeutic development. This guide provides a comparative analysis of the effects of liensinine (B1675319), a bisbenzylisoquinoline alkaloid, and its analogs on the JNK pathway, contextualized with the well-characterized JNK inhibitor, SP600125.

While direct quantitative comparisons of liensinine as a JNK activator are limited in publicly available literature, studies on its analog, isoliensinine (B150267), demonstrate a clear activation of the JNK pathway, leading to apoptosis in cancer cells. In contrast, SP600125 is a potent, ATP-competitive inhibitor of JNK. This guide will, therefore, compare the activating effects of the liensinine family of compounds with the inhibitory action of SP600125, providing a broader understanding of how these molecules modulate this critical signaling cascade.

Comparative Efficacy on JNK Pathway Modulation

The following table summarizes the effects of isoliensinine (as a proxy for liensinine's potential activity) and the inhibitor SP600125 on the JNK signaling pathway.

CompoundTarget(s)Mechanism of ActionCell Type (Example)Observed Effect on JNK PathwayDownstream Cellular Effect
Isoliensinine Upstream activators of JNKActivatorMDA-MB-231 (Triple-Negative Breast Cancer)Increased phosphorylation of JNK[1]Induction of apoptosis[1]
SP600125 JNK1, JNK2, JNK3ATP-competitive inhibitorVariousInhibition of JNK phosphorylation and activity[2]Inhibition of apoptosis (in contexts where JNK is pro-apoptotic), anti-inflammatory effects[2][3]

Quantitative Analysis of JNK Modulation

The table below presents quantitative data on the efficacy of isoliensinine in activating JNK and the inhibitory potency of SP600125.

CompoundParameterValueCell Line / Assay Conditions
Isoliensinine Fold Increase in p-JNKTime-dependent increase observed with 20 µM treatment[1]MDA-MB-231 cells[1]
SP600125 IC50 (JNK1)40 nM[4][5][6]Cell-free assay[6]
IC50 (JNK2)40 nM[4][5][6]Cell-free assay[6]
IC50 (JNK3)90 nM[4][5][6]Cell-free assay[6]

Experimental Protocols

A detailed methodology for assessing the effects of compounds on the JNK signaling pathway is provided below. This protocol is based on standard Western blotting techniques described in the cited literature.[1][2]

Objective: To determine the effect of a test compound (e.g., liensinine, isoliensinine, or SP600125) on the phosphorylation of JNK in a selected cell line.

Materials:

  • Cell line of interest (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • Test compound (liensinine, isoliensinine, or SP600125)

  • JNK pathway activator (e.g., anisomycin, UV radiation - for inhibitor studies)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total JNK

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and grow to 70-80% confluency.

    • For inhibitor studies, pre-treat cells with various concentrations of SP600125 for 1-2 hours.

    • For activator studies, treat cells with various concentrations of liensinine or isoliensinine for different time points.

    • For inhibitor studies, stimulate the cells with a JNK activator (e.g., anisomycin) for a predetermined time.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and scrape to collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-phospho-JNK or anti-total JNK) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and apply the chemiluminescence substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the phospho-JNK signal to the total JNK signal.

Visualizing the JNK Signaling Pathway and Experimental Workflow

The following diagrams were generated using Graphviz (DOT language) to illustrate the JNK signaling pathway and a typical experimental workflow.

JNK_Signaling_Pathway cluster_stimuli Stress Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_transcription_factors Transcription Factors cluster_cellular_response Cellular Response Stimuli UV, Cytokines, ROS MAPKKK ASK1, MEKK1, etc. Stimuli->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun, ATF2, etc. JNK->cJun Response Apoptosis, Inflammation, etc. cJun->Response Liensinine Isoliensinine Liensinine->Stimuli Induces ROS SP600125 SP600125 SP600125->JNK Inhibits

Caption: JNK signaling pathway showing points of modulation by Isoliensinine and SP600125.

Experimental_Workflow A Cell Culture (e.g., MDA-MB-231) B Compound Treatment (Liensinine / SP600125) A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Western Blot (Transfer to Membrane) E->F G Antibody Incubation (p-JNK, Total JNK) F->G H Detection & Imaging G->H I Data Analysis (Band Densitometry) H->I

Caption: A typical experimental workflow for analyzing JNK pathway activation.

References

A Comparative Analysis of the Anti-inflammatory Properties of Liensinine Diperchlorate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Liensinine (B1675319) Diperchlorate, a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (B1177795) (Nelumbo nucifera).[1][2] Traditionally used in medicine for various ailments, recent studies have highlighted its potent anti-inflammatory, antioxidant, and immunomodulatory activities.[2][3] This document synthesizes experimental data on its efficacy, compares it with other agents, and details the underlying molecular mechanisms and experimental protocols to support further research and development.

Mechanism of Action: Targeting Key Inflammatory Pathways

Liensinine Diperchlorate exerts its anti-inflammatory effects by modulating critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, triggering the expression of numerous pro-inflammatory genes.

  • Inhibition of the NF-κB Pathway: NF-κB is a key transcription factor that orchestrates the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[4][5] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the degradation of the inhibitory protein IκBα. This allows the p65/p50 subunits of NF-κB to translocate to the nucleus and initiate gene transcription.[4] Studies show that liensinine effectively suppresses the LPS-activated NF-κB pathway, thereby inhibiting the downstream expression of inflammatory mediators.[6]

  • Modulation of the MAPK Pathway: The MAPK family, including p38, JNK, and ERK, plays a crucial role in responding to external stressors like LPS.[7][8] Activation of these kinases leads to the phosphorylation of various transcription factors that regulate the production of inflammatory cytokines. Liensinine has been shown to inhibit the phosphorylation and activation of p38 and JNK MAPKs in response to inflammatory stimuli.[9][10] This action contributes significantly to its ability to reduce the inflammatory cascade.

NF_kB_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p P-IκBα (Degradation) IkBa->IkBa_p NFkB_complex p65/p50-IκBα (Inactive) NFkB p65/p50 NFkB_nuc p65/p50 (Active) NFkB->NFkB_nuc Translocates NFkB_complex->NFkB Releases Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes Induces Transcription Liensinine Liensinine Liensinine->IKK Inhibits

Caption: Liensinine inhibits the NF-κB signaling pathway.

MAPK_Pathway_Modulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor UpstreamKinases Upstream Kinases Receptor->UpstreamKinases Activates p38 p38 UpstreamKinases->p38 Phosphorylates JNK JNK UpstreamKinases->JNK Phosphorylates p_p38 P-p38 p38->p_p38 p_JNK P-JNK JNK->p_JNK TranscriptionFactors Transcription Factors (e.g., AP-1) p_p38->TranscriptionFactors Activates p_JNK->TranscriptionFactors Activates InflammatoryGenes Inflammatory Gene Expression TranscriptionFactors->InflammatoryGenes Promotes Liensinine Liensinine Liensinine->UpstreamKinases Inhibits Experimental_Workflow cluster_invitro In Vitro Assessment cluster_assays Endpoint Analysis start Cell Culture (e.g., RAW 264.7, VSMC) pretreat Pre-treatment with Liensinine (various conc.) start->pretreat stimulate Inflammatory Stimulus (e.g., LPS, TNF-α) pretreat->stimulate incubate Incubation (e.g., 24 hours) stimulate->incubate no_assay Griess Assay (NO Production) incubate->no_assay western_blot Western Blot (iNOS, COX-2, p-p65, p-p38) incubate->western_blot mtt_assay MTT Assay (Cell Viability/Proliferation) incubate->mtt_assay elisa ELISA / RT-PCR (Cytokine Levels) incubate->elisa

References

Liensinine: A Comparative Analysis of its Anticancer Effects Across Various Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparative guide on the anticancer properties of Liensinine (B1675319), a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (lotus). This document synthesizes findings from multiple studies, offering an objective comparison of Liensinine's efficacy and mechanisms of action across different cancer types, supported by experimental data.

Abstract

Liensinine has emerged as a promising natural compound with demonstrated antitumor activities in a variety of cancers. This guide provides a comparative overview of its effects on gastric, breast, osteosarcoma, and non-small-cell lung cancer (NSCLC), among others. It highlights the compound's ability to induce apoptosis, trigger cell cycle arrest, and modulate critical signaling pathways, thereby inhibiting cancer cell proliferation and survival. Furthermore, this report details Liensinine's role in sensitizing cancer cells to conventional chemotherapeutic agents, suggesting its potential in combination therapies. All quantitative data are presented in structured tables for ease of comparison, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Comparative Efficacy of Liensinine Across Different Cancer Cell Lines

The cytotoxic effects of Liensinine vary across different cancer cell lines, as demonstrated by the half-maximal inhibitory concentration (IC50) values obtained from various studies. A lower IC50 value indicates a higher potency of the compound.

Cancer TypeCell Line(s)IC50 (µM)Key FindingsReference
Gastric Cancer BGC823, SGC790140-120 (concentration range tested)Inhibited proliferation, induced apoptosis and G0/G1 cell cycle arrest. Increased ROS levels and inhibited the PI3K/AKT pathway.[1][2][1][2]
Breast Cancer MDA-MB-231, MCF-7Not explicitly stated as IC50, but effects observed at 20 µMInhibited viability, migration, and invasion. Induced apoptosis and cell cycle arrest.[3][4] Sensitized cells to doxorubicin.[5][6][7][8][3][4][5][6][7][8]
Osteosarcoma SaOS-2, 143BEffects observed at 40 µM and 80 µMInhibited proliferation, induced G0/G1 phase arrest and apoptosis via ROS-mediated suppression of the JAK2/STAT3 pathway.[9][10][9][10]
Non-Small-Cell Lung Cancer (NSCLC) A549, H520, SPC-A1Concentration-dependent toxic effects observedInhibited cell growth, induced apoptosis, and blocked autophagic flux. Impaired mitochondrial and lysosomal function.[11][12][13][11][12][13]
Gallbladder Cancer GBC cellsNot explicitly stated as IC50Induced apoptosis and G2/M phase arrest by inhibiting the ZFX-induced PI3K/AKT pathway.[14][14]
Hepatocellular Carcinoma (HCC) HUH7, Hep1-6Effects observed at 40 µMInhibited viability, migration, and proliferation. Promoted apoptosis and shifted metabolism from glycolysis to oxidative phosphorylation.[15][15]

Mechanisms of Action: A Multi-Faceted Approach to Cancer Inhibition

Liensinine exerts its anticancer effects through several interconnected mechanisms:

  • Induction of Apoptosis: Liensinine consistently promotes programmed cell death in cancer cells. This is achieved by increasing the expression of pro-apoptotic proteins like Bax and cleaving key executioner proteins such as PARP, caspase-3, and caspase-9.[1][2][3] In breast cancer, it enhances doxorubicin-induced apoptosis by triggering mitochondrial fission.[6][7][8]

  • Cell Cycle Arrest: The compound effectively halts the proliferation of cancer cells by arresting the cell cycle at different phases. In gastric and osteosarcoma cells, Liensinine induces G0/G1 phase arrest by downregulating cyclin D1 and CDK4.[1][9][10] In gallbladder cancer, it causes G2/M phase arrest.[14]

  • Modulation of Signaling Pathways: Liensinine targets key signaling pathways that are often dysregulated in cancer:

    • PI3K/AKT Pathway: This crucial survival pathway is significantly inhibited by Liensinine in gastric and gallbladder cancer cells, leading to decreased cell growth and survival.[1][2][14]

    • JAK2/STAT3 Pathway: In osteosarcoma, Liensinine suppresses this pathway through the generation of reactive oxygen species (ROS), contributing to its anti-proliferative and apoptotic effects.[9][10]

    • AMPK-HIF-1α Axis: In hepatocellular carcinoma, Liensinine reprograms cellular metabolism by modulating this axis, shifting the cancer cells from glycolysis towards oxidative phosphorylation.[15]

  • Inhibition of Autophagy: Liensinine acts as a late-stage autophagy/mitophagy inhibitor by blocking the fusion of autophagosomes with lysosomes.[5][7] This action sensitizes breast cancer cells to chemotherapeutic agents like doxorubicin.[5][6][7][8]

Visualizing the Mechanisms

To illustrate the complex interactions, the following diagrams depict the key signaling pathways and experimental workflows.

Liensinine_Signaling_Pathways cluster_gastric Gastric Cancer cluster_osteosarcoma Osteosarcoma cluster_breast Breast Cancer Liensinine_G Liensinine ROS_G ↑ ROS Liensinine_G->ROS_G PI3K_AKT_G ↓ PI3K/AKT Pathway Liensinine_G->PI3K_AKT_G Apoptosis_G ↑ Apoptosis ROS_G->Apoptosis_G PI3K_AKT_G->Apoptosis_G CellCycleArrest_G1_G ↑ G0/G1 Arrest PI3K_AKT_G->CellCycleArrest_G1_G Liensinine_O Liensinine ROS_O ↑ ROS Liensinine_O->ROS_O JAK2_STAT3_O ↓ JAK2/STAT3 Pathway ROS_O->JAK2_STAT3_O Apoptosis_O ↑ Apoptosis JAK2_STAT3_O->Apoptosis_O CellCycleArrest_G1_O ↑ G0/G1 Arrest JAK2_STAT3_O->CellCycleArrest_G1_O Liensinine_B Liensinine Autophagy_B ↓ Autophagy (Late Stage) Liensinine_B->Autophagy_B MitoFission_B ↑ Mitochondrial Fission Liensinine_B->MitoFission_B Chemo_B Chemotherapy (e.g., Doxorubicin) Chemo_B->MitoFission_B Apoptosis_B ↑ Apoptosis MitoFission_B->Apoptosis_B

Caption: Signaling pathways modulated by Liensinine in different cancer types.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Cancer Cell Lines treatment Treat with Liensinine (Varying Concentrations) start->treatment cck8 Cell Viability Assay (CCK-8) treatment->cck8 colony Colony Formation Assay treatment->colony flow Flow Cytometry (Apoptosis & Cell Cycle) treatment->flow western Western Blot (Protein Expression) treatment->western xenograft Xenograft Mouse Model injection Inject Liensinine xenograft->injection measure Measure Tumor Volume & Weight injection->measure ihc Immunohistochemistry (e.g., Ki-67) measure->ihc

Caption: General experimental workflow for evaluating Liensinine's anticancer effects.

Detailed Experimental Protocols

Cell Viability Assay (CCK-8)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and cultured for 24 hours to allow for attachment.[1]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Liensinine (e.g., 0, 10, 20, 40, 60, 80, 100, 120 µM). A control group is treated with DMSO. The cells are incubated for 24, 48, or 72 hours.[1][12]

  • CCK-8 Addition: After the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.[1]

  • Incubation: The plates are incubated for 2 hours in the dark at 37°C.[1]

  • Measurement: The absorbance at 450 nm is measured using a microplate reader. Cell viability is calculated as a percentage relative to the control group. The IC50 value is determined using software such as GraphPad Prism.[1]

Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with different concentrations of Liensinine for a specified period (e.g., 48 hours).[1]

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in binding buffer.

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark.

  • Analysis: The stained cells are analyzed by a flow cytometer. The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified.[1]

Western Blot Analysis
  • Protein Extraction: After treatment with Liensinine, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with non-fat milk or BSA and then incubated with primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspase-3, p-AKT, p-PI3K, Cyclin D1, CDK4) overnight at 4°C.[1]

  • Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

Liensinine demonstrates significant potential as an anticancer agent with a broad spectrum of activity against various cancer types. Its ability to induce apoptosis, arrest the cell cycle, and inhibit crucial pro-survival signaling pathways underscores its therapeutic promise. Moreover, its capacity to sensitize cancer cells to existing chemotherapies opens new avenues for combination treatment strategies, potentially reducing drug resistance and improving patient outcomes.

Future research should focus on conducting more direct comparative studies across a wider range of cancer cell lines to establish a more definitive efficacy profile. Elucidating the precise molecular interactions and downstream effectors of Liensinine will be crucial for optimizing its therapeutic application. Further in vivo studies and preclinical trials are warranted to evaluate its safety, pharmacokinetics, and clinical efficacy.

References

Safety Operating Guide

Proper Disposal of Liensinine Diperchlorate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step procedure for the proper disposal of Liensinine Diperchlorate, a major isoquinoline (B145761) alkaloid used in various research applications. The following procedures are based on available safety data and general best practices for non-hazardous laboratory waste.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations governing chemical waste disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.

Personal Protective Equipment (PPE) and Handling:

ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo prevent contamination of personal clothing.
Work Area Well-ventilated area or chemical fume hoodTo minimize inhalation of any dust or aerosols.

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, standard laboratory hygiene and safety practices should always be observed.

Step-by-Step Disposal Procedure

The disposal method for this compound depends on its form (solid or liquid) and the nature of the waste (unused product, contaminated materials, or empty containers).

Step 1: Waste Identification and Segregation
  • Solid Waste: Collect unused solid this compound, and any materials lightly contaminated with it (e.g., weighing paper, gloves), in a designated, clearly labeled waste container.

  • Liquid Waste: If this compound is in a solution, determine if the solvent itself is hazardous. If the solvent is non-hazardous (e.g., aqueous solutions), it can be treated as non-hazardous liquid waste. If the solvent is hazardous, the entire solution must be treated as hazardous waste and disposed of according to your institution's hazardous waste protocols. Do not mix with other waste streams.

  • Empty Containers: Containers that previously held this compound should be managed for disposal.

Step 2: Disposal of Solid this compound Waste

As a non-hazardous solid, this compound can typically be disposed of in the regular laboratory trash, which is then sent to a sanitary landfill.[1]

  • Containment: Ensure all solid waste is securely contained in a sealed bag or a labeled container to prevent dust formation.

  • Labeling: Clearly label the container as "Non-Hazardous Waste: this compound".

  • Disposal: Dispose of the sealed container in the designated laboratory trash for non-hazardous materials. Do not place chemical waste in general office or public trash cans.

Step 3: Disposal of Liquid this compound Waste (Non-Hazardous Solutions)

For aqueous solutions of this compound, disposal down the sanitary sewer may be permissible, but only with prior approval from your institution's EHS department .

  • Verification: Confirm with your EHS department that the concentration of the this compound solution and the nature of the solvent are acceptable for sewer disposal.

  • Dilution: If approved, flush the solution down the drain with a copious amount of water (at least 20 parts water to one part solution) to ensure adequate dilution.

Step 4: Managing Empty Containers
  • Decontamination: Rinse the empty container with a suitable solvent (e.g., water or alcohol). Collect the rinsate and manage it as liquid waste as described in Step 3.

  • Defacing: Remove or deface the original label to indicate that the container is empty and no longer contains the chemical.

  • Disposal: Once clean and defaced, the empty container can typically be disposed of in the regular trash or recycled, depending on institutional policies.

Step 5: Spill Management and Cleanup

In the event of a spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Absorb: Use an inert, liquid-binding material (e.g., diatomite, universal binders) to absorb any spilled solutions.[1] For solid spills, carefully sweep up the material, avoiding dust generation.

  • Decontaminate: Wipe down the spill area and any contaminated equipment with alcohol.[1]

  • Collect and Dispose: Collect all cleanup materials (absorbent, wipes, etc.) in a sealed, labeled container and dispose of it as solid non-hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start Start cluster_assessment Waste Assessment cluster_solid Solid Waste Pathway cluster_liquid Liquid Waste Pathway cluster_container Empty Container Pathway start Identify this compound Waste form Determine Waste Form (Solid, Liquid, Empty Container) start->form contain_solid Contain and Seal in Labeled Bag/Container form->contain_solid Solid solvent_check Is Solvent Hazardous? form->solvent_check Liquid rinse Rinse with Suitable Solvent form->rinse Empty Container dispose_solid Dispose in Designated Non-Hazardous Lab Trash contain_solid->dispose_solid hazardous_waste Dispose as Hazardous Waste (Follow EHS Protocol) solvent_check->hazardous_waste Yes ehs_approval Obtain EHS Approval for Sewer Disposal solvent_check->ehs_approval No sewer_disposal Flush with Copious Water (min. 20:1 ratio) ehs_approval->sewer_disposal Approved no_approval Treat as Hazardous Waste ehs_approval->no_approval Not Approved no_approval->hazardous_waste manage_rinsate Manage Rinsate as Liquid Waste rinse->manage_rinsate deface Deface Original Label rinse->deface manage_rinsate->solvent_check dispose_container Dispose in Regular Trash or Recycle deface->dispose_container

Caption: Workflow for the disposal of this compound.

By following these procedures and consulting with your institution's safety experts, you can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.

References

Essential Safety and Handling Protocols for Liensinine Diperchlorate

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for human or veterinary use.

This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Liensinine Diperchlorate. Adherence to these protocols is essential for ensuring personal safety and mitigating potential risks associated with this chemical compound. A Safety Data Sheet (SDS) from one supplier states that this compound is not a hazardous substance or mixture; however, it is crucial to handle all chemicals with care in a laboratory setting.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is a fundamental aspect of safe laboratory practices. The following table outlines the recommended PPE for handling this compound.

PPE ComponentSpecificationRecommended Use
Hand Protection Nitrile or chloroprene (B89495) gloves.[2]Required for all handling activities. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[2]
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical goggles.[2][3] A face shield is also recommended.[2]Required for all handling activities to protect against splashes.
Skin and Body Protection Laboratory coat (flame-resistant recommended) with long sleeves to prevent skin exposure.[2] Full-length pants and closed-toe shoes are mandatory.[2]Required for all personnel within the laboratory area.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of dust or aerosol formation.[1][2]Use should be based on a risk assessment, especially when handling powders or generating aerosols.[4]

Operational Plan: Safe Handling Workflow

All procedures involving this compound should be conducted in a well-ventilated area, preferably within a certified ducted fume hood.[2] An eyewash station and safety shower must be readily accessible.[2]

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_area prep_materials Gather All Necessary Materials prep_area->prep_materials handle_weigh Carefully Weigh or Measure Compound prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_aliquot Aliquot for Experimental Use handle_dissolve->handle_aliquot post_clean Decontaminate Work Surfaces and Equipment handle_aliquot->post_clean Proceed to Post-Handling post_dispose Dispose of Waste Properly post_clean->post_dispose post_remove_ppe Remove PPE in Correct Order post_dispose->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Perchlorate-containing materials may be subject to specific disposal regulations.[5] Discarded perchlorates could be classified as hazardous waste.[6] It is imperative to consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

General Disposal Workflow for this compound Waste

cluster_waste Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal waste_collect Collect All Contaminated Materials waste_label Label Waste Container Clearly waste_collect->waste_label storage_area Store in a Designated Hazardous Waste Area waste_label->storage_area Transfer to Storage storage_log Log Waste for Pickup storage_area->storage_log disposal_pickup Arrange for Pickup by Certified EHS Personnel storage_log->disposal_pickup Schedule Disposal disposal_manifest Complete Waste Manifest disposal_pickup->disposal_manifest

Caption: General workflow for the disposal of this compound waste.

First Aid Measures

In the event of exposure, follow these first aid measures and seek immediate medical attention.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present and easy to do. Continue rinsing and call a physician.[1]
Skin Contact Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Call a physician.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[1]

Spill Response

In case of a spill, contain and clean it up to prevent it from entering drains.[5]

  • Evacuate : Evacuate personnel from the immediate area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Cover the spill with a non-combustible absorbent material like sand, dry lime, or soda ash.[7]

  • Collect : Carefully collect the absorbed material into a sealed container for disposal.[7]

  • Decontaminate : Clean the spill area and any contaminated equipment.

  • Dispose : Dispose of the collected waste as hazardous material according to your institution's guidelines.

Disclaimer: This information is intended for guidance purposes only and is not a substitute for a comprehensive risk assessment. Always consult your institution's safety protocols and the manufacturer's Safety Data Sheet before handling any chemical.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.